2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-8-6-16(7-9-17)12(13(18)19)11-5-4-10-21-11/h4-5,10,12H,6-9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLDLSSPUNZCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376124 | |
| Record name | 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870719-85-0 | |
| Record name | 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid (CAS Number: 870719-85-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid, registered under CAS number 870719-85-0, is a sophisticated heterocyclic building block that has garnered significant interest in the field of pharmaceutical research and development. Its unique molecular architecture, combining a piperazine ring, a furan moiety, and a carboxylic acid functional group, offers a trifecta of properties that make it an invaluable intermediate in the synthesis of complex, biologically active molecules. The piperazine core is a well-established pharmacophore found in a multitude of approved drugs, contributing to improved pharmacokinetic profiles and providing a versatile scaffold for structural modifications.[1][2] The furan ring, a bioisostere for other aromatic systems, can engage in various biological interactions, while the carboxylic acid provides a convenient handle for further chemical transformations, such as amide bond formation.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed examination of its synthesis, and its applications in the broader context of drug discovery.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 870719-85-0 | [3] |
| Molecular Formula | C₁₅H₂₂N₂O₅ | [3] |
| Molecular Weight | 310.35 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | Inferred from related compounds |
Analytical Characterization: A Spectroscopic Snapshot
The structural integrity of this compound is typically confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While a publicly available, comprehensive dataset for this specific molecule is limited, the expected spectral features can be reliably predicted based on its constituent functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the tert-butoxycarbonyl (Boc) protecting group (a singlet around 1.4 ppm), the piperazine ring protons (a complex series of multiplets between 2.5 and 3.5 ppm), the methine proton adjacent to the furan and carboxyl groups (a singlet), and the furan ring protons (distinct multiplets in the aromatic region).
-
¹³C NMR: The carbon NMR spectrum would show resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, the carbons of the piperazine and furan rings, and the methine carbon.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 311.16, confirming the molecular weight.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the urethane of the Boc group, as well as C-H, C-N, and C-O stretching and bending vibrations.
Synthesis and Mechanistic Considerations
The synthesis of this compound is not extensively detailed in readily available scientific literature, which is common for commercially available building blocks. However, a logical and efficient synthetic strategy can be devised based on established methodologies for the preparation of analogous α-amino acids and piperazine derivatives. The most probable synthetic route involves a nucleophilic substitution reaction.
A plausible synthetic pathway is the reaction of 1-Boc-piperazine with an α-halo-2-furanylacetate derivative, followed by hydrolysis of the resulting ester. This approach leverages the nucleophilicity of the unprotected secondary amine of the 1-Boc-piperazine.
Caption: Plausible synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
The following is a proposed, generalized protocol based on similar reactions found in the literature.[4][5] Researchers should optimize these conditions for their specific laboratory setup.
-
Reaction Setup: To a solution of 1-Boc-piperazine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran, add a non-nucleophilic base like triethylamine or diisopropylethylamine (2.0 equivalents).
-
Addition of Electrophile: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of ethyl 2-bromo-2-(2-furanyl)acetate (1.1 equivalents) in the same solvent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification of the Intermediate Ester: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.
-
Ester Hydrolysis: Dissolve the purified ester intermediate in a mixture of tetrahydrofuran and water. Add an excess of lithium hydroxide (e.g., 3.0 equivalents) and stir at room temperature until the hydrolysis is complete (as monitored by TLC or LC-MS).
-
Final Workup and Isolation: Acidify the reaction mixture to a pH of approximately 4-5 with a dilute acid (e.g., 1 M HCl). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the Boc-protecting group allows for selective functionalization of the piperazine nitrogen atoms, a common strategy in the construction of drug candidates.
Scaffold for Biologically Active Molecules
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs targeting various diseases. Its ability to be di-substituted allows for the precise spatial orientation of different pharmacophoric groups, enabling interaction with multiple biological targets or optimizing binding to a single target. The topic compound serves as a precursor to molecules that could potentially target:
-
G-Protein Coupled Receptors (GPCRs): Many central nervous system (CNS) drugs, including antipsychotics and antidepressants, feature a piperazine moiety that interacts with aminergic GPCRs.
-
Kinase Inhibitors: The piperazine scaffold can be found in numerous kinase inhibitors, where it often serves as a linker between different recognition elements of the inhibitor.[1]
-
Antiviral and Antimicrobial Agents: The piperazine ring is a common feature in drugs developed to combat infectious diseases.
Workflow for Amide Library Synthesis
A primary application of this compound is in the synthesis of amide libraries for high-throughput screening. The carboxylic acid functionality can be readily coupled with a diverse range of amines to generate a library of compounds with varying substituents.
Caption: Workflow for the synthesis of an amide library from the title compound.
This strategy allows for the rapid exploration of the chemical space around the core scaffold, facilitating the identification of lead compounds with desired biological activities. The Boc group can subsequently be removed under acidic conditions to allow for further derivatization at the second piperazine nitrogen, adding another layer of diversity to the synthesized molecules.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, featuring multiple points for chemical modification, makes it an ideal starting material for the construction of diverse compound libraries and the synthesis of complex drug candidates. While detailed synthetic and analytical data in the public domain are somewhat limited, its chemical properties and reactivity can be reliably inferred from related structures. The strategic importance of the piperazine and furan motifs in drug design ensures that this compound will continue to be a relevant and sought-after intermediate for researchers and scientists in the pharmaceutical industry.
References
-
D. M. T. G. de Lucas, L.; Montalban, A. G.; Valenti, C.; Le-Guerou, Y.; Cereda, R.; Fois, E.; De-Almeida, F.; Crippa, S.; Tatò, M.; Ardá, A.; Cañada, F. J.; Jiménez-Barbero, J.; Ascher, D. B.; Blundell, T. L.; Pevarello, P.; Vulpetti, A. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules2024 , 29 (1), 68. [Link]
- United States Patent 10,696,668.
-
Parella, R.; et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules2021 , 26(15), 4481. [Link]
-
Firth, B. E.; et al. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications2021 , 77(Pt 4), 425–429. [Link]
-
Mamat, C.; et al. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals2012 , 2(1), 89-95. [Link]
-
Guchhait, S. K.; et al. Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry2012 , 77(19), 8871-8879. [Link]
- Chinese Patent CN101676276B. Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
-
Kong, D.; et al. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2016 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016). [Link]
- Chinese Patent CN108558792B. Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Khan, I.; et al. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Medicinal Chemistry Research2014 , 23, 4258-4267. [Link]
- Chinese Patent CN108129404B.
- Chinese Patent CN108033931A. A kind of synthetic method of N-Boc piperazines.
-
United States Patent 9,718,795. Process for the preparation of cariprazine and intermediates thereof. [Link]
-
Firth, B. E.; et al. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData2021 , 6(4), x210413. [Link]
-
Scribd. Pharmaceutical. [Link]
Sources
An In-Depth Technical Guide to 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(furan-2-yl)acetic acid
Executive Summary: This document provides a comprehensive technical overview of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(furan-2-yl)acetic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The guide details its formal IUPAC nomenclature, structural features, and key physicochemical properties. A mechanistically sound, step-by-step synthesis protocol is proposed, based on established organic chemistry principles. Furthermore, this guide outlines standard analytical techniques for structural confirmation and purity assessment. The document concludes with a discussion of the compound's strategic importance as a scaffold in the development of novel therapeutic agents, contextualized by the known pharmacological activities of its core piperazine and furan moieties.
Section 1: Chemical Identity and Nomenclature
Systematic IUPAC Name Determination
The formal IUPAC name for the compound is 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(furan-2-yl)acetic acid . This name is systematically derived as follows:
-
The parent structure is an "acetic acid" molecule.
-
At position 2 of the acetic acid, there are two substituents: a "furan-2-yl" group and a "4-(tert-butoxycarbonyl)piperazin-1-yl" group.
-
The "furan-2-yl" indicates a furan ring connected at its second position.
-
The "piperazin-1-yl" indicates a piperazine ring connected at one of its nitrogen atoms (position 1).
-
The "4-(tert-butoxycarbonyl)" specifies that the second nitrogen atom of the piperazine ring (position 4) is protected with a tert-butoxycarbonyl (Boc) group.
Structural Elucidation
The molecule integrates three key functional components: a chiral alpha-carbon, a Boc-protected piperazine ring, and a furan ring. The Boc group serves as a crucial protecting group for the secondary amine of the piperazine, preventing its participation in undesired side reactions and allowing for selective functionalization at the other nitrogen.
Caption: Molecular structure of the title compound.
Key Physicochemical Properties
The properties of this compound make it suitable for use in standard organic synthesis laboratory conditions.
| Property | Value | Source |
| CAS Number | 870719-85-0 | [1] |
| Molecular Formula | C₁₅H₂₂N₂O₅ | [1] |
| Molecular Weight | 310.35 g/mol | [1] |
| Appearance | Typically a white to off-white solid | N/A |
| Solubility | Soluble in methanol, chloroform, and other polar organic solvents | N/A |
Section 2: Synthesis and Mechanistic Insights
While multiple synthetic routes could be envisioned, a highly convergent and efficient approach is the Strecker synthesis , a classic method for preparing α-amino acids.[2] This three-component reaction is followed by a hydrolysis step to yield the final carboxylic acid.
Retrosynthetic Analysis and Strategy Rationale
The target molecule can be disconnected at the C-N and C-C bonds of the α-amino acid core. This retrosynthetic analysis points to three readily available starting materials:
-
1-Boc-piperazine: A commercially available secondary amine.
-
Furan-2-carbaldehyde: An aromatic aldehyde.
-
A cyanide source: Typically trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide like potassium cyanide (KCN).[2]
The Strecker synthesis is advantageous due to its operational simplicity and high atom economy, directly assembling the complex core in a single step. The subsequent hydrolysis of the intermediate α-aminonitrile to the carboxylic acid is a robust and high-yielding transformation.[3]
Detailed Step-by-Step Synthesis Protocol
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of tert-butyl 4-(1-cyano-1-(furan-2-yl)methyl)piperazine-1-carboxylate (α-Aminonitrile Intermediate)
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-piperazine (1.0 eq) and furan-2-carbaldehyde (1.0 eq) in an anhydrous polar solvent such as methanol.
-
Reaction Initiation: To the stirred solution, add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise at room temperature.[4] The use of a mild Lewis acid catalyst, such as zinc iodide (ZnI₂), can accelerate the reaction but is often not strictly necessary.[4]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. This typically takes several hours.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel to yield the pure α-aminonitrile intermediate.
-
Mechanistic Insight: The reaction proceeds through the initial formation of an iminium ion from the condensation of 1-Boc-piperazine and furan-2-carbaldehyde. The cyanide anion then acts as a nucleophile, attacking the electrophilic iminium carbon to form the stable α-aminonitrile.[2]
Step 2: Hydrolysis to 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(furan-2-yl)acetic acid
-
Hydrolysis Setup: Suspend the α-aminonitrile intermediate from Step 1 in an aqueous solution of a strong acid, such as 6M hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux.[3] The progress of the hydrolysis can be monitored by TLC or LC-MS, observing the disappearance of the nitrile intermediate and the appearance of the carboxylic acid product.
-
Work-up and Isolation: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The product can often be isolated by adjusting the pH to its isoelectric point, causing precipitation, followed by filtration. Alternatively, the product can be extracted into an organic solvent after neutralization. The crude product can be further purified by recrystallization.
-
Mechanistic Insight: Under strong acidic conditions and heat, the nitrile group undergoes hydrolysis. The nitrogen atom is protonated, making the carbon atom susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps first lead to an amide intermediate, which is then further hydrolyzed to the final carboxylic acid and an ammonium salt.[3]
Section 3: Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for all three components. The tert-butyl protons of the Boc group will appear as a sharp singlet around 1.4 ppm.[5] The piperazine ring protons will typically resonate as a series of multiplets in the 2.5-3.5 ppm region.[6] The furan ring protons will appear in the aromatic region, typically between 6.0 and 7.5 ppm, with characteristic coupling patterns.[7][8] The single proton on the α-carbon will appear as a singlet.
-
¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbons (from the carboxylic acid and the Boc group) in the 155-175 ppm range, along with distinct signals for the carbons of the furan, piperazine, and tert-butyl groups.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound (310.35 g/mol ) by identifying the [M+H]⁺ or [M+Na]⁺ ions.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase, a single sharp peak should be observed, and the purity can be quantified by integrating the peak area.
Section 4: Applications in Medicinal Chemistry and Drug Discovery
Role as a Versatile Scaffold
The title compound is not typically an active pharmaceutical ingredient itself but serves as a highly valuable and versatile building block in drug discovery programs. Its structure contains several key features that are attractive to medicinal chemists:
-
Piperazine Moiety: The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[9] It often improves the pharmacokinetic properties of a drug candidate, such as aqueous solubility and bioavailability, and can serve as a linker to orient other pharmacophoric groups.[10][11] Piperazine derivatives exhibit a vast range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[10]
-
Furan Moiety: The furan ring is another important heterocyclic motif present in many biologically active compounds. Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1]
-
Chiral α-Amino Acid Core: The α-aryl-piperazinyl acetic acid structure provides a rigid, chiral core that can be used to mimic peptide backbones or to present substituents in a well-defined three-dimensional orientation for optimal interaction with biological targets like enzymes or receptors.[1]
The presence of a carboxylic acid and a Boc-protected amine allows for orthogonal chemical modifications. The carboxylic acid can be readily converted into amides, esters, or other functional groups, while the Boc group can be easily removed under acidic conditions to liberate the secondary amine for further derivatization, such as N-alkylation or N-arylation. This dual functionality makes the compound an ideal starting point for constructing libraries of diverse molecules for high-throughput screening.
Conclusion
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(furan-2-yl)acetic acid is a strategically designed chemical scaffold that combines the favorable properties of the piperazine and furan rings with the synthetic versatility of a protected α-amino acid. Its synthesis via a convergent Strecker reaction pathway is efficient and robust. The compound's true value lies in its application as a sophisticated building block, enabling medicinal chemists to rapidly generate diverse and complex molecules with the potential for a wide range of therapeutic applications, from oncology to neuropharmacology.
References
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. PMC - PubMed Central. [Link]
-
Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. [Link]
-
de Oliveira, R. L., de Oliveira, V., & de Freitas, R. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 595-611. [Link]
-
Ashenhurst, J. (2018). The Strecker Amino Acid Synthesis. Master Organic Chemistry. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI. [Link]
-
Ugi bisamides based on pyrrolyl-β-chlorovinylaldehyde and their unusual transformations. Beilstein Journal of Organic Chemistry. [Link]
-
5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. American Chemical Society. [Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. [Link]
-
ResearchGate. (2006). Development of a New α‐Aminonitrile Synthesis. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
ResearchGate. (2012). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. [Link]
-
Canadian Science Publishing. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
Beilstein Journals. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. [Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC. [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
European Patent Office. (2010). Method of producing carboxylic acids. [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]
-
ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
ResearchGate. (n.d.). Isocyanide-based multicomponent reactions Ugi reaction.... [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]
-
University College London. (n.d.). Chemical shifts. [Link]
Sources
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-BOC-Piperazine (57260-71-6) 1H NMR [m.chemicalbook.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wisdomlib.org [wisdomlib.org]
Whitepaper: The Strategic Role of the Tert-Butyloxycarbonyl (Boc) Protecting Group in the Synthesis of Piperazine Acetic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs. Its symmetrical nature, however, presents a significant synthetic challenge: the indiscriminate reactivity of its two secondary amine nitrogens. This guide provides an in-depth technical analysis of the strategic use of the tert-butyloxycarbonyl (Boc) protecting group to overcome this challenge, enabling the regioselective synthesis of piperazine acetic acid derivatives. We will explore the chemical principles underpinning the choice of the Boc group, provide validated, step-by-step protocols for its application and removal, and discuss the critical aspects of reaction monitoring and potential side reactions. This paper serves as a practical resource for chemists engaged in the design and synthesis of novel therapeutics based on the piperazine scaffold.
The Piperazine Conundrum: A Question of Selectivity
The piperazine heterocycle is a cornerstone in drug discovery, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Its simple, six-membered ring containing two nitrogen atoms at positions 1 and 4 can be found in a vast array of therapeutic agents.[2][3] However, the synthetic utility of piperazine is hampered by the near-identical nucleophilicity of these two nitrogen atoms. Direct alkylation or acylation of unsubstituted piperazine with a reagent like ethyl bromoacetate inevitably leads to a statistical mixture of mono-substituted, di-substituted, and unreacted starting material. This lack of selectivity results in low yields of the desired mono-functionalized product and creates significant downstream purification challenges, rendering the approach inefficient for complex molecule synthesis.
To harness the full potential of the piperazine scaffold, particularly for creating derivatives like piperazine acetic acids, a protection strategy is not merely advantageous—it is essential. The core principle involves temporarily "masking" one nitrogen atom, thereby directing the reaction to the remaining free amine. This allows for clean, high-yield mono-functionalization. The protecting group must be robust enough to withstand the subsequent reaction conditions and yet be removable under conditions that do not compromise the newly installed functionality.
The Boc Group: An Optimal Solution for Amine Protection
Among the arsenal of amine-protecting groups, the tert-butyloxycarbonyl (Boc) group stands out as a workhorse in organic synthesis for several compelling reasons.[4][5]
-
Exceptional Stability: The Boc group, once installed, forms a carbamate linkage that is exceptionally stable towards most nucleophiles, bases, and reductive conditions.[6] This chemical inertness provides a broad reaction window for modifying the unprotected nitrogen or other parts of the molecule.
-
Facile and Clean Deprotection: The key to the Boc group's utility is its lability under acidic conditions.[4][6] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), cleanly cleaves the carbamate. The mechanism involves the formation of a stable tert-butyl cation, which then typically collapses to gaseous isobutylene and carbon dioxide, simplifying reaction work-up.[5][7]
-
Orthogonality: In the context of complex, multi-step syntheses, the ability to selectively remove one protecting group in the presence of others is paramount. This concept is known as orthogonality. The acid-labile nature of the Boc group makes it perfectly orthogonal to base-labile groups (e.g., Fmoc) and groups removed by catalytic hydrogenation (e.g., Cbz), allowing for intricate and precisely controlled synthetic sequences.[4][8][9]
-
Favorable Physical Properties: The bulky, lipophilic nature of the Boc group often enhances the solubility of intermediates in common organic solvents, aiding in both reaction handling and purification.[7]
Mechanism of Boc Protection
The Boc group is typically introduced using di-tert-butyl dicarbonate, commonly known as (Boc)₂O or Boc anhydride. The reaction proceeds via nucleophilic attack of a piperazine nitrogen atom on one of the carbonyl carbons of the anhydride, leading to the formation of the N-Boc protected piperazine.
Mechanism of Boc Deprotection
Acid-catalyzed deprotection begins with the protonation of the carbamate carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine, CO₂, and isobutylene.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. biosynth.com [biosynth.com]
- 9. researchgate.net [researchgate.net]
Solubility and stability of Boc-protected piperazine compounds
An In-Depth Technical Guide to the Solubility and Stability of Boc-Protected Piperazine Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of clinically successful drugs.[1] Its utility is significantly enhanced by the application of protecting group strategies, with the tert-butyloxycarbonyl (Boc) group being the most common choice for amine protection in non-peptide chemistry.[2] This mono-protection of the piperazine ring creates the versatile intermediate, N-Boc-piperazine, which allows for selective functionalization at the free secondary amine.[3] However, the successful application of these intermediates in multi-step syntheses and the ultimate viability of the final active pharmaceutical ingredient (API) are critically dependent on their physicochemical properties, namely solubility and stability. This guide provides a comprehensive technical overview of these two crucial parameters for Boc-protected piperazine compounds, offering field-proven insights, detailed experimental protocols, and an exploration of the underlying chemical principles for researchers, scientists, and drug development professionals.
The Physicochemical Landscape of Boc-Piperazine
Understanding the fundamental properties of N-Boc-piperazine is essential for its effective handling, reaction optimization, and formulation development. The Boc group, while enabling selective chemistry, fundamentally alters the character of the parent piperazine molecule. It introduces a bulky, lipophilic moiety that sterically hinders the protected nitrogen and significantly impacts the compound's solubility profile.
Core Properties and Solubility Profile
N-Boc-piperazine is typically a white to off-white, waxy crystalline solid at room temperature.[3][4] Its physicochemical properties are a hybrid of the polar piperazine ring and the non-polar tert-butyl group. This duality governs its solubility in various solvent systems.
Generally, Boc-protected piperazines exhibit good solubility in a range of common organic solvents but are less soluble in water.[5] The free secondary amine on the piperazine ring can act as a hydrogen bond acceptor and a weak donor, contributing to solubility in protic solvents like methanol and ethanol. The overall lipophilicity imparted by the Boc group ensures solubility in aprotic solvents such as dichloromethane (DCM), ethyl acetate, and dimethyl sulfoxide (DMSO).[3][6]
| Property | Value | Source(s) |
| CAS Number | 57260-71-6 | [3][6] |
| Molecular Formula | C₉H₁₈N₂O₂ | [3][6] |
| Molecular Weight | 186.25 g/mol | [3][6] |
| Appearance | White to off-white crystalline/waxy solid | [3][4] |
| Melting Point | 43-49 °C | [3][7] |
| Boiling Point | 258 °C at 760 mmHg | [3] |
| Solubility | Soluble in Dichloromethane, Methanol, Ethanol, Ethyl Acetate, DMSO. Less soluble in water. | [4][5][6] |
| Table 1: Key physicochemical properties of the parent compound, 1-Boc-piperazine. |
The solubility of more complex derivatives will, of course, be dictated by the nature of the substituent at the N-4 position. Highly polar or ionizable groups can enhance aqueous solubility, while large, non-polar additions will further increase lipophilicity.
Caption: Key environmental and structural factors governing compound solubility.
Methodologies for Solubility Assessment
Determining solubility is not a one-size-fits-all process; the choice of method depends on the stage of drug development and the specific question being asked. Early-stage discovery often prioritizes high-throughput kinetic measurements, while late-stage development demands precise thermodynamic equilibrium data.[8]
High-Throughput Kinetic Solubility Screening
In early discovery, rapid assessment of a compound's dissolution properties is critical. Nephelometry, which measures light scattering from suspended particles, has emerged as a robust, high-throughput technique for this purpose.[9][10] The method determines the point at which a compound, titrated from a DMSO stock solution into an aqueous buffer, begins to precipitate.
Causality: This protocol is designed for speed and conservation of material. It provides a kinetic solubility value, which is invaluable for ranking compounds in early discovery, though it may overestimate the true thermodynamic solubility. The use of a co-solvent like DMSO is necessary for initial compound dissolution but must be kept at a low final concentration (e.g., <5%) to minimize its effect on the aqueous measurement.[9]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the Boc-piperazine compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 384-well microplate, add aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to a series of wells.
-
Titration: Use an automated liquid handler to add increasing volumes of the DMSO stock solution to the buffer-containing wells to create a concentration gradient.
-
Measurement: Place the microplate into a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).[10] The instrument's laser will pass through each well.
-
Data Analysis: The instrument measures the intensity of scattered light. The concentration at which the scattered light signal rises significantly above the background indicates the onset of precipitation. This point is recorded as the kinetic solubility.
Thermodynamic Equilibrium Solubility (Shake-Flask Method)
The gold standard for solubility determination is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.[11] This is a more time- and material-intensive method but provides the true thermodynamic solubility value, which is required for regulatory submissions.
Causality: This method ensures that the system has reached true thermodynamic equilibrium between the solid and dissolved states of the compound. By adding an excess of the solid material and allowing sufficient time for equilibration, the measurement reflects the maximum concentration the solvent can hold under the specified conditions. Analysis by a specific method like HPLC is crucial to distinguish the parent compound from any potential impurities or degradants.[8]
Methodology:
-
Sample Preparation: Add an excess amount of the solid Boc-piperazine compound to a known volume of the desired solvent system (e.g., pH 7.4 buffer) in a sealed vial. The excess solid ensures that a saturated solution will be formed.
-
Equilibration: Agitate the vials on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle. Separate the saturated supernatant from the solid material via centrifugation or filtration (using a filter material confirmed not to bind the compound).
-
Quantification: Accurately dilute a known volume of the supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted supernatant using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Back-calculate the concentration of the original saturated solution to determine the equilibrium solubility, typically expressed in µg/mL or mM.
Stability Profile and Degradation Pathways
The stability of a molecule is a critical quality attribute that impacts its safety, efficacy, and shelf-life.[12] For Boc-protected piperazines, the primary point of lability is the Boc group itself, which is designed to be removed under specific conditions. Understanding its stability across a range of chemical and physical stresses is paramount. This is systematically investigated through forced degradation studies, as recommended by ICH guidelines.[13][14]
Caption: Workflow for a comprehensive forced degradation study.
Acid-Catalyzed Deprotection: The Primary Degradation Pathway
The tert-butoxycarbonyl group is inherently sensitive to acid. This is its most well-defined and exploited liability, serving as the standard method for its removal.[2][15] The degradation proceeds via a specific, well-understood mechanism.
Mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (e.g., HCl, TFA).[15]
-
Fragmentation: The protonated carbamate is unstable and fragments to form a stable tert-butyl cation and a carbamic acid intermediate.[15]
-
Decarboxylation: The carbamic acid rapidly loses carbon dioxide (off-gassing) to yield the deprotected secondary amine of the piperazine ring.[15]
Kinetic studies have shown that this deprotection can exhibit a second-order dependence on the concentration of strong acids like HCl, meaning the reaction rate is highly sensitive to changes in acid molarity.[16][17] Even mild acids or reverse-phase chromatography eluents containing trifluoroacetic acid (TFA) can cause significant deprotection, especially upon solvent evaporation which concentrates the acid.[18]
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Other Stress Conditions
While acid lability is the primary concern, a full stability profile requires investigation under other conditions.
-
Basic Conditions: The Boc group is generally stable towards most nucleophiles and bases, making it orthogonal to base-labile protecting groups like Fmoc.[19] Significant degradation under typical basic stress conditions (e.g., 0.1 M NaOH) is not expected unless other functionalities on the molecule are base-labile.
-
Thermal Stability: Boc-protected amines can undergo thermal deprotection at elevated temperatures (e.g., >110-150 °C), fragmenting to the free amine, isobutylene, and CO₂ without any added catalyst.[20][21] While standard storage temperatures (even up to 37°C) are generally safe in a neutral medium, prolonged exposure to high temperatures during reaction workups or storage can lead to degradation.[22]
-
Oxidative Stability: The piperazine ring itself can be susceptible to oxidation, though the Boc group is relatively robust. The free secondary amine is a potential site for oxidation. Stress testing with agents like hydrogen peroxide (H₂O₂) is necessary to evaluate this potential degradation pathway.[14]
-
Photostability: Compounds should be exposed to light sources as specified in ICH Q1B guidelines to determine if they are sensitive to degradation upon light exposure. This informs packaging requirements.
| Stress Condition | Typical Reagent / Condition | Potential Outcome for Boc-Piperazine | Source(s) |
| Acidic Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄; Room Temp to 60°C | Primary Pathway: Rapid removal of Boc group. | [2][16] |
| Basic Hydrolysis | 0.1 M - 1 M NaOH; Room Temp to 60°C | Generally stable. Degradation depends on other functional groups. | [19] |
| Oxidation | 3-30% H₂O₂; Room Temperature | Potential for N-oxide formation or other oxidative degradation of the ring. | [14] |
| Thermal | Dry heat or solution at ≥ 60°C | Potential for Boc deprotection at significantly elevated temperatures (>110°C). | [20][21] |
| Photolytic | Exposure to UV/Vis light (ICH Q1B) | Dependent on the chromophores of the entire molecule. | [14][23] |
| Table 2: Summary of typical conditions for forced degradation studies. |
Experimental Protocol for Stability Assessment
Causality: This protocol systematically exposes the compound to a range of harsh conditions to identify all likely degradation products. This is essential for developing a "stability-indicating" analytical method—an HPLC method capable of separating the intact drug from all its potential degradants, ensuring accurate potency measurements over time.[12] The conditions are intentionally more severe than long-term storage to generate detectable levels of degradation in a short timeframe.[24]
Methodology:
-
Stock Solution: Prepare a stock solution of the Boc-piperazine compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 acetonitrile/water mixture.
-
Acid Degradation: Mix an aliquot of the stock solution with an equal volume of an acid solution (e.g., 0.2 M HCl) to achieve a final acid concentration of 0.1 M. Store at a controlled temperature (e.g., 60 °C).
-
Base Degradation: Repeat step 2 using a base solution (e.g., 0.2 M NaOH).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an oxidative reagent (e.g., 3% H₂O₂) and store at room temperature, protected from light.
-
Thermal Degradation: Store an aliquot of the stock solution (and a sample of the solid powder) in an oven at a controlled elevated temperature (e.g., 80 °C).
-
Photodegradation: Expose an aliquot of the stock solution and a sample of the solid powder to a calibrated light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be stored under the same conditions but protected from light.
-
Time Points and Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples.
-
HPLC Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound. Calculate the percent degradation and perform mass balance analysis.
Conclusion and Best Practices
The successful use of Boc-protected piperazine compounds in drug development hinges on a thorough understanding and proactive management of their solubility and stability.
-
For Solubility: Researchers should recognize that the Boc group imparts significant lipophilicity. Early-stage assessment using high-throughput methods is crucial for compound selection, while rigorous equilibrium methods are necessary for later-stage development. Formulation strategies, such as salt formation targeting the free piperazine nitrogen or the use of co-solvents and excipients, may be required to achieve desired bioavailability.
-
For Stability: The acid-labile nature of the Boc group is its most critical stability characteristic. All downstream processes, including purification (e.g., avoiding strongly acidic chromatography conditions), formulation, and storage, must be designed to avoid acidic environments unless deprotection is the intended outcome. Comprehensive forced degradation studies are not merely a regulatory hurdle; they are an indispensable tool for understanding the molecule, developing robust analytical methods, and ensuring the ultimate safety and efficacy of the final drug product.
By applying the principles and protocols outlined in this guide, researchers can navigate the challenges associated with these valuable synthetic intermediates, accelerating the path from discovery to clinical application.
References
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases.
- A kind of synthetic method of 1 BOC piperazines.
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- BOC Protection and Deprotection. J&K Scientific LLC.
- Amine Protection / Deprotection. Fisher Scientific.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentr
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Piperazine skeleton in the structural modification of n
- A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Supplementary Inform
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- 1-Boc-piperazine 97 57260-71-6. Sigma-Aldrich.
- 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. Parchem.
- Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015.
- Is the protecting group boc of the amino group stable at 37°C?
- Protecting Groups for Amines: Carbam
- Thermal degradation of piperazine and its structural analogs.
- BOC-ON. Sigma-Aldrich.
- Drug solubility: why testing early m
- Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega.
- Forced Degradation Testing in Pharma.
- CAS 57260-71-6: N-BOC-Piperazine. CymitQuimica.
- Drug Solubility: Importance and Enhancement Techniques. PMC, NIH.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- A practical guide to forced degradation and stability studies for drug substances. LGC.
- Boc Protected Compounds. Hebei Boze Chemical Co., Ltd..
- 1-BOC-Piperazine CAS#: 57260-71-6. ChemicalBook.
- Development of forced degradation and stability indic
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- N-boc-piperazine Chemical. Tradeindia.
- Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents.
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
Sources
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-boc-piperazine Chemical - Cas No: 57260-71-6, Technical Grade Powder, 98%-100% Purity, White To Light Yellow, Melting Point: 37-40â°c at Best Price in Pardi | Dsm Speciality Chemicals [tradeindia.com]
- 5. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 6. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]
- 7. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. rheolution.com [rheolution.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. resolvemass.ca [resolvemass.ca]
- 15. jk-sci.com [jk-sci.com]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 22. researchgate.net [researchgate.net]
- 23. onyxipca.com [onyxipca.com]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic Acid: Synthesis, Analogs, and Derivatives in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of the piperazine heterocycle, a privileged scaffold in medicinal chemistry, with the versatile furan ring and a chiral α-amino acid moiety presents a compelling chemical space for the exploration of novel therapeutics. This technical guide provides a comprehensive overview of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid, a key building block and a precursor to a diverse range of structural analogs and derivatives. We will delve into rational synthetic strategies, explore the nuanced structure-activity relationships (SAR), and present detailed experimental protocols to empower researchers in their quest for new bioactive agents. This document serves as a senior application scientist's perspective on harnessing the potential of this unique molecular architecture.
Introduction: The Strategic Convergence of Three Pharmacophores
The piperazine ring is a cornerstone of modern drug design, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1][2] Its two nitrogen atoms offer versatile points for substitution, allowing for the fine-tuning of a molecule's interaction with biological targets.[3] The furan ring, another prevalent heterocycle in medicinal chemistry, is known for its diverse biological activities and its capacity to engage in various non-covalent interactions within protein binding sites.[4] When these two motifs are bridged by an α-amino acid scaffold, the resulting molecule, this compound, becomes a highly valuable and versatile starting point for the synthesis of complex molecular architectures with significant therapeutic potential.
The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen provides a crucial handle for controlled, stepwise synthesis, allowing for selective derivatization and the construction of compound libraries for high-throughput screening. This guide will illuminate the path from the foundational molecule to a diverse array of analogs, equipping researchers with the knowledge to explore their therapeutic potential.
Synthetic Strategies: A Rational Approach to the Core Scaffold and its Analogs
While a direct, one-pot synthesis of this compound is not prominently described in the literature, a robust and logical synthetic pathway can be constructed from established methodologies in organic chemistry. The primary challenge lies in the stereocontrolled formation of the α-substituted amino acid center. Here, we present a convergent synthetic approach, highlighting the key reactions and the rationale behind their selection.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule suggests three primary synthetic routes, each with its own merits and challenges.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway: A Multi-Component Approach
A highly efficient method for the construction of the α-amino acid core is the Ugi four-component reaction (U-4CR) . This one-pot reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate a complex α-acylamino carboxamide.[5] In our proposed synthesis, we adapt this powerful reaction to build the desired scaffold.
Caption: Proposed Ugi reaction-based synthesis.
Experimental Protocol: Ugi Four-Component Reaction
-
Reaction Setup: To a solution of furfural (1.0 eq) in methanol (0.5 M) at room temperature, add 1-Boc-piperazine (1.0 eq). Stir the mixture for 30 minutes to facilitate imine formation.
-
Addition of Components: Add formic acid (1.0 eq) followed by tert-butyl isocyanide (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the Ugi adduct.
-
Hydrolysis: The resulting N-acyl-N-tert-butyl amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. For example, treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) followed by aqueous workup will yield the desired this compound.
Alternative Synthetic Strategies
Other powerful multicomponent reactions could also be employed:
-
Strecker Synthesis: This classic method involves the reaction of an aldehyde (furfural), an amine (1-Boc-piperazine), and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile, which can then be hydrolyzed to the desired α-amino acid.[6][7]
-
Petasis Borono-Mannich (PBM) Reaction: This reaction utilizes a boronic acid, an amine, and a carbonyl compound. In this case, 2-furylboronic acid, 1-Boc-piperazine, and glyoxylic acid could potentially be used to construct the target molecule.[1][8]
The choice of synthetic route will depend on the availability of starting materials, desired stereochemical control, and scalability.
Structural Analogs and Derivatives: Expanding the Chemical Space
The core scaffold of this compound offers numerous opportunities for structural modification to explore structure-activity relationships.
Modification of the Piperazine Ring
-
N-4 Position: The Boc group can be removed under acidic conditions, and the resulting free amine can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. This position is crucial for modulating the compound's physicochemical properties and its interaction with biological targets.[9]
-
Piperazine Ring Carbons: While less common, substitution on the carbon atoms of the piperazine ring can introduce chirality and conformational constraints, which can significantly impact biological activity. Syntheses of substituted piperazine-2-acetic acid esters have been reported and can be adapted for this purpose.[10][11][12]
Modification of the Furan Ring
The furan ring can be substituted at various positions to probe for key interactions with a target protein. For instance, introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and its ability to participate in hydrogen bonding or π-stacking interactions.
Modification of the Acetic Acid Moiety
The carboxylic acid can be converted to a variety of functional groups, including esters, amides, and alcohols, to explore the importance of this acidic group for biological activity.
Caption: Potential sites for derivatization.
Structure-Activity Relationships (SAR): A Predictive Framework
While specific SAR data for this exact class of compounds is not extensively published, we can extrapolate from related structures to guide future drug design efforts.
| Moiety | Modification | Potential Impact on Activity |
| Piperazine N-4 | Small alkyl groups | May increase lipophilicity and cell permeability. |
| Aromatic or heteroaromatic rings | Can introduce additional binding interactions (e.g., π-stacking). | |
| Hydrogen bond donors/acceptors | May form key interactions with the target protein. | |
| Furan Ring | Substitution at the 5-position | Can probe for interactions in a specific binding pocket. |
| Replacement with other heterocycles | Can alter the electronic and steric properties of the molecule. | |
| Acetic Acid | Esterification | May act as a prodrug, improving bioavailability. |
| Amidation | Can introduce additional hydrogen bonding interactions. |
Key Insight: The interplay between the lipophilicity of the N-4 substituent and the electronic nature of the furan ring is likely to be a critical determinant of biological activity. A systematic exploration of these parameters is warranted.
Biological Evaluation: Unveiling Therapeutic Potential
Given the structural motifs present, analogs and derivatives of this compound could be screened against a variety of biological targets.
-
Central Nervous System (CNS) Targets: Piperazine derivatives are well-known to interact with a range of CNS receptors, including serotonin and dopamine receptors.[13]
-
Antimicrobial Activity: Both piperazine and furan moieties are found in compounds with antibacterial and antifungal properties.[3]
-
Anticancer Activity: The combination of these heterocycles may lead to compounds with cytotoxic effects on cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability and determine the IC50 value for each compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its modular nature allows for the facile generation of diverse chemical libraries, and the convergence of three key pharmacophores suggests a high probability of discovering compounds with interesting biological activities. Future research should focus on the stereoselective synthesis of this core, a systematic exploration of the structure-activity relationships through parallel synthesis, and screening of the resulting compound libraries against a broad range of biological targets. The insights and protocols provided in this guide are intended to accelerate these discovery efforts.
References
-
Chamakuri, S., Tang, S. A., Tran, K. A., Guduru, S. K. R., Bolin, P. K., MacKenzie, K. R., & Young, D. W. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
-
Farghaly, O. M., El-Sayed, M. A. A., Gulcin, İ., & Al-Omaima, D. M. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. [Link]
-
Master, O. C. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Pandey, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Letters in Drug Design & Discovery. [Link]
- Pirrung, M. C. (2004). The Ugi reaction. Chemical Reviews, 104(1), 1-2.
-
Sanz-fujishiro, C., et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. bioRxiv. [Link]
- Touré, B. B., & Hall, D. G. (2009). Natural product synthesis using multicomponent reaction strategies. Chemical reviews, 109(9), 4439-4486.
- Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.
-
Verma, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
-
Wikipedia contributors. (2023). Petasis reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Young, D. W., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(11), 6143-6153. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1366-1379. [Link]
- Zinner, G., & Kliegel, W. (1966). Ugi Reaction with Hydroxylamine Derivatives. Archiv der Pharmazie, 299(9), 746-755.
- Zinner, G., & Kliegel, W. (1966). Ugi Reaction with Hydrazine Derivatives. Archiv der Pharmazie, 299(1), 1-10.
-
Zupa, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1083. [Link]
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
- Petasis, N. A., & Akritopoulou, I. (1993). A new and practical synthesis of α-amino acids from organoboronic acids. Tetrahedron Letters, 34(4), 583-586.
- Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.
- Ugi, I. (1959). The α-Addition of Immonium Ions and Anions to Isonitriles, a Versatile New Reaction. Angewandte Chemie, 71(11), 386-386.
Sources
- 1. Petasis reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2" by Srinivas Chamakuri, Sunny Ann Tang et al. [digitalcommons.library.tmc.edu]
- 13. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Furan-Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery and its Core Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furan-piperazine scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of biological targets. This guide provides a comprehensive exploration of the core mechanisms of action associated with furan-piperazine compounds, offering field-proven insights for researchers and drug development professionals. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to serve as an authoritative resource for harnessing the full potential of this privileged structural motif.
The Furan-Piperazine Moiety: A Synergy of Pharmacophoric Properties
The furan ring, a five-membered aromatic heterocycle, and the piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms, together create a unique chemical entity with favorable pharmacokinetic and pharmacodynamic properties. The furan component often engages in critical hydrogen bonding and π-π stacking interactions within target proteins, while the basic nitrogens of the piperazine ring are frequently involved in salt bridge formations and can be readily functionalized to modulate solubility, cell permeability, and target selectivity. This synergistic combination has led to the development of furan-piperazine derivatives with potent activities against a diverse array of biological targets.
Core Mechanisms of Action in Biological Systems
Furan-piperazine compounds exhibit a remarkable range of biological activities by interacting with various receptors, enzymes, and ion channels. The following sections dissect the most prominent and well-characterized mechanisms of action.
Modulation of Neurotransmitter Receptors: A Focus on Serotonin 5-HT1A and Dopamine D2 Receptors
A significant number of furan-piperazine derivatives exert their effects on the central nervous system (CNS) by targeting key neurotransmitter receptors, particularly the serotonin 5-HT1A and dopamine D2 receptors.
Many arylpiperazine derivatives containing a furan moiety act as potent agonists at the 5-HT1A receptor, a G-protein coupled receptor (GPCR) implicated in the pathophysiology of anxiety and depression.[1]
Mechanism of Action:
Upon binding to the 5-HT1A receptor, these furan-piperazine agonists induce a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi/o). This activation subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins, ultimately leading to a dampening of neuronal excitability.[2]
Signaling Pathway:
Caption: Furan-Piperazine Agonist Signaling at the 5-HT1A Receptor.
Quantitative Data:
| Compound Class | Target | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| Coumarin-piperazine derivatives | 5-HT1A Receptor | Radioligand Binding | 0.57 - 0.78 | 49 - 181 | [3][4] |
| Arylpiperazine derivatives | 5-HT1A Receptor | Radioligand Binding | 56 - 922 | - | [5] |
Furan-piperazine compounds have also been extensively developed as antagonists of the dopamine D2 receptor, a key target in the treatment of psychosis and schizophrenia.[6][7]
Mechanism of Action:
In conditions like schizophrenia, hyperactive dopaminergic signaling, particularly in the mesolimbic pathway, is thought to contribute to positive symptoms such as hallucinations and delusions.[7] Furan-piperazine D2 receptor antagonists competitively bind to D2 receptors without activating them, thereby blocking the binding of endogenous dopamine. This blockade attenuates the downstream signaling cascades initiated by dopamine, leading to a reduction in psychotic symptoms. The primary downstream effect of D2 receptor activation is the inhibition of adenylyl cyclase via Gi/o proteins, similar to the 5-HT1A receptor. By blocking this, D2 antagonists prevent the dopamine-induced decrease in cAMP levels.
Signaling Pathway:
Caption: Furan-Piperazine Antagonism at the Dopamine D2 Receptor.
Quantitative Data:
| Compound Class | Target | Assay Type | Ki (nM) | Reference |
| Piperazine-based compounds | D2 Receptor | Ligand Stimulated Binding | up to 53 | [6] |
Enzyme Inhibition: Targeting Acetylcholinesterase
Certain furan-piperazine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] This mechanism is particularly relevant for the development of therapeutics for Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.
Mechanism of Action:
By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. The inhibition can be reversible, and kinetic studies often reveal a mixed-type inhibition pattern.
Quantitative Data:
| Compound Class | Target | IC50 (µM) | Reference |
| Thiazole-piperazine derivatives | Acetylcholinesterase | 6.34 - 8.42 | [9] |
| Phthalimide-piperazine derivatives | Acetylcholinesterase | 5.5 - 85 | [8] |
| Piperazine-dihydrofuran compounds | Acetylcholinesterase | Not specified | [10] |
Modulation of Ion Channels: Voltage-Gated Sodium Channel Blockade
A novel class of furan-piperazine compounds has been characterized as potent blockers of voltage-gated sodium channels, particularly the Nav1.8 subtype, which is implicated in neuropathic pain.[11][12]
Mechanism of Action:
These compounds physically occlude the pore of the sodium channel, preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in neurons.[13] By blocking these channels, particularly in nociceptive neurons, these compounds can effectively reduce the sensation of pain.
Quantitative Data:
| Compound Class | Target | IC50 (µM) | Reference |
| Furan-based sodium channel blockers | Nav1.8, Nav1.2, Nav1.5 | Not specified | [11] |
| Piperazine derivatives | Nav1.3 | 19 | [14] |
| Ranolazine (for comparison) | rNav1.5c | 110 | [15] |
Anticancer Activity: Induction of Apoptosis
Emerging research has highlighted the potential of furan-piperazine derivatives as anticancer agents. These compounds can induce programmed cell death, or apoptosis, in various cancer cell lines.
Mechanism of Action:
The anticancer effects of furan-piperazine compounds are often mediated through the intrinsic (mitochondrial) pathway of apoptosis. This involves the modulation of the Bcl-2 family of proteins, leading to an increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[16][17] This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioner enzymes of apoptosis.[16][17] Furthermore, some piperazine derivatives have been shown to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[6][18][19][20]
Signaling Pathway:
Caption: Furan-Piperazine Induced Apoptotic Pathway in Cancer Cells.
Key Experimental Protocols
To facilitate the investigation of furan-piperazine compounds, this section provides detailed, step-by-step methodologies for key in vitro assays.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a filtration-based radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Experimental Workflow:
Caption: Workflow for a Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the 5-HT1A receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a suitable buffer.[21]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the furan-piperazine test compound.[21] Include control wells for total binding (no test compound) and non-specific binding (excess of a known non-labeled 5-HT1A ligand).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[21]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[22]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding of the radioligand to the filters.[22]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
Calcium Mobilization Assay for Dopamine D2 Receptor Functional Activity
This protocol outlines a fluorescence-based calcium mobilization assay to assess the functional antagonist activity of furan-piperazine compounds at the dopamine D2 receptor.
Experimental Workflow:
Caption: Workflow for a Calcium Mobilization Assay.
Step-by-Step Methodology:
-
Cell Plating: Plate cells stably or transiently expressing the dopamine D2 receptor in a 384-well, clear-bottom, black-walled plate.[24]
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 NW) in the dark at room temperature for approximately 60 minutes.[24]
-
Compound Pre-incubation: Add varying concentrations of the furan-piperazine test compound (antagonist) to the wells and incubate for a defined period.
-
Agonist Stimulation and Measurement: Use an integrated pipetting system in a fluorescence plate reader (e.g., FLIPR) to add a known concentration of a D2 receptor agonist (e.g., dopamine) to the wells.[25] Simultaneously, monitor the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Data Analysis: Analyze the fluorescence data to determine the extent to which the furan-piperazine antagonist inhibits the agonist-induced calcium response. This can be used to calculate an IC50 value for the antagonist.
Ellman's Assay for Acetylcholinesterase Inhibition
This protocol describes the colorimetric Ellman's assay to measure the inhibitory activity of furan-piperazine compounds against acetylcholinesterase.[26]
Experimental Workflow:
Caption: Workflow for the Ellman's Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, acetylthiocholine iodide (ATCI), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the furan-piperazine test compound in a suitable buffer (e.g., sodium phosphate buffer, pH 8.0).[27]
-
Assay Reaction: In a 96-well plate, add the AChE solution, DTNB solution, and varying concentrations of the test compound.[27][28]
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate to each well.[28]
-
Absorbance Reading: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to monitor the formation of the yellow product, 5-thio-2-nitrobenzoate.[26]
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor) and plot this against the logarithm of the compound concentration to determine the IC50 value.
Patch-Clamp Electrophysiology for Sodium Channel Blockade
This protocol provides a general overview of the whole-cell patch-clamp technique to evaluate the inhibitory effect of furan-piperazine compounds on voltage-gated sodium channels.
Experimental Workflow:
Caption: Workflow for Patch-Clamp Electrophysiology.
Step-by-Step Methodology:
-
Cell Preparation: Use cells (e.g., HEK293) stably or transiently expressing the voltage-gated sodium channel subtype of interest.
-
Pipette Preparation: Pull a glass micropipette to a fine tip (1-2 µm diameter) and fill it with an appropriate internal solution that mimics the intracellular ionic composition.[29]
-
Gigaohm Seal Formation: Carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.[29]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell interior.[29]
-
Current Recording: Apply a series of voltage steps (voltage-clamp protocol) to activate the sodium channels and record the resulting inward sodium currents using a patch-clamp amplifier.[29]
-
Compound Application: Perfuse the cell with a solution containing the furan-piperazine test compound at a known concentration.
-
Inhibition Measurement: After the compound has had time to equilibrate, repeat the voltage-clamp protocol to record the sodium currents in the presence of the inhibitor.
-
Data Analysis: Compare the amplitude of the sodium currents before and after the application of the compound to determine the percentage of inhibition. A dose-response curve can be generated by testing multiple concentrations to determine the IC50 value.
Conclusion
The furan-piperazine scaffold represents a highly privileged and versatile structural motif in drug discovery. Its ability to interact with a wide range of biological targets, including neurotransmitter receptors, enzymes, and ion channels, has led to the development of numerous compounds with significant therapeutic potential. This in-depth technical guide has provided a comprehensive overview of the core mechanisms of action of furan-piperazine derivatives, supported by quantitative data and detailed experimental protocols. By understanding these fundamental principles, researchers and drug development professionals can more effectively design and optimize novel furan-piperazine-based therapeutics to address a multitude of unmet medical needs.
References
-
Public Health Toxicology. (2023, September 28). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. [Link]
-
Journal of Pharmacology and Experimental Therapeutics. D1-D2 Dopamine Receptor Synergy Promotes Calcium Signaling via Multiple Mechanisms. [Link]
-
ResearchGate. (2010, August). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]
-
PubMed. (2014). Role of Bcl-2 family proteins and caspases in the regulation of apoptosis. [Link]
-
PubMed Central. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. [Link]
-
ResearchGate. IC50 values of piperazine-dihydrofuran compounds (3a-p) towards AChE. [Link]
-
PubMed Central. (2024, March 20). New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists. [Link]
-
PubMed. Discovery of Potent Furan Piperazine Sodium Channel Blockers for Treatment of Neuropathic Pain. [Link]
-
patch-clamp-protocol-final.pdf. [Link]
-
ResearchGate. Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. [Link]
-
PubMed Central. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. [Link]
-
Scribd. Ellman Esterase Assay Protocol. [Link]
-
PubMed Central. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. [Link]
-
National Institutes of Health. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. [Link]
-
National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
ResearchGate. (2014, September). Role of Bcl-2 family proteins and caspases in the regulation of apoptosis. [Link]
-
PubMed Central. (2013, June 7). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Semantic Scholar. (2023, February 1). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. [Link]
-
Patsnap Synapse. (2024, June 21). What are D2 receptor antagonists and how do they work?. [Link]
-
PubMed. Arylpiperazine derivatives acting at 5-HT(1A) receptors. [Link]
-
Taylor & Francis Online. Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. [Link]
-
ResearchGate. (2020, August). Synthesis and biological evaluation of piperazine derivatives as novel isoform selective voltage-gated sodium (Nav) 1.3 channel modulators. [Link]
-
National Center for Biotechnology Information. Table 3, Detailed protocol for the D2 binding secondary assay. [Link]
-
PubMed. (2024, July 21). Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. [Link]
-
ResearchGate. Dopamine D2 Receptors as Treatment Targets in Schizophrenia. [Link]
-
MDPI. (2023, February 1). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. [Link]
-
Preprints.org. (2024, April 29). Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. [Link]
-
ResearchGate. IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe². [Link]
-
PubMed Central. (2023, May 4). Structural basis for inhibition of the cardiac sodium channel by the atypical antiarrhythmic drug ranolazine. [Link]
-
The University of Texas at Dallas. Patch clamp techniques for single channel and whole-cell recording. [Link]
-
National Center for Biotechnology Information. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response. [Link]
-
MDPI. Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. [Link]
-
ResearchGate. (2018, August). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. [Link]
-
ChEMBL. Discovery of potent furan piperazine sodium channel blockers for treatment of neuropathic pain. [Link]
-
YouTube. (2024, July 10). A Detailed Step-By-Step Description of the Standard Patch Clamp Protocol. [Link]
-
European Review for Medical and Pharmacological Sciences. (2019, August 7). Promethazine inhibits neuronal apoptosis via PI3K/Akt signaling pathway in rats with cerebral infarction. [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [Link]
-
ResearchGate. (A) dose-dependent dopamine-induced stimulation of calcium mobilization.... [Link]
-
YouTube. (2022, July 29). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. [Link]
-
ResearchGate. IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]
-
Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. [Link]
-
Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
PubMed. (2017, July 6). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
Sources
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of potent furan piperazine sodium channel blockers for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Document: Discovery of potent furan piperazine sodium channel blockers for treatment of neuropathic pain. (CHEMBL1150418) - ChEMBL [ebi.ac.uk]
- 13. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural basis for inhibition of the cardiac sodium channel by the atypical antiarrhythmic drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. preprints.org [preprints.org]
- 19. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 24. D1-D2 Dopamine Receptor Synergy Promotes Calcium Signaling via Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. broadpharm.com [broadpharm.com]
- 28. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 29. docs.axolbio.com [docs.axolbio.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the convergence of specific structural motifs within a single molecular entity often heralds the advent of novel therapeutic agents. 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid is one such molecule, embodying the strategic fusion of a piperazine ring and a furan moiety. The piperazine heterocycle is a well-established "privileged scaffold" in drug design, renowned for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Its unique six-membered ring with two nitrogen atoms allows for versatile functionalization, enabling fine-tuning of a molecule's interaction with biological targets.[2][3]
The furan ring, another key component of this reagent, is a five-membered aromatic heterocycle present in numerous natural products and synthetic pharmaceuticals.[4] It serves as a versatile synthetic intermediate and can engage in a variety of biological interactions, contributing to the overall pharmacological profile of a molecule. The incorporation of a furanyl group can influence a compound's metabolic stability and receptor-binding affinity.
The subject of this guide, this compound, is a bifunctional building block. The carboxylic acid group provides a reactive handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments.[5] The piperazine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a robust and reliable protecting group that is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions.[6] This orthogonality allows for a stepwise and controlled synthetic strategy, making this compound an invaluable tool for the synthesis of complex molecules in drug discovery and development.[7]
This technical guide provides a comprehensive overview of the applications of this compound, complete with detailed protocols for its use in amide synthesis and subsequent deprotection, empowering researchers to leverage its full potential in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 870719-85-0 |
| Molecular Formula | C₁₅H₂₂N₂O₅ |
| Molecular Weight | 310.35 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
| Storage | Store at 2-8 °C, protect from moisture |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process commencing with the synthesis of an α-halo-2-furanylacetate ester, followed by nucleophilic substitution with N-Boc-piperazine and subsequent saponification.
Protocol 1: Synthesis of this compound
Part A: Synthesis of Ethyl α-bromo-2-furanylacetate
This procedure is based on the bromination of the corresponding furanylacetate.
-
To a solution of ethyl 2-(2-furanyl)acetate (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane, add N-bromosuccinimide (NBS) (1.1 eq).
-
Initiate the reaction with a radical initiator such as AIBN or by exposure to UV light.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove succinimide.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl α-bromo-2-furanylacetate, which can be used in the next step without further purification.
Part B: Synthesis of Ethyl 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetate
-
Dissolve N-Boc-piperazine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
To this solution, add the crude ethyl α-bromo-2-furanylacetate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ester.
Part C: Saponification to this compound
-
Dissolve the purified ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature until the ester is fully consumed, as monitored by TLC.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Application in Amide Bond Formation
The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation, a critical reaction in the synthesis of peptidomimetics and other complex drug candidates.[5] The use of modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), allows for efficient amide bond formation under mild conditions, even with sterically hindered substrates.[8][9]
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DCM.
-
Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated OAt-ester. The formation of this active intermediate is crucial for efficient coupling.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. This aqueous work-up removes the excess reagents and byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide product can then be purified by flash column chromatography on silica gel.
Boc Group Deprotection
Following the desired synthetic modifications, the Boc protecting group on the piperazine nitrogen can be efficiently removed under acidic conditions to liberate the free amine. This newly exposed secondary amine can then be used for further functionalization, such as N-alkylation or another amide coupling. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a standard and highly effective method for this transformation.[6]
Protocol 3: TFA-Mediated Boc Deprotection
This protocol provides a reliable method for the removal of the Boc group from the piperazine moiety.
-
Reaction Setup: Dissolve the Boc-protected piperazine derivative (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask at 0 °C (ice bath).
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) (10-20 eq, often a 1:1 to 1:4 v/v mixture of TFA:DCM is used) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS. The reaction is typically complete when the starting material is no longer visible.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.
-
Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate or another suitable base to neutralize the trifluoroacetate salt. Extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative. The product can be used as is for the next step or purified further if necessary.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a Boc-protected piperazine and a furanyl acetic acid moiety allows for a wide range of synthetic transformations. The protocols detailed in this guide for amide bond formation and Boc deprotection provide a solid foundation for researchers to effectively utilize this compound in the synthesis of novel and complex molecules with potential therapeutic applications. The strategic use of this and similar building blocks will undoubtedly continue to play a crucial role in the advancement of drug discovery.
References
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
-
PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. Retrieved from [Link]
-
ACS Publications. (2026). Total Synthesis of Okeaniamide A. Retrieved from [Link]
-
JGTPS. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
-
IntechOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Reddit. (n.d.). HATU coupling - what's the best order?. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. Retrieved from [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. growingscience.com [growingscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for the Utilization of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic Acid in Synthetic Chemistry
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of heterocyclic moieties is a cornerstone of rational drug design. The building block, 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid, represents a confluence of three key pharmacophoric elements: a piperazine ring, a furan scaffold, and a carboxylic acid handle. This unique combination offers a versatile platform for the synthesis of complex molecules with potential therapeutic applications.
The piperazine moiety is a prevalent feature in numerous approved drugs, valued for its ability to modulate physicochemical properties such as solubility and to serve as a linker to various functional groups.[1] The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization, a critical aspect in multi-step syntheses.[2] The furan ring, another important heterocycle, is present in a range of biologically active compounds and can participate in various chemical transformations.[3] Finally, the carboxylic acid functional group provides a convenient attachment point for amide bond formation, enabling the facile coupling of this building block to a wide array of amine-containing molecules.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in their synthetic endeavors. We will delve into detailed protocols for key transformations, discuss the rationale behind experimental choices, and provide a framework for the successful integration of this building block into drug discovery programs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and use in chemical reactions. While experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs.
| Property | Estimated Value/Characteristic | Source/Rationale |
| Molecular Formula | C₁₅H₂₂N₂O₅ | Based on structure |
| Molecular Weight | 310.35 g/mol | Based on structure |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, CH₂Cl₂) | Inferred from related structures |
| Storage | Store in a cool, dry place, away from light and moisture | Standard for laboratory chemicals |
Core Synthetic Applications: A Step-by-Step Guide
The primary utility of this compound lies in its role as a scaffold for the introduction of the furanyl-piperazinyl-acetic acid moiety into larger molecules. This is typically achieved through two key sequential reactions: amide bond formation followed by the deprotection of the Boc group.
Amide Bond Formation: Coupling with Primary and Secondary Amines
The carboxylic acid functionality of the title compound is readily activated for amide bond formation with a diverse range of primary and secondary amines. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the coupling partners, the desired reaction time, and cost considerations.
Workflow for Amide Bond Formation:
Caption: General workflow for the amide coupling reaction.
Selection of Coupling Reagents:
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | A cost-effective and widely used method. The urea byproduct can sometimes complicate purification.[5] |
| HATU | None | DIPEA | DMF | 2 - 6 | 85 - 98 | Highly efficient and rapid coupling, often preferred for sterically hindered substrates. Minimizes racemization.[6] |
| BOP | None | DIPEA | DMF | 2 - 8 | 80 - 95 | Effective coupling reagent, but produces carcinogenic HMPA as a byproduct. Use with caution. |
Detailed Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the amide bond formation between this compound and a generic primary amine (R-NH₂).
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.5 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired Boc-protected amide.
Boc Deprotection: Unveiling the Secondary Amine
The removal of the Boc protecting group is a crucial step to liberate the secondary amine of the piperazine ring, which can then be further functionalized or may be required for biological activity. This is typically achieved under acidic conditions.
Mechanism of Boc Deprotection:
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Common Deprotection Methods:
| Reagent | Solvent | Typical Reaction Time | Work-up | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0.5 - 2 h | Evaporation of solvent and excess TFA | A common and effective method. TFA is volatile and can be easily removed. |
| Hydrochloric Acid (HCl) | Dioxane or Methanol | 1 - 4 h | Neutralization and extraction | Provides the hydrochloride salt of the amine, which can be advantageous for purification and handling.[7] |
Detailed Protocol: Boc Deprotection using TFA
This protocol outlines a standard procedure for the removal of the Boc group from the amide product obtained in the previous step.
Materials:
-
Boc-protected amide (1.0 equiv)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the Boc-protected amide (1.0 equiv) in DCM.
-
Add an excess of TFA (typically 20-50% v/v) to the solution.
-
Stir the reaction mixture at room temperature for 0.5-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Re-dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine. Further purification may be performed if necessary.
Troubleshooting and Key Considerations
-
Incomplete Amide Coupling: If the amide coupling reaction is sluggish, consider increasing the reaction temperature or using a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous.
-
Side Reactions during Deprotection: If the substrate contains other acid-sensitive functional groups, a milder deprotection method may be required. Careful monitoring of the reaction is crucial to avoid degradation of the product.
-
Purification Challenges: The polarity of the deprotected piperazine derivative will be significantly different from its Boc-protected precursor. Adjust the chromatographic conditions accordingly. The hydrochloride salt form can sometimes facilitate purification by crystallization.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its strategic design allows for straightforward incorporation into target molecules via robust and well-established synthetic protocols. The methodologies outlined in this document provide a solid foundation for researchers to effectively utilize this compound in their synthetic campaigns, paving the way for the discovery of new therapeutic agents.
References
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.
- 2-(4-Boc-piperazin-2-yl)acetic acid. SynHet.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. PubMed.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PubMed Central.
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity.
- Boc deprotection conditions tested.
- Pharmacological Study of Some Newly Synthesized Furan Deriv
- 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. PubChem.
- Amide Synthesis. Fisher Scientific.
- Synthesis method of chiral piperazinone derivative.
- Coupling Reagents. Aapptec Peptides.
- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing.
- (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. PubChem.
- 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid.
- Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. peptide.com [peptide.com]
- 7. jgtps.com [jgtps.com]
The Modern Alchemist's Guide: Applications in Medicinal Chemistry and Drug Discovery
Introduction: From Concept to Clinic - The Crucible of Medicinal Chemistry
The journey of a new medicine from a conceptual spark to a patient's bedside is a testament to the intricate and persistent science of medicinal chemistry. This discipline forms the bedrock of modern drug discovery, blending the art of chemical synthesis with the sciences of biology, pharmacology, and computational modeling. It is the medicinal chemist who meticulously designs, synthesizes, and refines novel molecules, navigating the complex biological landscape to create safe and effective therapies.[1] This guide provides an in-depth exploration of key applications in medicinal chemistry, offering not just protocols, but the scientific rationale and field-proven insights essential for researchers, scientists, and drug development professionals. We will delve into the powerhouse techniques of high-throughput screening, the nuanced approach of fragment-based drug design, the iterative logic of structure-activity relationship studies, the predictive power of computational chemistry, and the critical gatekeeping of ADMET profiling. Through detailed application notes, step-by-step protocols, and illustrative case studies, this document aims to equip you with the knowledge to accelerate your own drug discovery endeavors.
Chapter 1: High-Throughput Screening (HTS) - Casting a Wide Net for "Hits"
High-Throughput Screening (HTS) has revolutionized the initial stages of drug discovery by enabling the rapid testing of hundreds of thousands to millions of compounds against a specific biological target.[2][3] This automated approach, utilizing robotics, sensitive detectors, and sophisticated data processing, allows for the efficient identification of "hits" – compounds that show promising activity and serve as starting points for further development.[2][4][5]
The "Why": The Logic of Mass Interrogation
The fundamental principle behind HTS is to explore a vast chemical space in a short amount of time to increase the probability of finding a novel chemical scaffold with the desired biological activity.[6] By automating the process, HTS minimizes manual labor and resources while maximizing the number of compounds evaluated.[2][3] The goal is not to find a perfect drug in the initial screen, but to identify a manageable number of promising candidates for further investigation.[6]
Application Note: Cell-Based HTS for Modulators of a Pro-inflammatory Cytokine
This application note describes a cell-based HTS assay to identify compounds that inhibit the production of a key pro-inflammatory cytokine, a common strategy in the search for new anti-inflammatory drugs. Cell-based assays are often preferred over biochemical assays as they provide a more physiologically relevant context, assessing a compound's activity within a living system.[7][8]
Protocol: Cell-Based Cytokine Inhibition HTS Assay
This protocol is adapted for a 384-well plate format, a common choice for HTS to increase throughput and reduce reagent consumption.[3][4]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Compound library dissolved in DMSO
-
Human TNF-alpha ELISA kit
-
384-well clear-bottom, black-walled cell culture plates
-
Automated liquid handling system
-
Plate reader capable of absorbance measurement
Procedure:
-
Cell Preparation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
On the day of the assay, harvest cells and adjust the density to 5 x 10^5 cells/mL in fresh medium.[9]
-
-
Compound Plating:
-
Using an automated liquid handler, transfer 50 nL of each compound from the library stock plates to the 384-well assay plates. This results in a final compound concentration of 10 µM (assuming a final assay volume of 50 µL).
-
Include control wells:
-
Negative control: DMSO only (no compound).
-
Positive control: A known inhibitor of TNF-alpha production.
-
-
-
Cell Seeding:
-
Dispense 25 µL of the THP-1 cell suspension (12,500 cells) into each well of the assay plates containing the compounds.
-
-
Stimulation:
-
Prepare a 2X working solution of LPS in cell culture medium (e.g., 200 ng/mL).
-
Add 25 µL of the LPS solution to all wells except for the unstimulated control wells (which receive 25 µL of medium only). The final LPS concentration will be 100 ng/mL.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a humidified, 5% CO2 incubator.
-
-
Cytokine Detection (ELISA):
-
After incubation, centrifuge the plates at 300 x g for 5 minutes.[9]
-
Carefully transfer 20 µL of the supernatant to a new 384-well ELISA plate pre-coated with a TNF-alpha capture antibody.
-
Proceed with the ELISA protocol as per the manufacturer's instructions (addition of detection antibody, substrate, and stop solution).
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound relative to the DMSO controls.
-
Calculate the Z'-factor for the assay plate to assess its quality. A Z' > 0.5 is considered excellent for HTS.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Data Interpretation:
| Parameter | Description | Typical Value |
| Z'-factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. | > 0.5 |
| Hit Rate | The percentage of compounds in the library that meet the hit criteria. | 0.1 - 1% |
| IC50 | The concentration of a compound that produces 50% of the maximal inhibition. Determined for confirmed hits. | Varies |
Chapter 2: Fragment-Based Drug Design (FBDD) - Building a Drug Piece by Piece
Fragment-Based Drug Design (FBDD) is a more rational approach to hit identification compared to HTS.[10] It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the biological target.[1][11][12] These initial fragment hits then serve as starting points for building more potent and selective drug candidates through chemical elaboration.[10][12]
The "Why": Efficiency and Novelty
The core advantage of FBDD lies in its efficient exploration of chemical space.[13] Because fragments are small and less complex, a library of a few thousand fragments can represent a greater diversity of chemical shapes and interactions than a much larger library of drug-like molecules.[11][13] This approach often leads to the discovery of novel chemical matter and can be particularly effective for challenging targets, such as protein-protein interactions.[10][11]
Application Note: Identifying a Novel Kinase Inhibitor Scaffold using FBDD
This application note outlines the FBDD workflow for discovering a novel inhibitor for a specific protein kinase, a class of enzymes frequently targeted in cancer therapy.
Protocol: FBDD Workflow
1. Fragment Library Screening:
-
Objective: To identify fragments that bind to the target kinase.
-
Method: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding of fragments.[1]
-
Acquire a reference 1D NMR spectrum of the target protein.
-
Screen pools of fragments by acquiring NMR spectra in the presence of the protein.
-
Changes in the protein's NMR spectrum (e.g., chemical shift perturbations) indicate fragment binding.
-
-
Alternative Methods: Surface Plasmon Resonance (SPR) or X-ray crystallography can also be used for primary screening.[1][14]
2. Hit Validation and Structural Characterization:
-
Objective: To confirm the binding of individual fragments and determine their binding mode.
-
Method: X-ray crystallography is the gold standard for visualizing the interaction between a fragment and its target at an atomic level.[14][15]
-
Soak crystals of the target kinase with the hit fragments.
-
Solve the co-crystal structure to reveal the precise binding orientation of the fragment in the kinase's active site.
-
3. Hit-to-Lead Optimization:
-
Objective: To grow the initial fragment hit into a more potent lead compound.
-
Method: Fragment Growing:
-
Based on the co-crystal structure, medicinal chemists design and synthesize new molecules that extend the fragment to interact with adjacent pockets in the active site.
-
This is an iterative process, with each new compound being tested for its binding affinity and a co-crystal structure determined to guide the next round of design.[16]
-
-
Method: Fragment Linking/Merging:
-
If two different fragments are found to bind to adjacent sites, they can be chemically linked together to create a larger, higher-affinity molecule.
-
If two fragments bind in overlapping positions, they can be merged into a single, novel scaffold.
-
Chapter 3: Structure-Activity Relationship (SAR) Studies - The Art of Molecular Refinement
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing the framework for optimizing a "hit" compound into a "lead" and ultimately a drug candidate.[12][17] SAR involves systematically modifying the chemical structure of a molecule and assessing the impact of these changes on its biological activity.[12] The fundamental premise is that a chemical's structure dictates its properties and biological effects.[18]
The "Why": Rational Drug Design
By understanding the SAR of a series of compounds, medicinal chemists can deduce which parts of the molecule are essential for activity (the pharmacophore), which parts can be modified to improve properties like potency and selectivity, and which parts are associated with undesirable effects like toxicity.[6][12][19] This knowledge allows for a more rational and efficient approach to drug design, moving beyond random screening.[12]
Application Note: SAR-Guided Optimization of a Kinase Inhibitor
Following the identification of a hit from HTS or FBDD, SAR studies are initiated to improve its properties. This note describes the process of building an SAR table to guide the optimization of a hypothetical kinase inhibitor.
Protocol: Step-by-Step Guide to SAR Analysis
-
Identify a Core Scaffold: Start with the initial hit compound and identify its core chemical structure.
-
Design and Synthesize Analogs:
-
Systematically modify different parts of the scaffold. For example:
-
Substitute various functional groups at different positions.
-
Alter the size and shape of substituents.
-
Modify the core scaffold itself ("scaffold hopping").
-
-
-
Biological Testing:
-
Test each new analog in a relevant biological assay to determine its activity (e.g., IC50 for enzyme inhibition).
-
-
Data Compilation and Analysis:
Illustrative SAR Table (Hypothetical Kinase Inhibitor):
| Compound | R1 Group | R2 Group | Kinase IC50 (nM) | Notes |
| 1 (Hit) | -H | -CH3 | 500 | Initial Hit |
| 2 | -F | -CH3 | 250 | Halogen at R1 improves potency. |
| 3 | -Cl | -CH3 | 100 | Larger halogen further improves potency. |
| 4 | -Br | -CH3 | 110 | Bromine similar to chlorine. |
| 5 | -CH3 | -CH3 | 800 | Bulky methyl at R1 is detrimental. |
| 6 | -Cl | -H | 1000 | Methyl at R2 is crucial for activity. |
| 7 | -Cl | -C2H5 | 50 | Ethyl at R2 is optimal. |
| 8 | -Cl | -Propyl | 200 | Larger alkyl groups at R2 reduce potency. |
SAR Interpretation from the Table:
-
A halogen at the R1 position is beneficial for potency, with chlorine being optimal.
-
A small alkyl group at the R2 position is essential for activity, with an ethyl group providing the best potency.
-
These insights guide the synthesis of the next generation of compounds, focusing on promising structural motifs.
Chapter 4: The Digital Crucible - Computational Chemistry in Drug Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, enabling scientists to model and predict molecular behavior, thereby saving significant time and resources.[3][21][22] Techniques like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling allow for the rapid in silico evaluation of large numbers of compounds, prioritizing those with the highest likelihood of success for experimental testing.[21][23]
The "Why": Accelerating Discovery and Reducing Costs
By simulating the interaction between a potential drug molecule and its biological target, computational methods can predict binding affinity and mode, helping to filter vast compound libraries and guide the optimization of lead compounds.[23][24] This "fail fast, fail cheap" approach significantly reduces the number of compounds that need to be synthesized and tested, accelerating the drug discovery pipeline and lowering costs.[3][22]
Application Note: Virtual Screening for Novel Ligands using Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[25] This application note describes a protocol for using AutoDock, a widely used open-source docking software, to perform virtual screening.[25][26]
Protocol: In Silico Molecular Docking using AutoDock Tools
This protocol provides a simplified, step-by-step guide for docking a single ligand into a protein target using AutoDock Tools (ADT).[27][28]
Software:
-
AutoDock Tools (MGLTools)
-
AutoDock Vina
Procedure:
-
Protein Preparation:
-
Ligand Preparation:
-
Grid Box Setup:
-
Running AutoGrid and AutoDock:
-
Results Analysis:
-
AutoDock will output a docking log file (.dlg) containing the results of the docking run.
-
Analyze the results by examining the predicted binding energies and clustering of the docked conformations.
-
Visualize the top-ranked docking poses in a molecular graphics program to inspect the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Chapter 5: ADMET Profiling - Predicting a Drug's Fate in the Body
A compound's efficacy against its target is only one piece of the puzzle. To be a successful drug, a molecule must also possess favorable ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity.[29] Poor ADMET properties are a major cause of late-stage drug development failures. Therefore, it is crucial to assess these properties early in the discovery process.
The "Why": Early De-risking of Drug Candidates
Early ADMET screening helps to identify and eliminate compounds with undesirable pharmacokinetic or toxicological profiles, saving time and resources that would otherwise be spent on candidates destined to fail.[26] By integrating ADMET considerations into the design and optimization process, medicinal chemists can improve the "drug-like" properties of their compounds, increasing the likelihood of success in clinical trials.
Application Note: In Vitro Metabolic Stability Assay
Metabolic stability is a key ADMET parameter that determines how quickly a compound is broken down by drug-metabolizing enzymes, primarily in the liver. A compound that is metabolized too rapidly may not be able to maintain a therapeutic concentration in the body. This application note describes a common in vitro assay to assess metabolic stability using liver microsomes.
Protocol: Metabolic Stability Assay using Human Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s.[10]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
NADPH (cofactor for many metabolic reactions)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw the human liver microsomes at 37°C.
-
Prepare a reaction mixture containing the test compound (e.g., at a final concentration of 1 µM) and HLMs (e.g., 0.5 mg/mL protein) in phosphate buffer.[11]
-
-
Reaction Initiation and Time Points:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH.[11]
-
Take aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
-
Reaction Quenching:
-
Immediately stop the reaction at each time point by adding cold acetonitrile.[11] This also precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line from a linear regression analysis gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)
-
Data Interpretation:
| Metabolic Stability | In Vitro t½ (minutes) | Intrinsic Clearance (Clint) |
| High | > 60 | Low |
| Moderate | 15 - 60 | Medium |
| Low | < 15 | High |
Case Study: The Discovery of Imatinib (Gleevec) - A Triumph of Targeted Therapy
The development of imatinib is a landmark success story in medicinal chemistry and a prime example of targeted therapy.[2] Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the specific molecular driver of Chronic Myeloid Leukemia (CML). Its discovery transformed CML from a fatal disease into a manageable chronic condition.
The journey began with the identification of the Philadelphia chromosome, a specific genetic abnormality in CML patients that leads to the creation of the constitutively active Bcr-Abl fusion protein. This protein drives the uncontrolled proliferation of white blood cells.
Scientists used HTS to screen for compounds that could inhibit the Bcr-Abl kinase. An initial hit was identified, and through extensive SAR studies, medicinal chemists optimized its structure to improve potency and selectivity, ultimately leading to the synthesis of imatinib. Clinical trials demonstrated remarkable efficacy, with a high percentage of patients achieving remission.[2] The success of imatinib validated the concept of targeted therapy and ushered in a new era of precision medicine in oncology.
Case Study: The Design of Captopril - A Classic in Structure-Based Drug Design
The development of captopril, the first orally active ACE (angiotensin-converting enzyme) inhibitor for hypertension, is a classic case study in structure-based drug design.[23] Researchers hypothesized that inhibiting ACE would lower blood pressure by preventing the formation of angiotensin II, a potent vasoconstrictor.
The design of captopril was guided by a hypothetical model of the ACE active site, which was believed to be similar to another zinc-containing enzyme, carboxypeptidase A.[23] By analyzing the structure-activity relationships of known peptide inhibitors from snake venom and a newly discovered inhibitor of carboxypeptidase A, scientists designed small, non-peptidic molecules that could mimic the binding of the natural substrate to the ACE active site.[23]
Through meticulous SAR studies, they discovered that replacing a carboxylate group with a thiol group dramatically increased the compound's potency, leading to the discovery of captopril.[23] This rational, structure-guided approach was a major breakthrough and has influenced drug design strategies for decades.
Conclusion
The applications of medicinal chemistry in drug discovery are both broad and deep, requiring a multidisciplinary approach that integrates synthetic chemistry, biology, pharmacology, and computational science. From the brute-force efficiency of HTS to the elegant precision of FBDD and the iterative refinement of SAR, each strategy plays a critical role in the complex process of bringing a new drug to fruition. The continued evolution of these techniques, coupled with advances in our understanding of disease biology, promises an even more exciting future for medicinal chemistry and the development of life-saving medicines.
References
-
AutoDock. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
Bio-Rad. (n.d.). Cell-Based Assays. Retrieved from [Link]
-
CDD Vault. (2025, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
European Molecular Biology Laboratory. (n.d.). High-Throughput Screening. Retrieved from [Link]
-
Frontiers in Pharmacology. (2016, May 2). On Exploring Structure Activity Relationships. Retrieved from [Link]
-
Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
-
National Cancer Institute. (2018, April 11). How Gleevec Transformed Leukemia Treatment. Retrieved from [Link]
-
Nature. (n.d.). Fragment-based drug discovery. Retrieved from [Link]
-
NCBI. (n.d.). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Retrieved from [Link]
-
NCBI. (n.d.). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Retrieved from [Link]
-
ResearchGate. (2021, March 9). Captopril: An Overview of Discovery, Development, and Post-marketing Surveillance as an Effective Anti-hypertensive Drug. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design of new captopril mimics as promising ACE inhibitors: ADME, pharmacophore, molecular docking and dynamics simulation with MM-PBSA and PCA calculations. Retrieved from [Link]
-
Technology Networks. (n.d.). Structure Activity Relationship Analysis and Development. Retrieved from [Link]
-
YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. lifescienceglobal.com [lifescienceglobal.com]
- 5. mttlab.eu [mttlab.eu]
- 6. collaborativedrug.com [collaborativedrug.com]
- 7. biotechnologia-journal.org [biotechnologia-journal.org]
- 8. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 9. researchgate.net [researchgate.net]
- 10. bioivt.com [bioivt.com]
- 11. mercell.com [mercell.com]
- 12. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 14. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 18. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Success Stories in Drug Discovery - Drug Design Org [drugdesign.org]
- 20. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 21. youtube.com [youtube.com]
- 22. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. dasher.wustl.edu [dasher.wustl.edu]
- 25. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Derivatization of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid: A Versatile Scaffold for Novel Therapeutic Agents
Introduction: The Strategic Value of the Piperazinyl-Furanyl Acetic Acid Scaffold
In the landscape of modern medicinal chemistry, the assembly of novel molecular architectures from privileged structural motifs is a cornerstone of successful drug discovery campaigns. The piperazine ring is a frequently incorporated heterocycle in a multitude of FDA-approved drugs, prized for its ability to impart favorable pharmacokinetic properties, including enhanced aqueous solubility and the ability to serve as a versatile scaffold for engaging biological targets.[1][2] Similarly, the furan moiety is a key component in numerous pharmacologically active compounds, recognized for its diverse therapeutic applications and its capacity to act as a bioisostere for other aromatic systems.[2]
The strategic combination of these two pharmacophores, bridged by an α-amino acid linkage, in the form of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid , presents a compelling scaffold for the generation of new chemical entities with significant therapeutic potential. The Boc-protected piperazine offers a handle for controlled, sequential chemical modifications, while the carboxylic acid functionality provides a reactive site for amide bond formation, enabling the exploration of a vast chemical space through derivatization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile building block.
Core Synthetic Strategy: The Ugi Multicomponent Reaction
The synthesis of α-amino acid derivatives is efficiently achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity.[3] The Ugi four-component reaction (U-4CR) is a particularly powerful tool for the synthesis of α-acetamido carboxamide derivatives from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[3] For the synthesis of the title compound, a variation of the Ugi reaction, the Ugi 5-center-4-component reaction (U-5C-4CR), is the proposed and most logical synthetic route.[4] This reaction utilizes an α-amino acid as a bifunctional component, which in our case is conceptually formed in situ.
The proposed U-5C-4CR for the synthesis of this compound involves the one-pot condensation of N-Boc-piperazine (the amine component), 2-furaldehyde (the carbonyl component), an isocyanide , and a suitable acid to facilitate the formation of the α-amino acid core.
Caption: Proposed Ugi reaction for the synthesis of the target scaffold.
Detailed Synthetic Protocols
Protocol 1: Synthesis of this compound via a Modified Ugi Reaction
This protocol describes a robust method for the one-pot synthesis of the title compound. The selection of a convertible isocyanide, such as 1,1,3,3-tetramethylbutyl isocyanide, followed by acidic hydrolysis, is a common strategy to yield the free carboxylic acid.
Materials and Reagents:
-
N-Boc-piperazine
-
2-Furaldehyde
-
1,1,3,3-Tetramethylbutyl isocyanide
-
Chloroacetic acid
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in dioxane (4 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware
-
Rotary evaporator
-
NMR spectrometer, IR spectrometer, Mass spectrometer for characterization
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-piperazine (1.0 eq), 2-furaldehyde (1.0 eq), and chloroacetic acid (1.0 eq) in anhydrous methanol (0.5 M).
-
Addition of Isocyanide: To the stirred solution, add 1,1,3,3-tetramethylbutyl isocyanide (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up of Ugi Product: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Ugi product (an α-acetamido carboxamide).
-
Hydrolysis to the Carboxylic Acid: Dissolve the crude Ugi product in a minimal amount of dichloromethane and treat with an excess of 4 M HCl in dioxane. Stir the mixture at room temperature for 12-24 hours.
-
Final Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Partition the residue between water and ethyl acetate. Adjust the pH of the aqueous layer to approximately 4-5 with a suitable base (e.g., NaHCO₃) and extract with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Expected Yield and Characterization Data:
While specific data for the title compound is not available in the literature, based on similar Ugi reactions, yields are expected to be in the range of 50-70%.
| Parameter | Expected Data |
| Appearance | White to off-white solid |
| Yield | 50-70% |
| ¹H NMR (CDCl₃, δ) | Signals corresponding to Boc protons (~1.4 ppm), piperazine ring protons (2.5-3.5 ppm), α-proton, furan ring protons (6.0-7.5 ppm), and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR (CDCl₃, δ) | Resonances for the Boc group, piperazine carbons, α-carbon, furan carbons, and the carboxylic acid carbonyl. |
| IR (KBr, cm⁻¹) | Characteristic peaks for C=O (Boc and carboxylic acid), C-N, and C-O stretching. |
| Mass Spec (ESI-MS) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product. |
Protocol 2: Amide Coupling of this compound with a Primary Amine
This protocol details the formation of an amide bond between the synthesized carboxylic acid and a representative primary amine, a crucial step in generating a library of therapeutic candidates.
Caption: Workflow for amide coupling.
Materials and Reagents:
-
This compound
-
Primary amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Addition of Amine: Add the primary amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 3: Boc Deprotection of the Piperazine Moiety
This protocol describes the removal of the Boc protecting group to liberate the secondary amine of the piperazine ring, allowing for further derivatization at this position.
Materials and Reagents:
-
Boc-protected piperazine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
Procedure:
-
Reaction Setup: Dissolve the Boc-protected piperazine derivative in DCM.
-
Deprotection: Add an equal volume of TFA to the DCM solution. Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Neutralization: Dissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃.
-
Isolation: Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected piperazine derivative.
Application Notes: Therapeutic Potential and Library Generation
The this compound scaffold is a versatile starting point for the development of a wide range of therapeutic agents. The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[5] Furthermore, piperazine derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[2]
CNS-Active Agents: The piperazine nitrogen atoms can be functionalized to interact with various CNS receptors, such as dopamine and serotonin receptors. The deprotected secondary amine can be alkylated or acylated with various substituents to modulate receptor affinity and selectivity.
Anticancer Agents: The piperazine scaffold can be used to link a pharmacophore that binds to a target protein in cancer cells with another moiety that enhances solubility or cell permeability.
Library Generation for High-Throughput Screening: The synthetic protocols outlined above are amenable to parallel synthesis, allowing for the rapid generation of a library of diverse compounds. By varying the primary amine in the amide coupling step and the substituent added to the deprotected piperazine, a large number of analogs can be synthesized and screened for a variety of biological activities.
Safety and Handling
-
2-Furaldehyde: This compound is flammable and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Isocyanides: Many isocyanides have a strong, unpleasant odor and are toxic. Handle with care in a fume hood.
-
Acids and Bases: Trifluoroacetic acid and strong bases should be handled with appropriate care to avoid skin and eye contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
-
Split-Ugi Reaction with Chiral Compounds: Synthesis of Piperazine- and Bispidine-Based Peptidomimetics. (2025). ResearchGate. [Link]
-
Convergent and Fast Route to Piperazines via IMCR. (2005). Organic Chemistry Portal. [Link]
-
Miscellaneous Passerini Reaction for α-Acyloxy Carboxamide: Synthesis and Process Optimization Study. (2024). ResearchGate. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2021). PMC. [Link]
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. (2022). ACS Publications. [Link]
-
Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. (2025). ResearchGate. [Link]
-
Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. (2014). ACS Publications. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. (2023). Semantic Scholar. [Link]
-
Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. (2020). MDPI. [Link]
-
Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. (2016). RSC Publishing. [Link]
-
Application of Isocyanide-Based Multicomponent Reactions. (2023). Encyclopedia.pub. [Link]
- A kind of preparation method of 2 methoxyimino 2 furyl acetic acid ammonium salts. (2016).
- Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity. (2016).
- Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride. (1997).
-
Ugi Four-Component Reactions Using Alternative Reactants. (2023). PMC. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [Link]
-
The Passerini Reaction. (n.d.). Organic Reactions. [Link]
-
Ru(II)-Catalyzed Synthesis of Substituted Furans and Their Conversion to Butenolides. (2017). ACS Publications. [Link]
-
Piperazine and morpholine:Synthetic preview and pharmaceutical applications. (n.d.). SciSpace. [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2016). Beilstein Journals. [Link]
-
Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. (2024). PMC. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2021). MDPI. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2021). ResearchGate. [Link]
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). ResearchGate. [Link]
-
Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives. (2023). NIH. [Link]
-
Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. (2010). ResearchGate. [Link]
-
A Passerini-Type Condensation: A Carboxylic Acid-Free Approach for the Synthesis of the α-Acyloxycarboxamides. (n.d.). Bentham Science. [Link]
- Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. (2012).
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10696668B2 - Acid addition salts of piperazine derivatives - Google Patents [patents.google.com]
Application & Protocol Guide: Leveraging 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic Acid in Structure-Activity Relationship (SAR) Studies for Novel Drug Discovery
Introduction: The Strategic Value of the Piperazine Scaffold in Medicinal Chemistry
The piperazine ring is a privileged scaffold in modern drug discovery, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1][2] Its unique six-membered heterocyclic structure with two opposing nitrogen atoms imparts a combination of structural rigidity, a large polar surface area, and the capacity to act as both hydrogen bond donors and acceptors.[2][3] These characteristics often translate into improved aqueous solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles, while also enhancing target affinity and specificity.[2][3] The versatility of the piperazine moiety allows for straightforward chemical modification, making it an ideal starting point for developing novel therapeutics across a wide range of diseases, including cancer, infectious diseases, and disorders of the central nervous system.[4][5][6]
This guide focuses on a specific, highly versatile building block: 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid . This compound serves as an excellent starting point for structure-activity relationship (SAR) campaigns due to its inherent features:
-
A Boc-protected piperazine ring , which allows for selective deprotection and subsequent functionalization of the second nitrogen atom.
-
A chiral center at the alpha-carbon, offering opportunities for stereospecific investigations.
-
A carboxylic acid group , which can be readily converted into a variety of amides, esters, and other functional groups.
-
A furanyl moiety , an aromatic heterocycle that can be modified or replaced to probe interactions with target proteins.
This document provides a comprehensive overview of how to strategically utilize this compound in an SAR campaign, complete with detailed synthetic protocols, bioassay design considerations, and data interpretation frameworks.
Part 1: The Core Scaffold and Initial Synthesis
The title compound, while a valuable starting material, is often synthesized as part of a larger medicinal chemistry effort. Below is a representative, field-proven protocol for its synthesis, which serves as the foundation for the subsequent analog generation required for SAR studies.
Protocol 1: Synthesis of this compound
Objective: To provide a reliable, multi-step synthesis for the title compound, establishing the core scaffold for the SAR campaign.
Causality Behind Experimental Choices: This synthesis employs a multi-step approach common in medicinal chemistry. The use of a Boc protecting group is critical for selectively functionalizing one of the piperazine nitrogens, preventing unwanted side reactions.[7] The choice of solvents and reagents is optimized for yield and purity, ensuring a high-quality starting material for subsequent analog synthesis.
Experimental Workflow Diagram:
Caption: A three-step synthetic workflow for the target compound.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
2-Furaldehyde
-
Ethyl 2-bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Standard workup and purification reagents (ethyl acetate, brine, magnesium sulfate, silica gel)
Step-by-Step Methodology:
-
Mono-Boc Protection of Piperazine:
-
Dissolve piperazine (2 equivalents) in DCM in a round-bottom flask and cool to 0°C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1 equivalent) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of Boc-piperazine.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-piperazine.
-
-
Synthesis of Ethyl 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetate:
-
To a solution of Boc-piperazine (1 equivalent) in acetonitrile, add 2-furaldehyde (1.1 equivalents) and ethyl 2-bromoacetate (1.2 equivalents).
-
Add potassium carbonate (2.5 equivalents) as a base.
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter off the solids and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
-
-
Saponification to the Carboxylic Acid:
-
Dissolve the purified ester (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH or NaOH (1.5-2 equivalents) and stir at room temperature for 2-4 hours.
-
Monitor the hydrolysis of the ester by TLC or LC-MS.
-
Once complete, acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final product, this compound.
-
Part 2: Designing the Structure-Activity Relationship (SAR) Campaign
With the core scaffold in hand, the next phase is to design and synthesize a library of analogs to probe the chemical space around this central structure. A systematic approach is crucial for generating meaningful SAR data.
Logical Framework for SAR Exploration:
The SAR strategy will focus on systematically modifying three key regions of the molecule:
-
The Furanyl Ring (R¹): To explore the impact of aromatic and heterocyclic substituents on target binding.
-
The Carboxylic Acid (R²): To investigate the role of this acidic group and the potential for alternative interactions through amide or ester linkages.
-
The Boc-Protected Nitrogen (R³): To introduce a variety of substituents that can modulate polarity, size, and charge.
SAR Workflow Diagram:
Caption: Systematic workflow for SAR exploration.
Protocol 2: Representative Analog Synthesis - Amide Coupling
Objective: To synthesize a small library of amide analogs from the core carboxylic acid to probe the R² position.
Causality Behind Experimental Choices: Amide bond formation is a cornerstone of medicinal chemistry.[1] Using a standard coupling reagent like HATU provides high yields and minimizes side reactions. This protocol is easily adaptable to a wide variety of amines, making it ideal for library synthesis.
Materials:
-
This compound
-
A selection of primary and secondary amines (e.g., benzylamine, morpholine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Reaction Setup:
-
In a vial, dissolve the carboxylic acid (1 equivalent) in DMF.
-
Add the desired amine (1.1 equivalents).
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
-
Reaction Execution:
-
Seal the vial and stir at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via preparative HPLC or column chromatography to yield the pure amide analog.
-
Protocol 3: Representative Analog Synthesis - N-Functionalization
Objective: To deprotect the Boc group and functionalize the newly freed piperazine nitrogen to explore the R³ position.
Causality Behind Experimental Choices: Boc deprotection is typically achieved under acidic conditions, with TFA being a common and effective choice. The subsequent N-functionalization can be achieved through various standard reactions like reductive amination or acylation, allowing for the introduction of diverse chemical motifs.[8]
Materials:
-
This compound (or its ester/amide derivatives)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reagents for N-functionalization (e.g., benzaldehyde and sodium triacetoxyborohydride for reductive amination; acetyl chloride for acylation)
Step-by-Step Methodology:
-
Boc Deprotection:
-
Dissolve the Boc-protected starting material in DCM.
-
Add an excess of TFA (e.g., 20-30% v/v) and stir at room temperature for 1-2 hours.
-
Monitor deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
-
N-Functionalization (Example: Reductive Amination):
-
Dissolve the crude TFA salt from the previous step in a suitable solvent like dichloroethane.
-
Add the desired aldehyde (e.g., benzaldehyde, 1.1 equivalents) and a mild reducing agent like sodium triacetoxyborohydride (1.5 equivalents).
-
Add a base such as triethylamine to neutralize the TFA salt.
-
Stir at room temperature for 4-16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Wash the organic layer, dry, and concentrate. Purify as needed.
-
Part 3: Biological Evaluation and Data Interpretation
The newly synthesized analogs must be evaluated in a relevant biological assay to determine their activity. The choice of assay will depend on the therapeutic target of interest. For illustrative purposes, we will consider a generic kinase inhibition assay, a common target class for piperazine-containing drugs.[8]
Protocol 4: In Vitro Kinase Inhibition Assay (Generic Protocol)
Objective: To determine the potency (e.g., IC₅₀) of the synthesized analogs against a target kinase.
Self-Validating System: This protocol includes positive and negative controls to ensure the assay is performing correctly. A known potent inhibitor (e.g., Staurosporine) serves as the positive control, while a vehicle-only (DMSO) control establishes the baseline.
Materials:
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Synthesized compounds dissolved in DMSO
-
Microplates (e.g., 384-well)
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
-
Assay Plate Setup:
-
Add a small volume of the diluted compounds to the microplate wells.
-
Include wells for positive control (a known inhibitor) and negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Add the target kinase and its specific substrate to the wells in the assay buffer.
-
Allow a brief pre-incubation period (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP) or the amount of substrate phosphorylated.
-
Incubate as required for signal development.
-
-
Data Acquisition:
-
Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Data Presentation and SAR Interpretation
The results of the biological assays should be compiled into a clear, structured table to facilitate SAR analysis.
Table 1: Hypothetical SAR Data for Synthesized Analogs
| Compound ID | R¹ (Aryl Group) | R² (Acid Moiety) | R³ (N-substituent) | Kinase IC₅₀ (µM) |
| Core-1 | 2-Furanyl | -COOH | -Boc | >50 |
| A-1 | 2-Furanyl | -CONH-Bn | -Boc | 25.3 |
| A-2 | Phenyl | -CONH-Bn | -Boc | 15.8 |
| A-3 | 4-Cl-Phenyl | -CONH-Bn | -Boc | 5.2 |
| B-1 | 4-Cl-Phenyl | -COOH | -H (from deprotection) | 10.1 |
| B-2 | 4-Cl-Phenyl | -COOH | -Benzyl | 2.1 |
| B-3 | 4-Cl-Phenyl | -COOH | -SO₂-Ph | 8.9 |
| C-1 | 4-Cl-Phenyl | -CONH-Morpholine | -Benzyl | 1.5 |
Interpretation of Hypothetical Data:
-
R¹ Position: Replacing the furanyl ring with a phenyl group (A-2 vs. A-1) improves potency. Adding an electron-withdrawing group like chlorine at the 4-position of the phenyl ring (A-3) further enhances activity, suggesting a potential hydrophobic or electronic interaction in the target's binding pocket.
-
R² Position: Converting the carboxylic acid to a benzylamide (A-1 vs. Core-1) is necessary for activity. Further modification to a morpholine amide (C-1) slightly improves potency, indicating that this vector can be explored for further optimization.
-
R³ Position: Removal of the Boc group (B-1 vs. A-3, with R² as -COOH for comparison) reveals the importance of substitution at this nitrogen. Adding a benzyl group (B-2) significantly boosts potency compared to the free N-H, suggesting a beneficial hydrophobic interaction. A bulky sulfonylphenyl group (B-3) is less tolerated than the benzyl group.
Hypothetical Signaling Pathway Diagram:
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to utilizing This compound as a foundational scaffold in a structure-activity relationship campaign. By methodically exploring chemical diversity at the R¹, R², and R³ positions, researchers can efficiently generate potent and selective lead compounds. The protocols provided are robust and adaptable, serving as a starting point for more complex synthetic transformations. The key to a successful SAR study lies not only in the synthesis of diverse analogs but also in the careful design of biological assays and the logical interpretation of the resulting data. The insights gained from this initial exploration, as exemplified by our hypothetical data, will guide subsequent rounds of lead optimization, ultimately paving the way for the development of novel therapeutics.
References
-
Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
-
Scafuri, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8094. Retrieved from [Link]
-
Yadav, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1), 2588-2597. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. Retrieved from [Link]
-
Ahmad, I., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 65-80. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
-
Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. Retrieved from [Link]
-
PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]
-
ACG Publications. (2023). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
-
Gentile, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1748. Retrieved from [Link]
-
Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
Omar, F. A., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR studies of piperazine derivatives as antidepressant compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. Retrieved from [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
Topic: Experimental Setup for Reductive Amination with Piperazine Derivatives
An Application Note and Protocol from the Senior Application Scientist
Abstract
The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, integral to the design of numerous therapeutic agents due to its favorable pharmacokinetic properties and ability to engage in critical hydrogen bonding interactions. Reductive amination stands as one of the most robust and versatile methods for the N-functionalization of the piperazine scaffold. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principles, practical execution, and optimization of reductive amination reactions involving piperazine derivatives. We will explore the underlying mechanism, detail the strategic selection of reagents, and present a comprehensive, field-proven protocol using sodium triacetoxyborohydride (STAB), a preferred reagent for its selectivity and operational simplicity.
Introduction: The Strategic Importance of Piperazine Functionalization
The piperazine ring is considered a "privileged scaffold" in drug discovery, appearing in a vast array of approved drugs targeting diverse biological systems, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2] Its prevalence stems from its ability to be readily modified at the N1 and N4 positions, allowing for the systematic exploration of structure-activity relationships (SAR).
Reductive amination, or reductive alkylation, offers a highly controlled and efficient route to forge C-N bonds, converting a piperazine nitrogen and a carbonyl compound (an aldehyde or ketone) into a substituted amine.[3][4] This one-pot reaction avoids the common pitfalls of direct alkylation with alkyl halides, such as over-alkylation and the need for harsh conditions, making it an indispensable tool in the synthetic chemist's arsenal.[5]
The Reaction Mechanism: A Tale of Two Steps
The reductive amination process can be conceptually dissected into two distinct, yet concurrent, stages occurring in a single reaction vessel.[4] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a piperazine secondary amine on the electrophilic carbon of a carbonyl group. This forms a transient hemiaminal intermediate. Under the mildly acidic conditions typical for this reaction, the hemiaminal readily dehydrates to form a cationic iminium ion. This dehydration step is the rate-limiting step and is often facilitated by a catalytic amount of acid, such as acetic acid.[4][5]
-
Hydride Reduction: A mild and selective reducing agent, present in the reaction mixture, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction quenches the positive charge and forms the final, stable C-N bond of the tertiary amine product.[6] The key to success is using a reducing agent that is potent enough to reduce the iminium ion but not so reactive that it reduces the starting carbonyl compound.[3][5]
Caption: Figure 1: The two-stage mechanism of reductive amination.
Reagent and Condition Selection: A Scientist's Guide
The success of a reductive amination hinges on the judicious selection of the reducing agent, solvent, and any additives.
The Reducing Agent: A Matter of Selectivity
While several hydride donors can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the reagent of choice for its exceptional selectivity, mildness, and broad functional group tolerance.[6][7][8]
| Reagent | Formula | Key Advantages | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Highly selective for iminium ions over carbonyls. Tolerates a wide range of functional groups. Non-toxic byproducts.[3][6] | Moisture sensitive. Slightly more expensive. |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective at controlled pH (5-6).[5] | Highly toxic ; generates HCN gas upon acidification during work-up.[6] |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available. | Less selective ; can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts.[3][5] Often requires a two-step procedure.[7] |
Solvents and Additives
-
Solvents: The preferred solvent is typically a non-protic solvent that can dissolve all reactants. 1,2-Dichloroethane (DCE) is the most common and effective solvent for STAB-mediated reductive aminations.[7] Other suitable solvents include dichloromethane (DCM), tetrahydrofuran (THF), and occasionally acetonitrile (MeCN).
-
Acid Catalyst: For less reactive ketones or hindered aldehydes, the addition of a catalytic amount of glacial acetic acid (AcOH) can be beneficial. The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial imine formation step.[6][7]
-
Handling Piperazine Salts: Many piperazine starting materials are supplied as hydrochloride salts (e.g., dihydrochloride) for improved stability and handling. It is crucial to neutralize these salts in situ to liberate the free amine for the reaction. A tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically added (2.0-2.2 equivalents for a dihydrochloride salt) for this purpose.
Experimental Protocol: Direct Reductive Amination with STAB
This protocol provides a robust, general procedure for the N-alkylation of a piperazine derivative with an aldehyde or ketone.
Caption: Figure 2: Step-by-step experimental workflow.
Materials and Equipment
-
Reactants: Piperazine derivative (1.0 eq.), Aldehyde or Ketone (1.0-1.2 eq.), Sodium Triacetoxyborohydride (STAB) (1.3-1.5 eq.), Triethylamine (if starting with HCl salt, 2.2 eq.), Glacial Acetic Acid (optional, 0.1-1.0 eq.).
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Equipment: Round-bottom flask, magnetic stirrer, stir bar, ice bath, nitrogen/argon line, standard glassware for work-up and purification.
Step-by-Step Procedure
-
Flask Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the piperazine derivative (1.0 eq.) and the aldehyde or ketone (1.1 eq.).
-
Dissolution: Add the solvent (DCM or DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the piperazine. Stir until all solids are dissolved.
-
Neutralization (if applicable): If using a piperazine hydrochloride salt, add triethylamine (2.2 eq. for a dihydrochloride) and stir for 10-15 minutes at room temperature.
-
Acid Catalyst (optional): If required, add glacial acetic acid (0.1-1.0 eq.) and stir for an additional 10 minutes.
-
Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the sodium triacetoxyborohydride (STAB, 1.5 eq.) in several small portions over 15-20 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the pure N-alkylated piperazine product.[1]
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive STAB (hydrolyzed).2. Insufficient neutralization of piperazine salt.3. Low reactivity of the carbonyl (e.g., hindered ketone). | 1. Use fresh, anhydrous STAB from a sealed container.2. Ensure sufficient base (2.2 eq. for dihydrochloride) was added.3. Add 1 equivalent of acetic acid to catalyze iminium formation.[7] Consider gentle heating (40 °C). |
| Alcohol Byproduct Formation | 1. Use of a non-selective reducing agent (e.g., NaBH₄).2. Water contamination hydrolyzing the iminium ion back to the carbonyl, which is then reduced. | 1. Switch to STAB as the reducing agent.2. Ensure anhydrous conditions: use dry solvents and a nitrogen atmosphere. |
| Dialkylation of Piperazine | 1. This is generally not an issue with reductive amination, unlike direct alkylation. | 1. If observed, it may indicate a different reaction pathway. Re-verify starting materials and conditions. |
| Racemization at an Adjacent Chiral Center | The imine-enamine tautomerism under acidic or basic conditions can lead to loss of stereochemical integrity at an α-carbon.[1] | Minimize reaction time. Avoid strong acids or bases and elevated temperatures. Consider alternative synthetic routes if this is a persistent issue.[1] |
Conclusion
Reductive amination is a cornerstone reaction in modern medicinal chemistry for the synthesis and elaboration of piperazine-containing molecules. The use of sodium triacetoxyborohydride provides a mild, safe, and highly selective method that is amenable to a wide variety of substrates. By understanding the underlying mechanism and paying careful attention to the practical details of reagent selection and reaction setup, researchers can reliably and efficiently generate diverse libraries of piperazine derivatives to accelerate the drug discovery process.
References
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Thadkaparambil, S., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(15), 4485. [Link]
-
Medley, J. W., & Myers, A. G. C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chem 115 Handout. [Link]
-
Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]
-
Zastrozhnov, I. V., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5521. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes [mdpi.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols for the Deprotection of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Critical Step of Boc Deprotection in Piperazine-Containing Scaffolds
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its robustness under a wide range of chemical conditions and its clean, acid-labile removal. In the realm of drug discovery, piperazine moieties are privileged scaffolds, appearing in a vast array of clinically successful drugs due to their favorable pharmacokinetic properties. The title compound, 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid, represents a versatile building block where the Boc group facilitates selective functionalization. However, the ultimate utility of such intermediates hinges on the efficient and clean removal of this protecting group to unmask the secondary amine for further elaboration.
This application note provides a comprehensive guide to the deprotection of this compound, addressing the specific challenges posed by the presence of an acid-sensitive furan ring and a zwitterion-forming amino acid structure. We will delve into the mechanistic underpinnings of common deprotection strategies, offer detailed, field-proven protocols, and provide guidance on the purification of the final product.
The Scientific Rationale: A Balancing Act of Lability and Stability
The deprotection of a Boc group is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation.[1] The general mechanism involves protonation of the carbamate oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a carbamic acid, which then readily decarboxylates to yield the free amine.[1]
However, the presence of a furan ring in the substrate introduces a critical consideration: furan is susceptible to acid-catalyzed ring-opening and polymerization.[2][3] This necessitates a careful selection of deprotection conditions to ensure the rapid cleavage of the Boc group while minimizing degradation of the furan moiety. The key is to employ conditions that are acidic enough to efficiently remove the Boc group but are either mild enough or sufficiently anhydrous to limit protonation and subsequent reaction of the furan ring.
The product of the deprotection, 2-(piperazinyl)-2-(2-furanyl)acetic acid, is an amino acid derivative that will exist as a zwitterion at or near its isoelectric point.[4] This property significantly influences the work-up and purification strategy, as the compound may exhibit low solubility in common organic solvents.
Comparative Analysis of Deprotection Protocols
Two primary methods are widely employed for Boc deprotection: treatment with trifluoroacetic acid (TFA) and reaction with hydrochloric acid (HCl) in an organic solvent. The choice between these reagents is dictated by the specific substrate and the desired outcome.
| Method | Reagents & Conditions | Advantages | Disadvantages | Furan Stability Considerations |
| Protocol 1: Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM), 0 °C to room temperature | - Fast and efficient- Volatile byproducts simplify work-up | - Harsh acidity can degrade sensitive groups- TFA salts can be difficult to handle/remove- DCM is a regulated solvent | Higher risk of furan degradation, especially with prolonged reaction times or elevated temperatures. Anhydrous conditions are crucial. |
| Protocol 2: Hydrochloric Acid (HCl) in Dioxane | 4M HCl in 1,4-Dioxane, 0 °C to room temperature | - Milder than neat TFA- Product often precipitates as the HCl salt, aiding purification | - Dioxane is a peroxide-former and has health concerns- Slower reaction times may be required | Generally considered safer for acid-sensitive groups compared to TFA. Anhydrous conditions are essential to prevent furan ring opening. |
Experimental Protocols
Safety First: Personal Protective Equipment (PPE) and Fume Hood
Both TFA and concentrated HCl are highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is rapid but requires careful monitoring to prevent degradation of the furan ring.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.
-
TFA Addition: Slowly add TFA (5-10 eq) dropwise to the stirred solution. A common starting point is a 1:1 to 1:4 ratio of TFA to DCM by volume.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours at 0 °C to room temperature. It is crucial to minimize the reaction time to preserve the furan ring.
-
Quenching and Work-up:
-
Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
The resulting residue is the TFA salt of the product. For purification as the zwitterion, proceed to the "Purification of the Zwitterionic Product" section.
-
Alternatively, to isolate the free amine, carefully neutralize the crude residue by dissolving it in a minimal amount of water and adding saturated aqueous NaHCO₃ solution dropwise until effervescence ceases and the pH is approximately 7-8.
-
-
Extraction and Isolation:
-
Extract the neutralized aqueous solution with a suitable organic solvent such as ethyl acetate or a mixture of chloroform and isopropanol (3:1) (3 x volume of the aqueous layer). The zwitterionic nature may lead to poor extraction into common organic solvents.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product may require further purification.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is generally milder and can be advantageous for substrates with acid-sensitive functionalities. The product often precipitates as the dihydrochloride salt, which can simplify purification.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane (anhydrous)
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer, ice bath
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask, place this compound (1.0 eq).
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl) to the starting material. The starting material may not fully dissolve initially.
-
Reaction: Stir the suspension or solution at room temperature. The deprotection usually leads to the precipitation of the product as its dihydrochloride salt.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS by taking a small aliquot, quenching it with a base, and extracting it into an organic solvent. The reaction is typically complete within 1-4 hours.
-
Isolation of the HCl Salt:
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to further precipitate the product.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with anhydrous diethyl ether to remove any residual starting material and byproducts.
-
Dry the white to off-white solid under vacuum to obtain the dihydrochloride salt of 2-(piperazinyl)-2-(2-furanyl)acetic acid.
-
-
Conversion to Zwitterion: To obtain the zwitterionic form, dissolve the dihydrochloride salt in a minimal amount of water and adjust the pH to its isoelectric point (typically between 5 and 7) using a mild base like 1M NaOH or a basic ion-exchange resin. This should induce precipitation of the zwitterionic product. For further details, see the purification section below.
Workflow and Decision Making
Caption: Decision workflow for Boc deprotection.
Purification of the Zwitterionic Product: A Critical Step
The zwitterionic nature of 2-(piperazinyl)-2-(2-furanyl)acetic acid requires specific purification strategies.[4]
Purification by Crystallization at the Isoelectric Point (pI)
This is the preferred method for obtaining high-purity material on a larger scale.
-
Dissolution: Dissolve the crude product (either the free base from the TFA workup or the neutralized HCl salt) in a minimal amount of water. Gentle heating may be required.
-
pH Adjustment: Slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to adjust the pH of the solution to the isoelectric point of the amino acid. The pI will need to be determined experimentally but is likely to be in the range of pH 5-7. The product is least soluble at its pI.
-
Crystallization: As the pH approaches the pI, the product will start to precipitate or crystallize. It is advisable to perform this step slowly and with cooling to promote the formation of well-defined crystals. The addition of a co-solvent like ethanol or isopropanol can also induce crystallization.[5]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water or a water/ethanol mixture, and dry under vacuum.
Purification by Ion-Exchange Chromatography
For smaller scales or when crystallization is challenging, ion-exchange chromatography is a powerful technique.[6]
-
Resin Selection: Use a strong cation exchange resin (e.g., Dowex 50WX8) in its protonated form (H⁺).
-
Loading: Dissolve the crude product in a suitable aqueous buffer at a pH below the pI (e.g., pH 2-3) to ensure the piperazinyl nitrogens are protonated. Load this solution onto the column.
-
Washing: Wash the column with the same low-pH buffer to remove any neutral or anionic impurities.
-
Elution: Elute the product from the column using a gradient of increasing pH (e.g., using an ammonium hydroxide solution) or by increasing the ionic strength of the eluent. The product will elute as its pKa values are reached.
-
Desalting: The fractions containing the product will need to be desalted, which can be achieved by lyophilization if a volatile buffer was used, or by a subsequent size-exclusion chromatography step.
Conclusion: A Strategic Approach to a Common Transformation
The deprotection of this compound is a critical transformation that requires a nuanced approach to balance the lability of the Boc group with the acid sensitivity of the furan ring. By carefully selecting the deprotection method and meticulously controlling the reaction conditions, researchers can successfully unmask the piperazine nitrogen for further synthetic manipulations. The subsequent purification of the zwitterionic product, while challenging, can be effectively achieved through crystallization at the isoelectric point or by ion-exchange chromatography. The protocols and insights provided in this application note are intended to empower researchers to navigate this synthetic step with confidence and achieve their desired outcomes with high purity and yield.
References
- Armarego, W. L. F., & Chai, C. L. L. (2012).
- Dunlop, A. P., & Peters, F. N. (1953). The Furans.
- Hou, X. L., Cheung, H. Y., Hon, T. Y., Kwan, P. L., Lo, T. H., Tong, S. Y., & Wong, H. N. (1998). Regioselective synthesis of substituted furans. Tetrahedron, 54(10), 1955-2020.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Agami, C., Couty, F., & Puchot, C. (1986). Asymmetric synthesis of piperidine and pyrrolidine derivatives. A new strategy based on the chemistry of chiral iminium salts. Tetrahedron, 42(8), 2209-2217.
- Han, G., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of peptide research, 58(5), 338-341.
- Harris, D. (2010). Quantitative Chemical Analysis. W. H. Freeman and Company.
- Hames, D., & Rickwood, D. (Eds.). (1998). Gel Electrophoresis of Proteins: A Practical Approach. Oxford University Press.
- Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., ... & Zhang, Z. (2006). Aqueous phosphoric acid as an effective, environmentally benign, selective, and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers. The Journal of Organic Chemistry, 71(24), 9045-9050.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Paquette, L. A. (Ed.). (2009). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
- Repine, J. T., Johnson, D. S., White, A. D., Favor, D. A., Stier, M. A., Yip, J., ... & Maiti, S. N. (2007). Synthesis of monofluorinated-1-(naphthalene-1-yl) piperazines. Tetrahedron letters, 48(32), 5539-5541.
- Voet, D., & Voet, J. G. (2011). Biochemistry. John Wiley & Sons.
Sources
The Cornerstone of Analytical Precision: A Guide to Using Standards in HPLC Methods
Abstract
In the landscape of pharmaceutical development and quality control, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the separation, identification, and quantification of chemical and biological compounds. The reliability and accuracy of the data generated by HPLC are fundamentally dependent on the proper use of analytical standards. This comprehensive application note provides an in-depth guide for researchers, scientists, and drug development professionals on the critical role, types, preparation, and application of standards in HPLC analytical methods. By elucidating the causality behind experimental choices and providing robust protocols, this guide aims to establish a framework for achieving data of the highest scientific integrity.
The Indispensable Role of Standards in HPLC Analysis
Analytical standards are highly characterized materials used as a reference point in HPLC analysis.[1] They are the bedrock upon which the accuracy and validity of analytical data are built. In drug discovery, development, and manufacturing, standards are crucial for:
-
Identity Confirmation: Verifying that the chemical structure of an analyte matches that of a known reference material.
-
Quantification (Assay and Purity): Accurately determining the concentration of an active pharmaceutical ingredient (API) or the levels of impurities in a sample.[2]
-
System Suitability and Performance Verification: Ensuring that the chromatographic system is performing adequately for the intended analysis.[3]
-
Method Validation: Demonstrating that an analytical procedure is suitable for its intended purpose, a key requirement of regulatory bodies like the FDA and under guidelines such as ICH Q2(R1).[4][5]
-
Ensuring Consistency and Quality: Serving as a benchmark to ensure the consistency and quality of the final drug product.
The use of well-characterized reference standards is not merely a best practice but a regulatory expectation, forming the basis for demonstrating the identity, strength, quality, and purity of pharmaceutical products.[6][7][8]
The Hierarchy of Analytical Standards
Analytical standards are categorized into a hierarchy based on their purity, characterization, and intended use. Understanding this hierarchy is essential for ensuring metrological traceability and the overall validity of analytical results.[9]
-
Primary Standards: These are of the highest purity and are thoroughly characterized.[10][11][12] Their value is accepted without reference to other standards.[9] Primary standards are often supplied by national or international pharmacopeias (e.g., USP, EP) or other recognized standards bodies.[10] Due to their high cost and limited availability, they are typically not used for routine analysis.[10]
-
Secondary Standards (or Working Standards): These standards are qualified against a primary standard and are used for routine laboratory work.[9][10][11] They offer a cost-effective alternative for daily analytical tasks while maintaining traceability to the primary standard.[10] The qualification process involves demonstrating that the secondary standard has a known purity and potency relative to the primary standard.[9][10]
-
Internal Standards: An internal standard is a compound of known concentration that is added to all samples, standards, and blanks. It is used to correct for variations in injection volume, sample preparation, and instrument response. The internal standard should be chemically similar to the analyte but well-resolved from it chromatographically.
Sources
- 1. biocompare.com [biocompare.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. agilent.com [agilent.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. veeprho.com [veeprho.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Primary and Secondary Standards | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Synthesis of Complex Molecules from Piperazine Intermediates
Abstract
The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs.[1] Its unique physicochemical properties—a six-membered ring with two basic nitrogen atoms at the 1 and 4 positions—confer conformational flexibility, improved aqueous solubility, and versatile hydrogen bonding capabilities, which are highly desirable for optimizing pharmacokinetic and pharmacodynamic profiles.[2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of core synthetic strategies and robust laboratory protocols for the functionalization of piperazine, enabling the construction of complex, high-value molecules.
The Strategic Imperative: Mastering Piperazine's Symmetry
The primary challenge and opportunity in piperazine chemistry lies in its C2h symmetry. Direct derivatization of piperazine often leads to mixtures of mono- and di-substituted products, necessitating tedious purification. The cornerstone of a successful synthesis is therefore the strategic use of protecting groups to enable selective mono-functionalization. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3]
Our synthetic blueprint begins with the efficient mono-protection of the piperazine core. This intermediate, N-Boc-piperazine, is the versatile launchpad for subsequent, highly controlled functionalization at the remaining N-H position.
Figure 1: A generalized workflow for the selective synthesis of mono-substituted piperazines.
Experimental Protocols and Methodologies
Protocol 1: Selective Mono-Boc Protection of Piperazine
Principle: This protocol leverages the reaction of piperazine with di-tert-butyl dicarbonate (Boc)₂O. By controlling the stoichiometry and reaction conditions, one nitrogen atom is selectively protected, leaving the other available for further synthesis. Using a slight excess of piperazine can favor mono-protection, but an alternative method involves protonating one nitrogen with an acid to deactivate it prior to adding the protecting group.[4]
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 equivalents) in anhydrous DCM (approx. 0.2 M concentration relative to (Boc)₂O). Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over 30-60 minutes using a dropping funnel.
-
Causality Insight: Slow, dropwise addition maintains a high concentration of piperazine relative to the electrophile, statistically favoring the mono-acylation product and minimizing the formation of the di-Boc-piperazine byproduct.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of (Boc)₂O.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) to remove any unreacted piperazine and acidic impurities.
-
Wash with brine (1x) to reduce the amount of water in the organic layer.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the eluent to prevent product streaking) to yield pure tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) as a white solid.
Protocol 2: Buchwald-Hartwig N-Arylation of N-Boc-Piperazine
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[3] Its success is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination of the product.[5][6]
Materials:
-
N-Boc-piperazine (1.2 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, RuPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere supplies (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2 equiv), and the base (e.g., sodium tert-butoxide, 1.5 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XantPhos).
-
Causality Insight: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, deactivating the catalytic system. Therefore, maintaining an inert atmosphere is critical for reproducible, high-yielding reactions. The ligand's steric bulk and electron-donating properties are crucial for stabilizing the palladium center and promoting the key steps of the catalytic cycle.[7]
-
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-aryl-N'-Boc-piperazine derivative.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation: N-Arylation of Piperazine Derivatives
The choice of catalyst, ligand, and base is critical for successful N-arylation. The following table summarizes conditions for various couplings.
| Aryl Halide | Piperazine Derivative | Catalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | N-Methylpiperazine | (NHC)Pd(allyl)Cl (1) | - | NaOt-Bu (1.1) | Dioxane | 100 | 95 | [8] |
| 4-Bromotoluene | 1-(2-pyridyl)piperazine | (NHC)Pd(allyl)Cl (1) | - | NaOt-Bu (1.1) | Dioxane | 100 | 96 | [8] |
| 1-Iodo-4-chlorobenzene | N-Boc-piperazine | CuBr (20) | rac-BINOL (15) | K₃PO₄ (2.0) | DMF | 100 | 71 | [4] |
| 1-Iodo-4-methoxybenzene | N-Boc-piperazine | CuBr (20) | rac-BINOL (15) | K₃PO₄ (2.0) | DMF | 100 | 72 | [4] |
Protocol 3: Reductive Amination for N-Alkylation
Principle: Reductive amination is a highly versatile, one-pot method to form C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone).[9] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards the starting carbonyl compound compared to the iminium ion intermediate and is stable in common organic solvents.[10][11]
Materials:
-
N-Boc-piperazine (1.0 equiv)
-
Aldehyde or Ketone (e.g., Benzaldehyde) (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic Acid (catalytic, optional)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-piperazine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous DCM.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A few drops of glacial acetic acid can be added to catalyze the formation of the iminium ion.
-
Causality Insight: The reaction between the amine and carbonyl is an equilibrium. The acid catalyzes the dehydration step, pushing the equilibrium towards the iminium ion, which is the species that gets reduced.
-
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring solution. The addition may be mildly exothermic.
-
Self-Validation: The selectivity of NaBH(OAc)₃ is key. It will preferentially reduce the protonated iminium ion over the starting aldehyde, preventing the formation of alcohol byproducts and leading to a cleaner reaction.
-
-
Reaction: Stir the reaction at room temperature for 4-24 hours (overnight is typical).
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product is often of high purity but can be further purified by flash column chromatography if necessary.
Protocol 4: Acid-Catalyzed Deprotection of the Boc Group
Principle: The Boc group is readily cleaved under acidic conditions, liberating the free amine. Trifluoroacetic acid (TFA) in DCM is a common and effective method that allows for easy removal of the acid and solvent post-reaction.[2]
Materials:
-
N-Substituted-N'-Boc-piperazine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ or 1M NaOH solution
Procedure:
-
Reaction Setup: Dissolve the Boc-protected piperazine derivative in DCM (approx. 0.1-0.2 M).
-
Acid Addition: Add trifluoroacetic acid (5-10 equivalents) to the solution. Stir at room temperature.
-
Reaction: Effervescence (isobutylene and CO₂ gas) should be observed. Stir for 1-3 hours.
-
Monitoring: Monitor by TLC or LC-MS until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash with saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer is basic. This neutralizes the TFA salt and extracts the free amine into the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final deprotected piperazine derivative.
-
Advanced Methodologies: C-H Functionalization
While functionalization at the nitrogen atoms is well-established, recent advances have focused on the more challenging direct functionalization of the carbon atoms of the piperazine ring. Photoredox catalysis, in particular, has emerged as a powerful tool for C-H arylation, vinylation, and alkylation under mild conditions.[12]
Principle: These reactions typically involve an iridium or ruthenium-based photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process. This generates a nitrogen-centered radical cation from the piperazine. Subsequent deprotonation at the adjacent C-H bond forms an α-amino radical, which can then couple with a suitable radical partner generated in the catalytic cycle.[12] This cutting-edge methodology opens new avenues for creating structural diversity that is inaccessible through traditional methods.
Conclusion
The piperazine scaffold is a cornerstone of modern drug discovery. A strategic and well-executed synthetic plan, beginning with selective mono-protection, unlocks the full potential of this versatile intermediate. Mastery of robust protocols for N-arylation and N-alkylation, such as the Buchwald-Hartwig amination and reductive amination, provides reliable access to a vast chemical space. Furthermore, emerging techniques like photoredox C-H functionalization promise to expand the synthetic toolkit, enabling the design and creation of the next generation of complex, piperazine-containing therapeutic agents.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Hartwig, J. F. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 43(8), 1104-1115.
- Jadhav, S. A., et al. (2022). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. World Journal of Pharmaceutical Research, 11(9), 1147-1155.
-
Kriggy_. (2023). Comment on "Reductive amination of piperazine". Reddit. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Mishra, P., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15.
-
DiRocco, D. A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 439-456. [Link]
-
Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740-743. [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275. [Link]
-
Ranu, B. C., & Dey, R. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Tarasenko, E. A., et al. (2014). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Journal of the American Chemical Society, 128(49), 15817-15827.
-
Varghese, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6681. [Link]
-
Wille, K., & Kaiser, D. (2015). Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]
- Yong, F. F., Teo, Y. C., & Tan, K. N. (2013). Efficient copper-catalyzed cross-coupling of 1-Boc-piperazine with aryl iodides and its application in the synthesis of trazodone. Tetrahedron Letters, 54(40), 5332-5334.
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. jgtps.com [jgtps.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Enhancing the Bioavailability of Piperazine-Containing Drug Candidates
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperazine moiety is a cornerstone in modern drug design, frequently incorporated to enhance potency and selectivity. However, its presence often correlates with poor aqueous solubility, a critical bottleneck that can curtail oral bioavailability and impede clinical progression. This comprehensive guide provides an in-depth exploration of advanced drug formulation techniques tailored to overcome the bioavailability challenges inherent to piperazine-containing Active Pharmaceutical Ingredients (APIs). We will dissect the scientific principles behind strategic salt formation, amorphous solid dispersions (ASDs), lipid-based formulations, and nanotechnology-based approaches. Each section is supported by detailed, actionable protocols, causality-driven experimental choices, and illustrative data to empower researchers in the rational design and development of efficacious oral dosage forms for this important class of molecules.
The Piperazine Paradox: A Double-Edged Sword in Drug Design
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its synthetic tractability and ability to modulate physicochemical properties make it a go-to functional group for optimizing drug candidates.[1] The basic nature of the piperazine nitrogens is frequently leveraged to improve aqueous solubility and enable salt formation.[2] However, the overall lipophilicity and crystalline nature of the larger molecule can still lead to poor dissolution and absorption, creating a significant hurdle for oral drug delivery. This document outlines key formulation strategies to systematically address and overcome these bioavailability limitations.
Strategic Salt Formation: The First Line of Attack
For ionizable compounds like those containing a piperazine moiety, salt formation is the most common and often most effective method to enhance solubility and dissolution rates.[3]
Scientific Rationale: Disrupting the Crystal Lattice
The fundamental principle of salt formation is to convert a neutral, often poorly soluble, crystalline API into an ionic salt form. This transformation disrupts the strong intermolecular forces within the crystal lattice, reducing the energy required for dissolution and improving its interaction with aqueous media. The choice of the counter-ion is a critical determinant of the resulting salt's physicochemical properties, including its solubility, stability, hygroscopicity, and manufacturability.[4]
Case in Point: Daidzein-Piperazine Salt
A compelling example of this strategy is the development of a daidzein-piperazine salt. Daidzein, a poorly soluble isoflavone, exhibited a dramatic improvement in its biopharmaceutical properties upon salt formation with piperazine:
| Parameter | Daidzein (Free Form) | Daidzein-Piperazine Salt | Fold Increase |
| Aqueous Solubility | ~0.02 µg/mL | ~20 µg/mL | ~1000x[5] |
| Permeability (Papp) | 22.80 x 10⁻⁶ cm/s | 30.57 x 10⁻⁶ cm/s | 1.34x[6] |
| In Vivo Cmax | 23.33 ng/mL | 100.25 ng/mL | ~4.3x[7] |
| In Vivo AUC | 131.17 ng·h/mL | 314.88 ng·h/mL | ~2.4x[7] |
Protocol: High-Throughput Salt Screening and Characterization
Objective: To efficiently screen for and identify a stable, soluble salt form of a piperazine-containing API.
Materials:
-
Piperazine-containing API (free base)
-
Library of pharmaceutically acceptable counter-ions (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, citric acid, tartaric acid)
-
An array of crystallization solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, water)
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Thermostatically controlled shaker incubator
-
Powder X-ray Diffractometer (PXRD)
-
Differential Scanning Calorimeter (DSC) / Thermogravimetric Analyzer (TGA)
-
HPLC with UV detector
Procedure:
-
Preparation: In each well of a 96-well plate, dispense a molar excess of the API.
-
Screening: Add a stoichiometric amount of each counter-ion from the library to the respective wells, followed by the addition of various crystallization solvents.
-
Equilibration: Seal the plate and place it on a shaker incubator, cycling the temperature (e.g., between 5°C and 50°C) for 48-72 hours to promote crystallization.
-
Isolation: Centrifuge the plate to pellet the solids, decant the supernatant, and dry the solids under vacuum.
-
Primary Characterization (PXRD): Analyze the resulting solids by PXRD to identify new crystalline patterns, indicative of salt formation.
-
Secondary Characterization (DSC/TGA): For promising new forms, perform thermal analysis to determine melting points and assess thermal stability.
-
Solubility Assessment: Determine the kinetic and equilibrium solubility of the most promising salt candidates in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
Amorphous Solid Dispersions (ASDs): A Paradigm Shift in Solubility Enhancement
For compounds where salt formation does not provide sufficient bioavailability enhancement, creating an amorphous solid dispersion (ASD) is a powerful alternative.[8][9]
Scientific Rationale: Leveraging the Amorphous State
ASDs involve the dispersion of the API in its high-energy, non-crystalline (amorphous) state within a polymer matrix.[10] The absence of a crystal lattice eliminates the energy barrier for dissolution, leading to significantly higher apparent solubility and faster dissolution rates.[11] The polymer serves a dual purpose: it stabilizes the amorphous API, preventing it from recrystallizing, and it can help maintain a supersaturated state in the gastrointestinal tract, further driving absorption.[8]
Protocol: Preparation of an ASD via Spray Drying
Objective: To produce a physically stable ASD of a piperazine-containing API with enhanced dissolution characteristics.
Materials:
-
Piperazine-containing API
-
Amorphous polymer (e.g., HPMCAS, PVP K30, Soluplus®)
-
Volatile organic solvent system (e.g., acetone/methanol 1:1 v/v)
-
Laboratory-scale spray dryer
-
Dissolution testing apparatus (USP II)
-
PXRD and DSC instruments
Procedure:
-
Formulation Development:
-
Co-dissolve the API and polymer in the chosen solvent system at various drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading).
-
Cast thin films from these solutions and allow the solvent to evaporate.
-
Analyze the films by DSC to determine the glass transition temperature (Tg) and by PXRD to confirm the absence of crystallinity. A single Tg is indicative of a miscible system.
-
-
Spray Drying Process:
-
Prepare a spray solution of the optimal API-polymer ratio.
-
Optimize spray drying parameters:
-
Inlet Temperature: High enough for rapid solvent evaporation but below the degradation temperature of the API and polymer.
-
Atomization Gas Flow: To control droplet size.
-
Feed Rate: To maintain a stable outlet temperature.
-
-
-
Post-Processing: Collect the ASD powder from the cyclone and subject it to secondary drying under vacuum to remove residual solvent.
-
Characterization:
-
PXRD: Confirm the amorphous nature of the spray-dried product.
-
DSC: Measure the Tg to ensure it is sufficiently high for physical stability (ideally >50°C above storage temperature).
-
-
Performance Testing: Conduct in vitro dissolution testing in biorelevant media, comparing the ASD to the crystalline API.
Diagram: ASD Preparation and Stabilization Workflow
Caption: Workflow illustrating the preparation, stabilization, and release mechanism of an amorphous solid dispersion.
Lipid-Based Formulations: A Vehicle for Lipophilic Piperazine Compounds
For piperazine-containing APIs with higher lipophilicity, lipid-based drug delivery systems (LBDDS) offer a powerful formulation strategy.[12]
Scientific Rationale: Enhancing Solubilization and Lymphatic Uptake
LBDDS pre-dissolve the drug in a lipid-based vehicle, bypassing the dissolution step in the gastrointestinal tract.[13] Upon contact with aqueous GI fluids, these formulations can self-emulsify to form fine droplets (nano- or micro-emulsions), which provide a large surface area for drug absorption.[14] Furthermore, LBDDS can promote lymphatic transport, which avoids first-pass metabolism in the liver, potentially increasing the oral bioavailability of susceptible drugs.
Protocol: Development of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To formulate a SNEDDS for a lipophilic piperazine-containing API to enhance its oral absorption.
Materials:
-
Piperazine-containing API
-
Lipid/Oil (e.g., Capryol 90, Maisine CC)
-
Surfactant (e.g., Kolliphor EL, Tween 20)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
-
Glass vials
-
Magnetic stirrer
-
Particle size analyzer
Procedure:
-
Excipient Solubility Screening: Determine the solubility of the API in a range of lipids, surfactants, and co-solvents to identify the most suitable excipients.
-
Ternary Phase Diagram Construction:
-
Systematically mix the selected lipid, surfactant, and co-solvent in varying ratios.
-
Titrate each mixture with water and visually assess the resulting emulsion for clarity and stability.
-
Plot the data on a ternary phase diagram to delineate the nanoemulsion region.
-
-
SNEDDS Formulation:
-
Select an optimal excipient ratio from the nanoemulsion region of the phase diagram.
-
Dissolve the API into the excipient blend with gentle heating and stirring to form the final SNEDDS pre-concentrate.
-
-
Characterization:
-
Self-Emulsification Test: Add the SNEDDS pre-concentrate to water and measure the time to emulsification.
-
Droplet Size Analysis: Characterize the droplet size and polydispersity index (PDI) of the resulting nanoemulsion. For a SNEDDS, the droplet size should ideally be below 200 nm.
-
-
In Vitro Drug Release: Perform a dissolution test using a dialysis bag method to assess the drug release profile from the nanoemulsion.
Nanotechnology: Particle Size Reduction for Enhanced Dissolution
Nanonization, the reduction of API particle size to the sub-micron range, is another effective strategy for improving the bioavailability of poorly soluble drugs.[15]
Scientific Rationale: Maximizing Surface Area
According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size to the nanometer scale, the surface area-to-volume ratio is dramatically increased, leading to a significant enhancement in dissolution velocity.[16] This can lead to higher transient drug concentrations in the GI tract, facilitating absorption.
Protocol: Nanosuspension Preparation by Media Milling
Objective: To produce a stable nanosuspension of a piperazine-containing API.
Materials:
-
Piperazine-containing API
-
Stabilizer (e.g., Poloxamer 407, Tween 80, HPMC)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy media mill
-
Particle size and zeta potential analyzer
Procedure:
-
Feasibility: Prepare a pre-suspension of the API in an aqueous stabilizer solution.
-
Milling: Charge the media mill with the pre-suspension and milling media. Mill at high energy for a specified duration, with cooling to prevent thermal degradation.
-
Monitoring: Periodically sample the suspension and measure the particle size distribution until the desired size is achieved (e.g., <500 nm).
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization:
-
Particle Size and PDI: Confirm the desired particle size and a narrow size distribution.
-
Zeta Potential: Measure the surface charge to predict the long-term stability of the suspension.
-
Dissolution: Compare the dissolution rate of the nanosuspension to the un-milled API.
-
Diagram: Comparative Bioavailability Enhancement Mechanisms
Caption: A comparison of the primary mechanisms by which different formulation strategies enhance the bioavailability of piperazine-containing APIs.
Conclusion and Future Perspectives
The formulation of piperazine-containing drugs with poor bioavailability is a multifaceted challenge that requires a tailored approach. The selection of the most appropriate strategy—be it salt formation, ASD, LBDDS, or nanotechnology—should be guided by the specific physicochemical properties of the API. The protocols and insights provided in this guide serve as a robust starting point for the rational design and development of effective oral formulations, ultimately unlocking the full therapeutic potential of this important class of molecules. As our understanding of drug-excipient interactions and in vivo performance continues to evolve, so too will the sophistication and success of these enabling technologies.
References
A comprehensive list of references is provided in the final section of this document. Each reference is linked to a verifiable source to ensure scientific integrity and provide a pathway for further exploration.
This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety protocols.
References
-
Aragen Life Sciences. (2024, January 28). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. YouTube. Retrieved from [Link]
-
Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5899. [Link]
-
Jann, M., et al. (2022). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 76, 103761. [Link]
-
Kumar, S., & Singh, S. (2021). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 12(10), 5143-5153. [Link]
-
Taylor, L. S. (2023). Release Mechanisms of Amorphous Solid Dispersions. M-CERSI. [Link]
-
Lonza. (n.d.). Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. Drug Development and Delivery. [Link]
-
Aitipamula, S., & Chow, P. S. (2014). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design, 14(8), 3865-3874. [Link]
-
Inside Therapeutics. (2026, January 22). LNP synthesis: Overview of the manufacturing methods. [Link]
-
Li, Y., et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Molecules, 29(8), 1710. [Link]
-
Dugar, A., et al. (2016). Manufacturing strategies to develop amorphous solid dispersions: An overview. Acta Pharmaceutica Sinica B, 6(5), 442-453. [Link]
-
Patel, J., & Dhiren, S. (2019). Formulation and Evaluation of Solid Lipid-Based Nano Formulation of Itraconazole. Journal of Drug Delivery and Therapeutics, 9(4-s), 1-10. [Link]
-
Singh, B., & Beg, S. (2013). Lipid-Based Drug Delivery Systems. Nanotheranostics, 1(1), 1-20. [Link]
-
Ali, H. M., et al. (2018). Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension. Molecules, 23(11), 2824. [Link]
-
Su, Y., et al. (2022). New Development in Understanding Drug–Polymer Interactions in Pharmaceutical Amorphous Solid Dispersions from Solid-State Nuclear Magnetic Resonance. Molecular Pharmaceutics, 19(9), 3125-3140. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Shete, A., et al. (2015). Nonsink In Vitro Dissolution Testing of Amorphous Solid Dispersions. Journal of Pharmaceutical Sciences, 104(9), 2747-2776. [Link]
-
Zhang, Y., et al. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology, 15, 1385637. [Link]
-
Patel, D., & Patel, N. (2015). Development And Evaluation Of Lipid-Based Formulation For Improvement Of Bioavailability Introduction. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1526-1544. [Link]
-
Kulkarni, S., & Shah, M. (2024). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Pharmaceutics, 16(2), 245. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Al-Zoubi, N., & Gharaibeh, M. (2020). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta Pharmaceutica, 70(3), 269-291. [Link]
-
American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. [Link]
-
Patel, J. R., & Dhiren, P. S. (2024, March 25). Formulation and Evaluation of Lipid-based Nanoformulation of Itraconazole. Impact Factor, 12(3), 1-10. [Link]
-
Azimullah, S., et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 574-582. [Link]
-
Sharma, A., et al. (2024). Nanosuspensions: Enhancing drug bioavailability through nanonization. Journal of Drug Delivery Science and Technology, 97, 105658. [Link]
-
Zhang, Y., et al. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology, 15, 1385637. [Link]
-
Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 258, 115599. [Link]
-
American Pharmaceutical Review. (2012, March 30). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. [Link]
- Dow Chemical Co. (1961). Method for the preparation of piperazine salts. U.S.
-
Shadambikar, G., et al. (2021). Formulation development of itraconazole PEGylated nano-lipid carriers for pulmonary aspergillosis using hot-melt extrusion technology. International Journal of Pharmaceutics, 607, 121013. [Link]
-
Shete, A., et al. (2023). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Pharmaceutics, 15(7), 1898. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
Singh, A. K., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Journal of Controlled Release, 353, 100-116. [Link]
-
Chen, J., et al. (2022). Enhancing the solubility and dissolution rate of diflunisal through piperazine stoichiometric variants: Reversible transformation and dissolution advantages. CrystEngComm, 24(40), 7136-7146. [Link]
-
Patel, R. R., & Patel, M. M. (2015). Formulation and optimization of itraconazole polymeric lipid hybrid nanoparticles (Lipomer) using box behnken design. Journal of Pharmaceutical Investigation, 45(2), 165-177. [Link]
-
Liu, Y., et al. (2022). A sustained-release dual-drug ternary salt cocrystal of piperazine ferulate with pyrazinamide: The synthesis, structure and Hirshfeld surface analysis. Crystals, 12(9), 1269. [Link]
-
Prasad, R. S., et al. (2010). Preparation and characterization of Itraconazole solid dispersions for improved oral bioavailability. International Journal of ChemTech Research, 2(1), 133-142. [Link]
-
Altasciences. (2022, February 1). The Development of Nanosuspension Formulations for Poorly Soluble Drugs. YouTube. Retrieved from [Link]
-
Catalent. (n.d.). Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox?. [Link]
-
Duong, V.-A., et al. (2020). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Molecules, 25(20), 4781. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid synthesis
Answering the user's request based on the executed step.## Technical Support Center: Synthesis of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this valuable α-amino acid derivative. We will address common challenges, provide in-depth troubleshooting advice, and present an optimized protocol to help you improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most direct and convergent route for this class of α-aminoacyl piperazine derivatives is the Ugi four-component reaction (U-4CR) .[1][2] This multicomponent reaction (MCR) is highly efficient, combining four starting materials in a single step to rapidly build molecular complexity.[3] The core components for this specific synthesis are:
-
Amine: N-Boc-piperazine
-
Aldehyde: Furan-2-carbaldehyde (furfural)
-
Isocyanide: A convertible or easily hydrolyzable isocyanide (e.g., 1,1,3,3-Tetramethylbutyl isocyanide or Cyclohexyl isocyanide).
-
Carboxylic Acid: A simple acid, such as acetic acid, which acts as a proton source and incorporates into the initial product.
A subsequent hydrolysis step is typically required to convert the resulting α-acylamino amide into the desired final carboxylic acid.
Q2: My reaction yield is very low. What are the most likely general causes?
Low yields in this Ugi reaction are common and usually trace back to one of three main areas:
-
Inefficient Imine Formation: The reaction begins with the condensation of N-Boc-piperazine and furan-2-carbaldehyde to form an iminium ion intermediate.[4] This step is reversible and can be a significant bottleneck.
-
Competing Side Reactions: The furan ring is sensitive to strongly acidic conditions, and furfural can self-condense or polymerize.[5] Additionally, a competing three-component reaction, the Passerini reaction, can occur between the aldehyde, isocyanide, and carboxylic acid if the amine component is not sufficiently reactive.
-
Difficult Product Isolation and Purification: The final product is an amino acid, which can exhibit zwitterionic character, leading to solubility issues during aqueous workup and purification challenges like streaking on silica gel columns.
Q3: Can I use a different synthetic route?
While the Ugi reaction is often preferred for its efficiency, other methods exist. One alternative is the α-lithiation of an N-Boc-piperazine followed by reaction with an electrophile, though this can be complex.[6] Another approach involves the reductive amination of an α-keto acid with N-Boc-piperazine.[7][8] However, these multi-step routes are often lower-yielding and more labor-intensive than a well-optimized multicomponent reaction.
Troubleshooting Guide: Yield and Purity Issues
This section provides specific, actionable advice for problems you may encounter during the synthesis.
Problem 1: The reaction does not proceed to completion. TLC/LC-MS analysis shows significant amounts of unreacted N-Boc-piperazine and furan-2-carbaldehyde.
-
Underlying Cause & Mechanistic Insight: This issue points directly to inefficient formation of the crucial iminium ion intermediate (Schiff base). The Ugi reaction's rate and success are highly dependent on the concentration of this intermediate.[2][4] The condensation reaction that forms the imine releases one equivalent of water. In many solvents, the equilibrium for this reaction does not strongly favor the product side.
-
Solutions & Protocols:
-
Use a Dehydrating Solvent: Switch from standard methanol to a solvent that better facilitates water removal. 2,2,2-Trifluoroethanol (TFE) is an excellent choice as it promotes imine formation through hydrogen bonding without being overly acidic.
-
Incorporate a Dehydrating Agent: Add anhydrous magnesium sulfate (MgSO₄) or 3Å molecular sieves to the reaction mixture. This will sequester the water produced during imine formation, driving the equilibrium towards the iminium ion.
-
Optimize Reagent Stoichiometry: Pre-mix the N-Boc-piperazine and furan-2-carbaldehyde in the solvent for 30-60 minutes before adding the carboxylic acid and isocyanide. This allows the imine equilibrium to be established first.
-
Problem 2: A major, non-polar byproduct is forming, and the desired product yield is low.
-
Underlying Cause & Mechanistic Insight: This is a classic sign of the Passerini reaction outcompeting the Ugi reaction. The Passerini reaction is a three-component reaction involving the aldehyde, isocyanide, and carboxylic acid. It occurs when the nucleophilic attack of the isocyanide on the protonated aldehyde is faster than the attack on the iminium ion. This happens if the iminium ion concentration is too low or if the amine is not nucleophilic enough.
-
Solutions & Protocols:
-
Change the Order of Addition: Ensure the amine and aldehyde are pre-mixed to maximize imine concentration before the isocyanide is introduced.
-
Solvent Choice: Polar, protic solvents like methanol or TFE generally favor the Ugi pathway over the Passerini pathway.[9] Avoid non-polar aprotic solvents like THF or Dichloromethane if you are facing this issue.
-
Temperature Control: Ugi reactions are typically run at room temperature.[9] Running the reaction at slightly elevated temperatures (e.g., 40-50 °C) can sometimes favor the Ugi pathway, but this must be balanced against the stability of the furan ring.
-
Problem 3: The furan ring appears to be degrading, leading to a dark, tarry reaction mixture and multiple decomposition products.
-
Underlying Cause & Mechanistic Insight: The furan moiety is known to be unstable under strong Brønsted or Lewis acid conditions, often leading to ring-opening and polymerization. While the carboxylic acid component in the Ugi reaction is necessary to protonate the imine, using an overly strong acid or a Lewis acid catalyst can be detrimental.[10]
-
Solutions & Protocols:
-
Select a Weaker Carboxylic Acid: If you are using a strong acid like trifluoroacetic acid as a component or catalyst, switch to a weaker one like acetic acid or formic acid.
-
Avoid Lewis Acid Catalysts: Do not add Lewis acids (e.g., Sc(OTf)₃, ZnCl₂) unless literature for a very similar substrate suggests it is beneficial and compatible with the furan ring.
-
Maintain Inert Atmosphere: Furans can also be susceptible to oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation pathways.
-
Problem 4: I have a low recovery yield after workup and column chromatography.
-
Underlying Cause & Mechanistic Insight: The final product, this compound, has both a basic nitrogen (piperazine) and an acidic carboxylic acid group. This can lead to zwitterion formation, causing it to partition into the aqueous layer during extraction or streak badly on a silica gel column.
-
Solutions & Protocols:
-
Acidic Extraction: During the workup, after quenching the reaction, acidify the aqueous layer to a pH of ~3-4 with a mild acid like citric acid or dilute HCl. This will protonate the piperazine nitrogen, ensuring the entire molecule has a net positive charge and can be extracted with an organic solvent like dichloromethane or ethyl acetate.[11]
-
Crystallization: Instead of chromatography, attempt to crystallize the product. After extraction and solvent removal, dissolving the crude material in a minimal amount of a hot solvent (e.g., isopropanol, acetonitrile) and allowing it to cool slowly can yield pure crystalline product.
-
Modified Silica Gel Chromatography: If chromatography is necessary, consider adding a small amount of acetic acid (0.5-1%) to the eluent system (e.g., Hexane/Ethyl Acetate). This suppresses the ionization of the carboxylic acid on the silica surface, reducing tailing and improving separation.
-
Visualizing the Process
Ugi Reaction Workflow
The following diagram illustrates the key steps and intermediates in the Ugi synthesis pathway.
Caption: Key stages of the Ugi four-component reaction.
Troubleshooting Flowchart for Low Yield
Use this decision tree to diagnose and solve yield-related issues in your synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
Optimized Experimental Protocol
This protocol outlines a robust, two-step procedure starting with a Ugi reaction to form a stable amide intermediate, followed by hydrolysis to yield the final product. This approach often provides more consistent results and simplifies purification.
Part A: Ugi Four-Component Reaction
| Reagent | MW | Amount | Mmol | Equivalents |
| N-Boc-piperazine | 186.25 | 1.86 g | 10.0 | 1.0 |
| Furan-2-carbaldehyde | 96.09 | 0.96 g | 10.0 | 1.0 |
| Acetic Acid | 60.05 | 0.60 g | 10.0 | 1.0 |
| Cyclohexyl Isocyanide | 109.18 | 1.20 g | 11.0 | 1.1 |
| Solvent: Methanol | - | 50 mL | - | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-piperazine (1.86 g, 10.0 mmol) and furan-2-carbaldehyde (0.96 g, 10.0 mmol).
-
Add methanol (50 mL) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
To the stirring solution, add acetic acid (0.60 g, 10.0 mmol).
-
Add cyclohexyl isocyanide (1.20 g, 11.0 mmol) dropwise over 5 minutes. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
The resulting crude oil, N-cyclohexyl-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(furan-2-yl)acetamide, can be carried forward to the hydrolysis step directly or purified by flash chromatography (Eluent: 30-50% Ethyl Acetate in Hexanes) if necessary.
Part B: Acidic Hydrolysis
-
Transfer the crude Ugi product to a 250 mL round-bottom flask.
-
Add a 6M solution of hydrochloric acid (HCl) (50 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 12-24 hours. This step hydrolyzes the amide and simultaneously removes the Boc protecting group.
-
Monitor the reaction by LC-MS for the disappearance of the intermediate.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to pH ~7 with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Adjust the pH to ~4-5 using a 1M citric acid solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[12]
-
Purify the final product, 2-(piperazin-1-yl)-2-(furan-2-yl)acetic acid, by crystallization from ethanol/ether or via reverse-phase chromatography. Note: If the Boc-protected final product is desired, a milder hydrolysis method for the amide should be used, followed by standard workup.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Ugi Reaction [organic-chemistry.org]
- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride - Google Patents [patents.google.com]
- 12. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid in solution
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid
Welcome to the technical support guide for this compound. This document is designed to provide researchers with a comprehensive understanding of the stability characteristics of this compound in solution. As a molecule incorporating both an acid-labile Boc protecting group and a potentially unstable furan ring, its handling and storage are critical for obtaining reproducible and reliable experimental results. This guide offers field-proven insights, troubleshooting protocols, and detailed explanations to help you navigate the challenges associated with its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound in solution?
A1: The molecular structure of this compound contains two key moieties prone to degradation in solution: the N-Boc protecting group and the 2-substituted furan ring.
-
Acid-Catalyzed Deprotection: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group specifically designed for its facile removal under acidic conditions.[1][2] The presence of the carboxylic acid function on the molecule itself, or exposure to external acidic reagents or solvents, can catalyze the hydrolysis of the Boc group. This cleavage results in the formation of the corresponding unprotected piperazinyl derivative, isobutylene, and carbon dioxide.[2]
-
Furan Ring Instability: Furan and its derivatives are known to be sensitive to acidic conditions, which can lead to irreversible ring-opening or polymerization, often resulting in solution discoloration (e.g., yellowing or browning).[3][4] The stability of the furan ring is a significant concern, as its degradation alters the core structure of the molecule.[5][6]
These two pathways are the most common sources of sample impurity and loss of compound integrity during storage and experimentation.
Caption: Key degradation pathways for the target compound.
Q2: My HPLC/LC-MS analysis shows a new peak appearing over time. What is it likely to be?
A2: The most probable new peak corresponds to the deprotected analog, 2-(piperazinyl)-2-(2-furanyl)acetic acid . This occurs due to the cleavage of the Boc group. You can tentatively identify this peak by its mass in LC-MS analysis; it will have a mass that is 100.12 g/mol less than the parent compound. The rate of this degradation is highly dependent on the solvent, pH, and temperature.
Q3: Which solvents are recommended for preparing and storing solutions of this compound?
A3: Solvent choice is critical for maximizing stability. Polar aprotic solvents are generally preferred over polar protic solvents, as the latter can facilitate proton transfer and accelerate acid-catalyzed degradation.
| Solvent Type | Recommended Solvents | Stability Profile | Rationale |
| Preferred | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | Aprotic nature minimizes the risk of proton-mediated degradation of both the Boc group and the furan ring. DMF has been shown to have a stabilizing effect on furan derivatives.[6] |
| Use with Caution | Methanol (MeOH), Ethanol (EtOH) | Moderate | Alcoholic solvents can enhance the rate of reactions involving Boc groups.[7][8] While usable for immediate experimental needs, long-term storage is not recommended. |
| Not Recommended | Aqueous buffers (especially acidic), Tetrahydrofuran (THF) with peroxide impurities | Low | Water can participate directly in hydrolysis.[3] Acidic buffers (pH < 6) will rapidly cleave the Boc group. Peroxides in aged THF can promote oxidative degradation. |
For long-term storage (-20°C or -80°C), high-quality, anhydrous DMSO or DMF are the best choices. Always use freshly opened, high-purity solvents to avoid contaminants like water or acidic impurities.
Q4: What are the optimal storage conditions (temperature, pH) for solutions?
A4: To ensure maximum stability, solutions should be stored under the following conditions:
-
Temperature: Store solutions frozen at -20°C or -80°C . Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Prepare smaller aliquots for daily use. Storing samples at room temperature should be avoided due to detrimental impacts on the stability of piperazine compounds.[9]
-
pH: The compound is most stable in a neutral to slightly basic environment (pH 7-8). If an aqueous buffer is absolutely required for an assay, prepare the solution immediately before use and avoid acidic conditions.
-
Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent potential oxidative degradation of the piperazine or furan moieties.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the handling of this compound.
Caption: A logical workflow for troubleshooting stability issues.
| Observed Problem | Probable Cause(s) | Recommended Actions & Explanations |
| Unexpected peak in HPLC/LC-MS, consistent with M-100. | Boc Deprotection: The compound has degraded via acid-catalyzed hydrolysis. | 1. Confirm Identity: Use LC-MS to confirm the mass of the impurity corresponds to the deprotected species. 2. Solvent Check: If using a protic solvent (e.g., methanol), switch to an aprotic solvent (e.g., acetonitrile or DMSO) for stock solutions.[7][8] 3. Reagent pH Check: Ensure no acidic reagents (e.g., TFA, HCl) are present in your mobile phase or reaction mixture unless intended for deprotection.[1][2] 4. Prepare Fresh: Discard the old stock solution and prepare a new one using high-purity, anhydrous aprotic solvent. |
| Solution turns yellow or brown over time. | Furan Ring Degradation: Acidic conditions or contaminants can cause the furan ring to polymerize or undergo ring-opening reactions.[3][4] | 1. Discard Solution: This degradation is irreversible. 2. Improve Storage: Prepare a new solution in high-purity, anhydrous DMSO or DMF. Store aliquots at -80°C under an inert atmosphere (argon or nitrogen) to prevent both acid-catalyzed and oxidative degradation. 3. Perform Forced Degradation: To confirm, conduct a controlled experiment by adding a small amount of acid (e.g., 0.1 M HCl) to a sample and monitor for the same color change and HPLC profile alteration.[10] |
| Gradual decrease in the main peak area with no single major impurity. | Multiple Degradation Pathways or Slow Decomposition. | 1. Review Storage Temperature: Ensure solutions are stored at -20°C or below. Room temperature storage is inadequate.[9] 2. Aliquot Samples: Avoid multiple freeze-thaw cycles. Prepare single-use aliquots. 3. Conduct a Forced Degradation Study: Systematically expose the compound to heat, acid, base, and oxidation to understand its specific vulnerabilities. This helps in developing a stability-indicating analytical method.[10][11] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol is designed to minimize degradation during preparation and storage.
-
Materials: this compound (solid), high-purity anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes or amber vials.
-
Procedure: a. Allow the solid compound to equilibrate to room temperature in a desiccator to prevent moisture condensation. b. Weigh the desired amount of solid in a clean, dry vial. c. Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). d. Vortex gently until the solid is completely dissolved. Avoid vigorous shaking which can introduce atmospheric oxygen. e. (Optional but recommended) Briefly purge the vial headspace with argon or nitrogen. f. Prepare single-use aliquots (e.g., 20 µL) in separate microcentrifuge tubes. g. Store all aliquots at -80°C in the dark. For daily use, retrieve one aliquot and discard any unused portion after the experiment.
Protocol 2: HPLC-UV Method for Stability Monitoring
This method can be used to resolve the parent compound from its primary deprotected impurity.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm (furan chromophore)
-
Expected Elution: The deprotected impurity, being more polar, will elute earlier than the parent compound.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Nowak, I., & Taciak, P. P. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297. Retrieved from [Link]
-
Berrocal, M. J., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6688. Retrieved from [Link]
-
O'Brien, P., et al. (2014). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Retrieved from [Link]
-
Miao, J., et al. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition, 61(10), 1753-1773. Retrieved from [Link]
-
Galkin, K. I., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Retrieved from [Link]
- Prasanthi, G., et al. (2014). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
-
Enaasen, S., et al. (2016). Piperazine Degradation in Pilot Plants. ResearchGate. Retrieved from [Link]
- Al-Bayati, M. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
-
Chan, A. O., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(3), 196-203. Retrieved from [Link]
-
Zhang, C., et al. (2021). Triketone-Modified Lignin and the Corresponding Biomass-Based Diketoenamine Resins: Synthesis and Properties. ACS Omega, 6(4), 2963-2973. Retrieved from [Link]
-
Galkin, K. I., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Retrieved from [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Chlorella vulgaris Powder as an Eco-Friendly and Low-Cost Corrosion Inhibitor Against Carbon Steel Corrosion by HCl. Retrieved from [Link]
-
Deadman, B. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(7), 1555-1560. Retrieved from [Link]
-
Duval, A., et al. (2016). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 8(9), 335. Retrieved from [Link]
-
Hoyt, C. B., et al. (2015). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings. Green Chemistry, 17(1), 294-301. Retrieved from [Link]
-
Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. Retrieved from [Link]
-
Fatoorehchi, H., & Vahidi, M. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. ResearchGate. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Retrieved from [Link]
-
Galkin, K. I., et al. (2024). General scheme of the study of furan stability. ResearchGate. Retrieved from [Link]
-
Iaroshenko, V. O., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. Retrieved from [Link]
-
CDC. (1998). CHLORINATED AND ORGANONITROGEN HERBICIDES (AIR SAMPLING) 5602. Retrieved from [Link]
-
TradeIndia. (n.d.). N BOC PIPERAZINE. Retrieved from [Link]
-
Wang, Y., et al. (2012). Fluorescein-core piperazine as a fluorescent labeling reagent for highly sensitive determination of jasmonic acid by high-performance liquid chromatography. Analytical Methods, 4(6), 1636-1641. Retrieved from [Link]
- Google Patents. (2016). CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Piperazine Compound Stability & Storage
Welcome to the technical support guide for piperazine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of these versatile compounds. This guide moves beyond simple storage temperatures to explain the chemical principles governing piperazine stability, helping you to proactively protect your materials and ensure the integrity of your experimental results.
Section 1: Foundational Stability & Storage FAQs
This section addresses the most common initial observations and questions regarding solid-state piperazine compounds.
Q1: My anhydrous piperazine has turned yellow and is clumping. What is happening and is it still usable?
Direct Answer: The yellowing and clumping are classic signs of degradation, primarily caused by exposure to atmospheric moisture and carbon dioxide, and potentially light.[1][2] The material's purity is compromised, and it should not be used for quantitative or GMP applications without re-analysis. For exploratory research, its use is discouraged as it can lead to inconsistent and erroneous results.
Application Scientist's Insight: Piperazine's two secondary amine groups are highly nucleophilic and basic, making them susceptible to several atmospheric reactions.[2]
-
Hygroscopicity & Caking: Anhydrous piperazine is highly hygroscopic, meaning it readily absorbs water from the air.[2][3][4] This absorbed moisture can initiate degradation and causes the physical clumping (caking) you're observing. Piperazine is commonly available as a hexahydrate, which is a more stable hydrated form.[2]
-
Reaction with CO₂: The amine groups react with atmospheric carbon dioxide to form carbamates.[2][5] This reaction not only consumes the active piperazine but introduces impurities.
-
Oxidation & Color Change: The yellow discoloration is often due to oxidation of the amine groups, which can be accelerated by light and moisture.[1][6] This process can form various degradation products, including cyclic imines and amides.[6]
Q2: What are the ideal storage conditions for solid piperazine and its common salts?
Direct Answer: The ideal storage conditions depend on the specific form of the piperazine compound. However, a universal best practice is to store all forms in a cool, dry, dark environment under an inert atmosphere (like nitrogen or argon).[1]
Application Scientist's Insight: The goal of proper storage is to mitigate the key degradation factors: moisture, air (O₂ and CO₂), light, and heat.
-
Anhydrous Piperazine: This is the most sensitive form. It must be stored in a tightly sealed container, preferably under an inert gas, in a desiccator, and protected from light. Recommended storage temperature is often between 2-8°C to slow down any potential degradation reactions.[1]
-
Piperazine Hydrates (e.g., Hexahydrate): While still requiring protection from air and light, hydrates are less hygroscopic than the anhydrous form because they are already complexed with water. Cool, dry, and dark conditions are still essential.
-
Piperazine Salts (e.g., Hydrochloride, Citrate): Salt forms are generally more stable than the free base.[3] For instance, piperazine hydrochloride is less susceptible to moisture and atmospheric degradation.[3] However, some salts can still be hygroscopic, so storage in a desiccator is a prudent measure.[3] Always refer to the manufacturer's Safety Data Sheet (SDS) for specific recommendations.
The following table summarizes general storage recommendations.
| Compound Form | Temperature | Atmosphere | Humidity Control | Light Protection |
| Anhydrous Piperazine | 2-8°C[1] | Inert Gas (N₂ or Ar) | Desiccator Required[1] | Amber Vial / Dark[1] |
| Piperazine Hydrate | Room Temperature (Cool) | Tightly Sealed | Desiccator Recommended | Amber Vial / Dark |
| Piperazine Salts (HCl, etc.) | Room Temperature (Cool) | Tightly Sealed | Desiccator Recommended | Amber Vial / Dark |
Section 2: Advanced Handling & Solution Stability
This section focuses on the challenges of working with piperazine in the laboratory environment and in solution.
Q3: I work in a high-humidity environment. What are the best practices for weighing and handling hygroscopic piperazine powder?
Direct Answer: Handling highly hygroscopic materials requires minimizing exposure to the atmosphere at every step.[4] The best practice is to handle the compound inside a glove box with a controlled low-humidity atmosphere. If a glove box is unavailable, work quickly, use a desiccator for transport, and allow the container to equilibrate to room temperature before opening.[7]
Application Scientist's Insight: When you open a cold container of a hygroscopic compound, moisture from the warmer ambient air will immediately condense on the cold powder, much like condensation on a cold drink can. This is why equilibrating the container to room temperature before opening is critical.
Workflow for Handling Hygroscopic Piperazine:
Caption: Workflow for handling hygroscopic compounds.
Q4: My piperazine-based stock solution turned cloudy after a few days at 4°C. What caused this?
Direct Answer: The cloudiness or precipitation is likely due to the formation of piperazine carbamates from the reaction of dissolved piperazine with CO₂ from the air that entered the container's headspace. It could also indicate that the concentration of your compound exceeds its solubility at 4°C.
Application Scientist's Insight: While refrigeration slows many degradation pathways, the absorption of CO₂ can still occur. Each time the solution is opened, the headspace air is replenished. CO₂ dissolves into the solution, reacts with the basic piperazine, and forms less soluble carbamate species, which then precipitate out.[2][5] Phenyl piperazines, in particular, have been shown to degrade after extended storage, even at room temperature.[3] Storing samples at room temperature is generally discouraged due to negative impacts on the stability of piperazine compounds.[8]
Mitigation Strategies:
-
Inert Gas Blanket: Before sealing and storing your solution, gently flush the headspace of the vial with an inert gas like nitrogen or argon to displace the air.
-
Use Fresh Solvents: Prepare solutions using freshly degassed or sparged solvents to minimize dissolved CO₂ from the start.
-
Prepare Fresh: Piperazine solutions are often best prepared fresh for each experiment. If storage is necessary, store for the shortest time possible and visually inspect for precipitation before use.
-
Solubility Check: Confirm the solubility of your specific piperazine derivative in your chosen solvent at the intended storage temperature.
Section 3: Troubleshooting Degradation & Impurities
This section provides guidance on identifying and preventing specific chemical degradation pathways.
Q5: I am concerned about nitrosamine impurities in my piperazine-derived API. What conditions favor their formation and how can I avoid them?
Direct Answer: N-nitrosamine impurities can form when a secondary amine like piperazine reacts with a nitrosating agent.[9] These agents are often derived from nitrite sources (e.g., sodium nitrite, nitrous acid) under acidic conditions.[10] To avoid their formation, you must rigorously exclude sources of nitrites from your reagents, solvents, and reaction conditions.
Application Scientist's Insight: The formation of N-nitrosopiperazine is a significant concern in the pharmaceutical industry due to its potential carcinogenicity. The reaction mechanism involves the nitrosation of one of the secondary amine groups on the piperazine ring.
Key Risk Factors:
-
Presence of Nitrites: This is the most critical factor. Nitrites can be present as contaminants in starting materials, reagents, or even be formed from atmospheric nitrogen oxides.
-
Acidic pH: The reaction is typically favored at acidic pH (around pH 3), which converts nitrites into the active nitrosating species, nitrous acid (HNO₂).[10]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of nitrosamine formation.
Prevention and Control Strategy:
Caption: Strategy to mitigate nitrosamine formation.
Q6: What are the primary degradation products of piperazine from oxidation and thermal stress?
Direct Answer: The main degradation products depend on the conditions.
-
Oxidative Degradation: Key products include piperazinol, piperazinone, and ethylenediamine.[11] Further oxidation can lead to the formation of ammonia and formate.[11] The presence of metal ions, particularly copper (Cu²⁺), can rapidly catalyze oxidation.[12]
-
Thermal Degradation: At high temperatures (e.g., >135°C), piperazine can undergo ring-opening reactions.[12] Major thermal degradants include N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine.[12]
Application Scientist's Insight: Understanding these degradation products is crucial for analytical chemists developing stability-indicating methods. When you see unexpected peaks in your chromatogram during a stability study, these compounds are primary candidates. Thermal degradation typically proceeds via nucleophilic substitution reactions, where one piperazine molecule attacks another.[12][13] Oxidative degradation is often a radical-mediated process, initiated by dissolved oxygen and potentially catalyzed by trace metal impurities.[6][11]
| Stress Condition | Key Degradation Products | Catalysts / Accelerants |
| Oxidation | Piperazinone, Ethylenediamine, Ammonia, Formate[11] | Dissolved O₂, Metal Ions (Fe²⁺, Cu²⁺)[11][12], Light[1] |
| Thermal (>135°C) | N-formylpiperazine, N-(2-aminoethyl) piperazine[12] | High Temperature, High PZ Concentration[12] |
| Photochemical (UV) | Loss of alkalinity (general degradation)[14] | UV Light, Oxygen[14] |
Section 4: Experimental Protocols
This section provides a practical, step-by-step guide for assessing the stability of your piperazine compounds.
Protocol: Basic Forced Degradation Study for a Piperazine Derivative
Objective: To intentionally degrade a piperazine compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic) to identify potential degradation products and assess the stability-indicating capability of an analytical method (e.g., HPLC).
Materials:
-
Piperazine compound of interest
-
HPLC-grade water, acetonitrile, methanol
-
Buffers (e.g., phosphate or acetate)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Class A volumetric flasks, pipettes
-
HPLC system with UV or MS detector
-
pH meter
-
Calibrated oven, photostability chamber
Methodology:
1. Preparation of Stock Solution:
- Accurately weigh and dissolve the piperazine compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to make a 1 mg/mL stock solution.
2. Acid and Base Hydrolysis:
- Acid: To 5 mL of stock solution, add 5 mL of 0.1 M HCl. Keep a parallel sample with 5 mL of water (control).
- Base: To 5 mL of stock solution, add 5 mL of 0.1 M NaOH. Keep a parallel sample with 5 mL of water (control).
- Heat all four samples at 60°C for 24 hours. Cool, neutralize the acid/base samples, and dilute to a final concentration of ~100 µg/mL for analysis.
3. Oxidative Degradation:
- To 5 mL of stock solution, add 5 mL of 3% hydrogen peroxide.
- Keep the solution at room temperature, protected from light, for 24 hours.
- Dilute to a final concentration of ~100 µg/mL for analysis.
4. Thermal Degradation:
- Weigh ~10 mg of the solid piperazine compound into a glass vial.
- Heat in an oven at 80°C for 48 hours.
- Cool, then prepare a solution at a concentration of ~100 µg/mL for analysis.
5. Photolytic Degradation:
- Prepare a ~100 µg/mL solution of the compound.
- Expose the solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
- Keep a control sample wrapped in aluminum foil to protect it from light.
- Analyze both samples.
6. Analysis:
- Analyze all stressed samples, control samples, and an unstressed reference standard solution by your HPLC method.
- Compare the chromatograms. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
- Calculate the percentage degradation in each condition.
Self-Validation: This protocol is self-validating. If your HPLC method is stability-indicating, you will observe chromatographic separation (different retention times) between the main piperazine peak and the new peaks formed under stress. The mass balance should be close to 100% (i.e., the sum of the parent peak area and all degradant peak areas should remain constant).
References
- Chemwin. (n.d.). Precautions for storing piperazine make your storage safer and more reliable.
- Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
- Mazari, S. A., Ali, B. S., Jan, B. M., & Saeed, I. M. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- Almeida, T. G., Martí, C., Kurtén, T., Zádor, J., & Johansen, S. L. (n.d.). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry.
- Wikipedia. (n.d.). Piperazine.
- The University of Texas at Austin. (n.d.). Oxidation of piperazine in post-combustion carbon capture.
- Freeman, S. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 117-125.
- Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
- Al-Bayati, Y. K. (n.d.). A Review on Analytical Methods for Piperazine Determination.
- Conway, W., Wang, X., Fernandes, D., Burns, R., Lawrance, G., Puxty, G., & Maeder, M. (2013). Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.0 °C. The Journal of Physical Chemistry A, 117(4), 603-611.
- TCI Chemicals. (2025, March 28). SAFETY DATA SHEET - Piperazine Anhydrous.
- Sexton, A. (n.d.). Degradation of piperazine by UV light in the presence of air. Conditions. ResearchGate.
- National Center for Biotechnology Information. (2023, October 2). Study on Sulfamethoxazole-Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. PubMed.
- Sigma-Aldrich. (2025, January 2). SAFETY DATA SHEET - piperazine.
- ACS Publications. (2023, November 21). Response to “Comment on: ‘Rationalizing Product Formation in Piperazine Degradation: A Computational Study’”. Industrial & Engineering Chemistry Research.
- RSC Publishing. (n.d.). Chemical absorption of CO2 into an aqueous piperazine (PZ) solution: development and validation of a rigorous dynamic rate-based model.
- RSC Publishing. (n.d.). The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides.
- National Center for Biotechnology Information. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
- Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?.
- ACS Publications. (2023, July 21). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development.
Sources
- 1. Precautions for storing piperazine make your storage safer and more reliable.-Chemwin [en.888chem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tutorchase.com [tutorchase.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Boc Protection for Piperazine
Welcome to the technical support center for the optimization of N-tert-butoxycarbonyl (Boc) protection of piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to efficiently synthesize mono-Boc-piperazine while minimizing common side reactions and purification challenges. As your dedicated application scientist, I will provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize this crucial synthetic step.
Introduction: The Challenge of Mono-Selectivity
Piperazine is a symmetrical diamine, and the primary challenge in its Boc protection is achieving selective mono-acylation. The nucleophilicity of the second nitrogen atom in the desired product, 1-Boc-piperazine, remains significant, often leading to the formation of the undesired 1,4-di-Boc-piperazine.[1][2][3] This not only consumes valuable starting material and reagent but also complicates purification, leading to reduced yields of the target compound.[1][3]
This guide provides a structured approach to overcoming these challenges through careful control of reaction parameters.
Troubleshooting Guide & FAQs
Here we address the most common issues encountered during the Boc protection of piperazine in a practical question-and-answer format.
FAQ 1: My reaction is producing a significant amount of di-Boc-piperazine. How can I improve the selectivity for the mono-Boc product?
This is the most frequent issue. The formation of the di-substituted byproduct is a classic case of a competitive reaction. Here’s how to address it, from simple adjustments to more robust strategic changes.
Root Cause Analysis:
The mono-Boc-piperazine, once formed, can be acylated again by the Boc anhydride present in the reaction mixture. The rate of this second reaction relative to the first depends on several factors, including stoichiometry, temperature, and the concentration of reactants.
Solutions:
-
Stoichiometric Control (The Brute-Force Method):
-
Explanation: Using a large excess of piperazine (e.g., 4-5 equivalents) relative to di-tert-butyl dicarbonate ((Boc)₂O) can statistically favor the mono-protection. The (Boc)₂O is more likely to encounter an unprotected piperazine molecule than a mono-protected one.
-
Drawback: This approach is atom-inefficient and requires the removal of a large amount of unreacted piperazine during workup, which can be challenging due to its high water solubility.[2] This method is generally avoided in large-scale production due to cost and waste.[2]
-
-
Temperature Control (The Kinetic Approach):
-
Explanation: The activation energy for the second Boc protection may be different from the first. Running the reaction at a lower temperature (e.g., 0-10 °C) can slow down both reactions but may enhance the difference in their rates, thereby improving selectivity for the mono-Boc product.
-
Protocol Insight: Start the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by Thin Layer Chromatography (TLC).
-
-
Controlled Reagent Addition (The Fed-Batch Technique):
-
Explanation: Instead of adding all the (Boc)₂O at once, a slow, dropwise addition maintains a low instantaneous concentration of the acylating agent. This minimizes the chance of a mono-protected piperazine molecule reacting with a second molecule of (Boc)₂O before all the initial piperazine has been consumed.
-
Best Practice: Dissolve the (Boc)₂O in a suitable solvent (like THF or Dioxane) and add it to the piperazine solution over a period of 1-2 hours at a controlled temperature.
-
-
In-Situ Mono-Protonation (The Chemist's Choice):
-
Explanation: This is a highly effective strategy that deactivates one of the nitrogen atoms. By adding one equivalent of an acid, you can form the piperazinium salt. The protonated nitrogen is no longer nucleophilic, directing the Boc group to the free nitrogen.[2]
-
Common Acids: Acetic acid is a popular choice as it forms the piperazine monoacetate in situ.[2] Alternatively, using piperazine dihydrochloride and one equivalent of free piperazine achieves the same effect.[2]
-
Causality: The acid/base equilibrium renders one amine functionality unreactive, elegantly solving the selectivity problem without resorting to large excesses of starting material.
-
FAQ 2: My reaction yield is very low, even after accounting for di-Boc formation. What are the possible causes?
Low yields can be frustrating. Let's break down the potential culprits.
Root Cause Analysis:
Low yields can stem from incomplete reaction, degradation of the Boc anhydride, or loss of product during workup and purification.
Solutions:
-
Hydrolysis of (Boc)₂O:
-
Explanation: Di-tert-butyl dicarbonate is sensitive to water, especially under basic conditions. If your reaction is run in an aqueous or protic solvent system (like water or ethanol), the hydrolysis of (Boc)₂O to tert-butanol and CO₂ can be a significant competing reaction.
-
Troubleshooting:
-
Ensure your anhydrous solvents are truly dry if performing the reaction under non-aqueous conditions.
-
In aqueous systems, ensure the pH is controlled. While a base is needed to neutralize the acid formed during the reaction, an excessively high pH can accelerate (Boc)₂O hydrolysis.[1] A pH range of 9-11 is often recommended.[1]
-
Consider using a biphasic system (e.g., Dichloromethane/water or THF/water) with a phase-transfer catalyst, which can sometimes improve yields.
-
-
-
Inadequate Base:
-
Explanation: The reaction of an amine with (Boc)₂O produces tert-butoxycarbonic acid, which is unstable and decomposes. The liberated proton can protonate a nearby piperazine molecule, rendering it non-nucleophilic. A base is required to scavenge this proton and maintain the nucleophilicity of the piperazine.[4][5]
-
Troubleshooting:
-
Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like Na₂CO₃) for every equivalent of (Boc)₂O.
-
If using an inorganic base in an aqueous system, ensure it is fully dissolved and the pH is in the optimal range.
-
-
-
Product Loss During Workup:
-
Explanation: Mono-Boc-piperazine has some water solubility. During the aqueous workup, a significant amount of product can be lost to the aqueous phase if extractions are not performed thoroughly.
-
Troubleshooting:
-
After quenching the reaction, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product in the aqueous phase.
-
Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3-4 times is recommended).[6][7]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and then concentrate.
-
-
FAQ 3: How do I effectively monitor the reaction progress and characterize my final product?
Proper reaction monitoring is key to achieving optimal results and knowing when to stop the reaction.
Solutions:
-
Thin Layer Chromatography (TLC):
-
Application: TLC is the most common and convenient method for monitoring the reaction.
-
Procedure:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a polar and a non-polar solvent is typically used. A good starting point is Dichloromethane/Methanol (e.g., 95:5 or 90:10) with a small amount of triethylamine or ammonium hydroxide (e.g., 0.5-1%) to prevent the basic amine products from streaking on the acidic silica plate.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate or ninhydrin. Piperazine (starting material) and mono-Boc-piperazine will stain with ninhydrin (primary/secondary amines), while di-Boc-piperazine will not.
-
-
Expected Results: As the reaction progresses, the spot corresponding to piperazine will diminish, and new spots for mono-Boc-piperazine (lower Rf) and potentially di-Boc-piperazine (highest Rf, least polar) will appear.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Application: ¹H NMR is an excellent tool for confirming the structure of the final product and determining the ratio of mono- to di-substituted product in the crude material.
-
Key ¹H NMR Signals (in CDCl₃):
-
Piperazine: A singlet around 2.8-2.9 ppm for all 8 protons.
-
1-Boc-piperazine: A singlet at ~1.45 ppm (9H, Boc group), and two distinct multiplets for the piperazine protons, typically around 2.7-2.8 ppm (4H) and 3.3-3.4 ppm (4H). A broad singlet for the N-H proton is also visible.[6]
-
1,4-di-Boc-piperazine: A singlet at ~1.46 ppm (18H, two Boc groups) and a single singlet for all 8 piperazine protons around 3.4-3.5 ppm due to the molecule's symmetry.
-
-
Optimized Experimental Protocols
These protocols are designed to be self-validating systems, providing reliable starting points for your experiments.
Protocol 1: High-Selectivity Mono-Boc Protection in an Aqueous System
This method is robust, uses inexpensive reagents, and generally gives high selectivity.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer, add piperazine (1.0 eq) and water (5-10 mL per gram of piperazine).
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (0.95-1.0 eq) in a suitable organic solvent like Dioxane or THF (3-5 mL per gram of (Boc)₂O).
-
Slowly add the (Boc)₂O solution dropwise to the stirring piperazine solution over 1-2 hours, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Saturate the aqueous phase with solid NaCl.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous phase).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Protocol 2: Anhydrous Mono-Boc Protection
This method is useful when working with substrates that are sensitive to water.
Step-by-Step Methodology:
-
Dissolve piperazine (2.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a base such as triethylamine (1.1 eq).
-
Cool the mixture to 0 °C.
-
Dissolve (Boc)₂O (1.0 eq) in the same anhydrous solvent.
-
Add the (Boc)₂O solution dropwise to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a small amount of water.
-
Dilute with more solvent and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Data Summary and Visualization
Table 1: Comparison of Key Reaction Parameters
| Parameter | Method 1 (Aqueous) | Method 2 (Anhydrous) | Rationale for Choice |
| Piperazine Stoichiometry | 1.0 - 1.2 eq | > 2.0 eq | Aqueous method relies on pH control; Anhydrous method uses excess piperazine for selectivity. |
| (Boc)₂O Stoichiometry | 0.95 - 1.0 eq | 1.0 eq | Using slightly less than 1 eq of (Boc)₂O can help minimize di-substitution. |
| Solvent | Water/Dioxane or THF | DCM, THF, Acetonitrile | Choice depends on substrate solubility and downstream processing. |
| Base | Na₂CO₃, NaOH (for pH) | Triethylamine (TEA), DIEA | Inorganic bases are cost-effective for aqueous systems; organic bases are soluble in anhydrous media. |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Lower temperatures generally favor mono-substitution by controlling reaction kinetics. |
| Typical Yield | >85% | 70-85% (highly dependent on excess) | Aqueous methods often provide higher and more reproducible yields for this specific reaction. |
Diagrams
This diagram illustrates the nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the Boc anhydride.
Caption: Decision tree for improving mono-selectivity.
References
-
Prasanthi, G. et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. Available at: [Link]
- Shandong Boyuan Pharmaceutical Co. Ltd. (2020). Synthesis method of N-Boc piperazine. CN108033931B. Google Patents.
-
O'Brien, P. et al. (2011). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. University of York. Available at: [Link]
-
Cejka, J. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available at: [Link]
- Shandong Boyuan Pharmaceutical Co. Ltd. (2018). A kind of synthetic method of N-Boc piperazines. CN108033931A. Google Patents.
-
Kaushik, M. P. et al. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. Available at: [Link]
-
Firth, J. D. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Somfai, P. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Available at: [Link]
Sources
- 1. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 6. jgtps.com [jgtps.com]
- 7. rsc.org [rsc.org]
How to avoid N,N-disubstitution in piperazine reactions
Welcome to the technical support center for piperazine reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of piperazine chemistry. The symmetrical nature of piperazine presents a common and significant challenge: controlling selectivity to achieve mono-N-substitution while avoiding the formation of the undesired N,N'-disubstituted by-product.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high yields and purity in your mono-substituted piperazine syntheses.
Troubleshooting Guide: The Challenge of N,N'-Disubstitution
Problem: My reaction with piperazine is producing a significant amount of the N,N'-disubstituted product, and separating it from the desired mono-substituted product is difficult.
Root Cause Analysis: The two secondary amine nitrogens in piperazine have similar nucleophilicity. Once the first nitrogen is substituted, the second nitrogen remains reactive and can compete for the electrophile, leading to the formation of the disubstituted product. The relative rates of the first and second substitution reactions are influenced by several factors, including stoichiometry, reaction conditions, and the nature of the electrophile.
Solutions Overview:
| Strategy | Principle | Key Advantages | Common Challenges |
| Protecting Group Strategy | One nitrogen is temporarily "masked" with a protecting group, directing the reaction to the other nitrogen. | High selectivity, clean reactions, applicable to a wide range of substrates. | Requires additional synthesis and deprotection steps, increasing overall reaction time.[1][2] |
| Stoichiometric Control | Using a large excess of piperazine relative to the electrophile. | Simple, one-step procedure. | Often results in a mixture of products requiring difficult purification; low atom economy.[3] |
| In Situ Mono-Protonation | Using a mono-salt of piperazine (e.g., piperazine monohydrochloride) to deactivate one nitrogen. | One-pot procedure, avoids separate protection/deprotection steps.[1][4] | Selectivity can be substrate-dependent; may require careful pH control. |
| Reductive Amination | Reaction of a mono-protected piperazine with an aldehyde or ketone in the presence of a reducing agent. | Avoids over-alkylation and the formation of quaternary ammonium salts.[5][6] | Requires a suitable carbonyl compound as the electrophile. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling for the synthesis of N-arylpiperazines. | Excellent for forming C-N bonds with aryl halides; high functional group tolerance.[7][8] | Requires a palladium catalyst and specific ligands; can be sensitive to air and moisture. |
Frequently Asked Questions (FAQs) & In-Depth Protocols
FAQ 1: What is the most reliable method to ensure mono-substitution?
For the highest selectivity and cleanest reaction profile, the use of a protecting group is the most widely accepted and reliable strategy.[1][2] The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[1][5]
The following diagram illustrates the general workflow for achieving mono-substitution using a Boc protecting group.
Caption: Workflow for mono-substitution of piperazine using a Boc protecting group.
Experimental Protocol 1: Synthesis of 1-Boc-piperazine
This protocol describes the selective mono-protection of piperazine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve piperazine (5 equivalents) in DCM or THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Boc₂O: Slowly add a solution of Boc₂O (1 equivalent) in the same solvent to the cooled piperazine solution over 1-2 hours with vigorous stirring. The large excess of piperazine is crucial to disfavor the formation of the di-Boc protected by-product.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Resuspend the residue in a mixture of ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude 1-Boc-piperazine.
-
-
Purification: The product can be purified by column chromatography on silica gel or by recrystallization.
Experimental Protocol 2: N-Alkylation of 1-Boc-piperazine and Deprotection
This protocol details the alkylation of the unprotected nitrogen of 1-Boc-piperazine, followed by the removal of the Boc group.
Materials:
-
1-Boc-piperazine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part A: N-Alkylation
-
Reaction Setup: To a solution of 1-Boc-piperazine (1 equivalent) in ACN or DMF, add a base such as K₂CO₃ (2-3 equivalents).[5]
-
Addition of Electrophile: Add the alkyl halide (1.1 equivalents) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS) until the starting material is consumed.
-
Work-up:
-
Filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude N-alkylated-N'-Boc-piperazine. Purification can be done by column chromatography if needed.
-
Part B: Boc Deprotection
-
Acidic Cleavage: Dissolve the N-alkylated-N'-Boc-piperazine from Part A in DCM.
-
Acid Addition: Add an excess of TFA (e.g., 20% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M) and stir at room temperature.[9]
-
Monitoring: Monitor the reaction for the disappearance of the starting material (typically 1-4 hours).
-
Work-up:
-
Concentrate the reaction mixture to dryness.
-
Dissolve the residue in water and wash with an organic solvent like ether to remove any non-basic impurities.
-
Basify the aqueous layer to a pH > 11 with a strong base (e.g., solid KOH or NaOH solution).[9]
-
Extract the product into an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the final mono-alkylated piperazine.
-
FAQ 2: Can I achieve mono-substitution without a protecting group?
Yes, it is possible, but it often requires careful control of reaction conditions and may result in lower yields of the desired product after purification.[1] The most common method is to use a large excess of piperazine or to employ in situ mono-protonation.
The principle behind this method is to decrease the nucleophilicity of one of the nitrogen atoms by protonating it, thereby favoring mono-substitution at the unprotonated nitrogen.[1][10][4] This can be achieved by using a piperazine mono-salt or by adding a controlled amount of acid to the reaction mixture.[1][5]
Caption: In situ mono-protonation deactivates one nitrogen, favoring mono-substitution.
FAQ 3: When should I consider reductive amination?
Reductive amination is an excellent choice when your target molecule can be formed from an aldehyde or ketone. A key advantage is that it avoids the possibility of over-alkylation to form a quaternary ammonium salt, which can be a side reaction in direct alkylations with reactive alkyl halides.[5][6]
-
Imine Formation: Dissolve 1-Boc-piperazine (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in a suitable solvent like dichloroethane (DCE) or methanol.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) to the mixture.[5]
-
Reaction: Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry, and concentrate.
-
Deprotection: Follow the deprotection protocol described in Experimental Protocol 2, Part B.
FAQ 4: How do I synthesize N-arylpiperazines?
For the synthesis of N-arylpiperazines, the Buchwald-Hartwig amination is a powerful and widely used method.[7][8] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine.
-
Starting Materials: Typically, 1-Boc-piperazine is coupled with an aryl halide (Br, I, or Cl) or triflate.[7][11]
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand) are required.
-
Base: A base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are commonly used.
-
Procedure: After the coupling reaction, the Boc group is removed using standard acidic conditions.
This technical guide provides a foundation for troubleshooting and optimizing your piperazine reactions. By understanding the underlying principles and selecting the appropriate strategy, you can significantly improve the outcome of your syntheses.
References
-
Barattini, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5869. Available from: [Link]
-
Bienz, S. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available from: [Link]
-
Pazdera, P., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. [Conference Paper]. Available from: [Link]
-
Herová, D., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. Available from: [Link]
-
Gunn, R. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(15), 6817–6833. Available from: [Link]
-
Sridhar, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 213-216. Available from: [Link]
-
Singh, M., & O'Brien, P. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(2), 118-132. Available from: [Link]
-
Pazdera, P. (2012). Direct N1-monosubstitution of piperazine. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Overview of principal methods for N‐monosubstitution of piperazine. ResearchGate. Available from: [Link]
-
O'Brien, P., et al. (2015). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 80(18), 9128–9140. Available from: [Link]
-
Singh, K., et al. (2022). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available from: [Link]
-
Kimura, M., et al. (2002). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. Bioorganic & Medicinal Chemistry Letters, 12(14), 1947–1950. Available from: [Link]
-
ResearchGate. (n.d.). Direct electrophilic N‐alkylation of piperazine under controlled stoichiometry to afford monosubstituted derivatives. ResearchGate. Available from: [Link]
-
Wolfe, J. P., et al. (2007). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 5(11), 1693-1705. Available from: [Link]
-
Bellamy, A. J. (2002). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 27(2), 65-71. Available from: [Link]
-
Pollard, C. B., & MacDowell, L. G. (1934). The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. Journal of the American Chemical Society, 56(10), 2199–2200. Available from: [Link]
- Google Patents. (2019). CN108033931B - Synthesis method of N-Boc piperazine.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Trost, B. M., & Fraisse, P. L. (2007). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 129(36), 10954–10955. Available from: [Link]
-
Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755. Available from: [Link]
-
Shirai, R., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139–6142. Available from: [Link]
-
Baxter, R. D., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(32), 6394-6398. Available from: [Link]
-
Lasne, M.-C., et al. (1993). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1, (7), 99-104. Available from: [Link]
-
Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 86(1), 103–115. Available from: [Link]
-
ResearchGate. (2008). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available from: [Link]
-
Papke, R. L., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 14(15), 2795–2807. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available from: [Link]
-
Sci-Hub. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1136. Available from: [Link]
- Google Patents. (2013). WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection.
-
Chatani, N., & Murai, S. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Tetrahedron Letters, 57(16), 1663-1671. Available from: [Link]
-
Tajbakhsh, M., et al. (2006). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Journal of Chemical Research, 2006(1), 51-54. Available from: [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. PubChem. Available from: [Link]
-
New Journal of Chemistry. (2020). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 44(28), 12204-12213. Available from: [Link]
-
Organ, M. G., et al. (2006). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available from: [Link]
-
O'Brien, P., et al. (2010). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 132(33), 11477–11488. Available from: [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jgtps.com [jgtps.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Challenges in scaling up the synthesis of piperazine-based intermediates
Technical Support Center: Scaling Up Piperazine-Based Intermediates
From the desk of the Senior Application Scientist
Welcome to the Technical Support Center. As a core scaffold in countless active pharmaceutical ingredients (APIs), the piperazine ring is a familiar sight to drug development professionals. However, transitioning its synthesis from the bench to pilot or manufacturing scale introduces a host of challenges that can impact yield, purity, and process safety.
This guide is designed to provide practical, experience-driven solutions to the common hurdles encountered during the scale-up of piperazine-based intermediates. We will move beyond simple procedural steps to explore the underlying chemical and engineering principles, ensuring you can not only solve immediate problems but also anticipate and prevent future ones.
Troubleshooting Guide: Common Scale-Up Issues
Issue 1: Poor Yield & Stalled Cyclization Reactions
One of the most frequent challenges is a drop in yield when moving from a small-scale flask to a large reactor. What worked efficiently in the lab may stall or produce unwanted side products at scale.
-
Symptom: The reaction fails to reach completion, as monitored by HPLC or GC, resulting in low yield of the desired piperazine product.
-
Potential Causes:
-
Inefficient Heat Transfer: Larger volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent, optimal reaction temperature. Thermal gradients can create localized hot or cold spots, slowing down the reaction or promoting side reactions.[1]
-
Inadequate Mixing: What is easily mixed with a magnetic stir bar can become heterogeneous in a large reactor with an anchor stirrer, leading to "dead zones" with low reactant concentration.[1]
-
Catalyst Deactivation: Impurities in lower-grade, large-volume starting materials can poison the catalyst.[2] For example, sulfur or phosphorus compounds can irreversibly bind to the active sites of nickel or palladium catalysts.[2]
-
Steric Hindrance: In reactions forming substituted piperazines, increased steric bulk from substituents can significantly reduce the yield compared to simpler analogs.[3]
-
-
Diagnostic Steps:
-
Thermal Mapping: Use multiple temperature probes to check for thermal gradients within the reactor.
-
Sampling Analysis: Take samples from different locations in the reactor (top, bottom, near stirrer) to check for concentration gradients.
-
Catalyst Characterization: If possible, analyze a sample of the spent catalyst to check for signs of poisoning or coking.
-
-
Solutions & Protocols:
-
Optimize Agitation: Switch to an impeller design that promotes better top-to-bottom mixing, such as a pitched-blade turbine.
-
Staged Reagent Addition: For exothermic reactions, add one of the reagents portion-wise or via a syringe pump to better control the internal temperature.
-
High-Purity Reagents: Ensure all starting materials and solvents are of sufficient purity for the scale of the reaction to avoid catalyst poisoning.[2]
-
Catalyst Loading Study: At a smaller "mini-plant" scale, perform a study to determine if increasing the catalyst loading can overcome minor deactivation issues without compromising the process economics.
-
Issue 2: Formation of Impurities & By-products
Minor impurities at the lab scale can become major problems during scale-up, complicating purification and potentially impacting the final product's safety profile.[1]
-
Symptom: HPLC or GC-MS analysis reveals significant levels of unexpected peaks, most commonly over-alkylation or dimerization products.
-
Potential Causes:
-
Over-alkylation (Disubstitution): In the synthesis of mono-substituted piperazines, the product itself can react again to form a disubstituted by-product. This is especially common when using highly reactive alkylating agents.[4]
-
Formation of Linear Polymers: In cyclization reactions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of linear polyamines.[5]
-
Side Reactions from Starting Materials: The synthesis of piperazine from dichloroethane and ammonia can produce a variety of linear and branched ethyleneamines, making isolation difficult.[5]
-
-
Diagnostic Steps:
-
Impurity Identification: Isolate and characterize major impurities using techniques like LC-MS/MS and NMR to understand their structure and potential formation mechanism.
-
Kinetic Profiling: Monitor the reaction over time to determine when the impurity starts to form. Is it an early-stage by-product or does it form from the product over time?
-
-
Solutions & Protocols:
-
Control Stoichiometry: To minimize disubstitution, use a large excess of piperazine. For example, in the synthesis of Venetoclax, an 8-fold excess of piperazine was used to minimize the formation of the double-addition product.[6]
-
Protecting Group Strategy: While often avoided at scale due to cost, using a protecting group like Boc (tert-butyloxycarbonyl) on one nitrogen ensures mono-substitution.[4] This adds steps but can significantly simplify purification and improve overall yield.[4]
-
High Dilution Conditions: For cyclization reactions, adding the linear precursor slowly to a large volume of heated solvent can favor the desired intramolecular reaction over intermolecular polymerization.
-
Frequently Asked Questions (FAQs)
Q1: My N-arylation (e.g., Buchwald-Hartwig) reaction is sluggish at pilot scale. What can I do?
A: This is a common issue. Sluggish Buchwald-Hartwig reactions at scale are often due to catalyst deactivation or poor solubility.
-
Ligand Choice: Ensure your phosphine ligand is robust enough for the reaction conditions. Consider switching to a more electron-rich and sterically hindered ligand, which can improve catalyst stability and turnover.
-
Solvent: While solvents like toluene or dioxane are common, consider a solvent system that better solubilizes all components at the reaction temperature.
-
Base: The choice and physical form of the base are critical. A fine powder with high surface area (like spray-dried K₃PO₄) is often more effective than large granules.
-
Oxygen Exclusion: Rigorously exclude oxygen, as it can oxidatively deactivate the palladium catalyst. Ensure your reactor is properly purged with an inert gas like nitrogen or argon.
Q2: How can I improve the regioselectivity when using unsymmetrical starting materials?
A: Achieving high regioselectivity is key to avoiding difficult isomer separations.
-
Understand Electronics: The most electrophilic site will typically react first. Analyze the electronic properties of your starting materials to predict the major isomer.[7]
-
Directed Synthesis: Consider a multi-step approach where you introduce functional groups in a specific order, purifying intermediates along the way to ensure the correct regiochemistry.[7]
-
Catalyst/Ligand Control: In some coupling reactions, the choice of ligand can influence which site of a molecule preferentially binds to the metal center, thereby directing the regioselectivity.
Q3: We are observing a dangerous exotherm during our piperazine synthesis. How can we control it?
A: Thermal runaway is a serious safety concern during scale-up.[1]
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction and the rate of heat evolution. This data is crucial for designing a safe process.
-
Semi-Batch Process: Instead of adding all reagents at once (batch process), implement a semi-batch process where one reagent is added slowly over time. This allows the reactor's cooling system to keep up with the heat being generated.[1]
-
Solvent Choice: Choose a solvent with a higher boiling point to provide a larger temperature window for control. The solvent can also act as a heat sink.
-
Emergency Quench: Have a validated emergency quenching procedure in place. This involves having a pre-chilled, inert solvent or a chemical quenching agent ready to be rapidly introduced into the reactor to stop the reaction.
Q4: What is the most efficient way to purify piperazine intermediates at a multi-kilogram scale?
A: While silica gel chromatography is the workhorse in the lab, it is often impractical and expensive at scale.
-
Crystallization/Recrystallization: This is the preferred method for purification at scale. Perform solubility studies to find a suitable solvent or solvent/anti-solvent system that allows your product to crystallize out with high purity, leaving impurities behind in the mother liquor.[4]
-
Salt Formation: Piperazines are basic and can be readily converted to salts (e.g., hydrochlorides).[4] Often, the salt form has very different solubility properties than the free base, which can be exploited for highly effective purification by crystallization.[4]
-
Distillation: For volatile piperazine intermediates, distillation under reduced pressure can be an effective purification method.
Key Workflow Visualization
Troubleshooting Low Yield in a Scale-Up Cyclization Reaction
The following decision tree illustrates a logical workflow for diagnosing and solving low-yield issues during the scale-up of a piperazine ring-forming cyclization reaction.
Caption: Decision tree for troubleshooting low yield in scale-up reactions.
Data Summary: Catalyst & Solvent Effects
The choice of catalyst and solvent system is critical for success. The following table summarizes general observations from process chemistry literature on piperazine synthesis.
| Reaction Type | Starting Materials | Typical Catalyst System | Common Solvents | Key Scale-Up Consideration |
| Reductive Amination | Diethanolamine, Ammonia | Ni- or Co-based (e.g., Raney Ni, Co/Al₂O₃) | Water, Alcohols | High pressure and temperature required; catalyst deactivation by coking.[2][5] |
| N-Arylation | Piperazine, Aryl Halide | Pd-catalyst with Phosphine Ligand (e.g., Pd₂(dba)₃ + XPhos) | Toluene, Dioxane, t-BuOH | Complete exclusion of oxygen is critical; cost of palladium and ligand.[6] |
| Cyclization | Ethylenediamine, Ethylene Glycol | Ru- or Pd-based (e.g., Ru(CO)₁₂-PBu₃, Pd/MgO) | THF, MeCN, 1,4-Dioxane | Choice of aprotic solvent can dramatically affect yield (up to 100% reported).[5] |
| Alkylation | Piperazine, Alkyl Halide | Base (e.g., K₂CO₃) and optional phase-transfer catalyst | Acetonitrile, DMF | Over-alkylation is the main side reaction; control stoichiometry carefully.[6] |
References
- BenchChem. (n.d.). Challenges and solutions in scaling up 1,2,4-triazine production.
- MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
- MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Chemistry of Piperazine: Synthesis and Core Properties.
- PubMed. (2024, November 13). Programmable Piperazine Synthesis via Organic Photoredox Catalysis.
- RSC Publishing. (2020, May 22). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Piperazine Synthesis.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Google Patents. (n.d.). US3682919A - Process for the preparation of piperazine.
- ResearchGate. (2025, August 6). (PDF) Methods for the catalytic synthesis of piperazine.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid
Welcome to the technical support guide for 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the ultimate quality of the final active pharmaceutical ingredient (API).
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team frequently encounters. We will delve into the root causes of common impurities and provide detailed, validated protocols to help you achieve the desired purity for your material.
Diagram: General Purification Workflow
Before addressing specific issues, it's helpful to visualize the overall strategic approach to purification. The choice of method is dictated by the nature and quantity of the impurities present.
Technical Support Center: One-Pot Synthesis of Substituted Piperazine Acetic Acids
Welcome to the technical support center for the synthesis of substituted piperazine acetic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this valuable scaffold, particularly through efficient one-pot methodologies. The piperazine ring is a cornerstone in modern drug discovery, but its synthesis, especially with specific substitution patterns like the acetic acid moiety, presents unique challenges. This document provides in-depth, field-proven insights to troubleshoot common experimental hurdles and answer frequently asked questions, ensuring your synthetic campaigns are both successful and efficient.
Core Synthetic Strategies: An Overview
The one-pot synthesis of N-substituted piperazine acetic acids typically revolves around the N-alkylation of a piperazine core with a haloacetic acid derivative or a multi-component reaction approach. The most prevalent and versatile one-pot strategy is reductive amination , which combines a piperazine, an aldehyde or ketone, and a glyoxylate derivative in a single flask. This method is highly convergent but requires careful control to avoid common pitfalls. Another powerful, though less common, approach is the Ugi four-component reaction (Ugi-4CR) , which can assemble complex piperazine-based structures with high diversity in a single step[1][2].
This guide will primarily focus on troubleshooting the widely used one-pot reductive amination pathway and related N-alkylation challenges.
Troubleshooting Guide: From Theory to Benchtop Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. Each answer provides not only a solution but also the underlying chemical principles to empower your decision-making.
Issue 1: Low or No Product Yield
Question: My reaction shows very little conversion to the desired piperazine acetic acid ester, with mainly starting materials remaining after 24 hours. What are the likely causes and how can I fix this?
Answer: Low conversion in a one-pot reductive amination is a common issue often stemming from inefficient iminium ion formation or an ineffective reducing agent. Let's break down the causality and solutions.
-
Inefficient Imine/Iminium Ion Formation: The reaction's first step is the condensation of the piperazine amine with the carbonyl compound (e.g., glyoxylic acid ester) to form an iminium ion. This equilibrium can be unfavorable.
-
Causality: The presence of water, a byproduct of condensation, can push the equilibrium back towards the starting materials. Additionally, the nucleophilicity of the piperazine nitrogen is critical.
-
Solution & Rationale:
-
Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate to sequester water as it forms, driving the equilibrium forward.
-
Acid Catalysis: A catalytic amount of a mild acid like acetic acid can protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating condensation. However, excess acid will protonate the piperazine, rendering it non-nucleophilic. A common practice is to use the amine as its hydrochloride salt to control pH.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are standard. For sluggish reactions, switching to a higher boiling point solvent like DCE and gently heating (40-50 °C) can improve condensation rates.
-
-
-
Incorrect Choice or Inactivity of Reducing Agent: The choice of hydride donor is critical for selectively reducing the iminium ion in the presence of the starting carbonyl.
-
Causality: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde/ketone faster than the iminium ion is formed, leading to alcohol byproducts. Milder, oxophilic reagents are required.
-
Solution & Rationale:
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for most reductive aminations[3]. It is mild enough not to reduce the aldehyde but reactive enough to reduce the iminium ion. Its steric bulk also enhances selectivity.
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective option, particularly under slightly acidic conditions (pH 5-6) where iminium ion formation is favored. Caution: NaBH₃CN can release toxic HCN gas at lower pH, requiring careful pH monitoring and a well-ventilated fume hood.
-
Check Reagent Quality: Hydride reagents can degrade upon exposure to moisture. Always use a freshly opened bottle or a properly stored reagent.
-
-
A general workflow for optimizing a low-yield reaction is visualized below.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Multiple Products, Especially Disubstitution
Question: My reaction is messy, and LC-MS shows a significant peak corresponding to the disubstituted piperazine, where both nitrogens have been alkylated. How can I improve selectivity for the mono-substituted product?
Answer: Achieving mono-N-alkylation selectivity on a symmetrical piperazine is a classic challenge. The product of the first alkylation, a mono-substituted piperazine, is often a more potent nucleophile than the starting piperazine, leading to rapid formation of the undesired disubstituted byproduct.
-
Stoichiometric Control (Often Insufficient): While using a large excess of piperazine can statistically favor mono-alkylation, it is often not practical or cost-effective, and it complicates purification.
-
In-Situ Mono-Protonation: This is an elegant and cost-effective strategy that avoids traditional protecting groups.
-
Causality: By using one equivalent of a strong acid (like HCl), you can form the piperazine monohydrochloride salt. The protonated nitrogen is deactivated towards nucleophilic attack, leaving the other nitrogen free to react.
-
Solution & Rationale: Start with piperazine dihydrochloride and add one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) to generate the monoprotonated species in situ. Alternatively, start with free piperazine and add one equivalent of an acid[4]. This method effectively "protects" one nitrogen without an additional synthesis step.
-
-
Use of Protecting Groups: This is the most robust and common industrial approach for guaranteeing mono-selectivity.
-
Causality: A protecting group like tert-butyloxycarbonyl (Boc) is attached to one nitrogen, rendering it non-nucleophilic. The remaining free nitrogen can then be selectively functionalized.
-
Solution & Rationale: Start with commercially available N-Boc-piperazine. Perform the one-pot reductive amination on the free secondary amine. The Boc group can then be cleanly removed in a final step using an acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane[5]. While this adds a deprotection step, the clean reaction profile and simplified purification often save significant time.
-
| Strategy | Pros | Cons |
| Piperazine Excess | Simple, one step. | Requires large excess, difficult purification. |
| Mono-Protonation | One-pot, cost-effective. | Requires careful pH control, may not be 100% selective. |
| Boc-Protection | Highly selective, clean reactions, predictable. | Requires purchase of protected starting material and an additional deprotection step.[6] |
Issue 3: Difficult Purification of an Oily Product
Question: My reaction worked, but the final product is a thick, non-crystalline oil that is difficult to purify by column chromatography. It either streaks badly on the column or co-elutes with impurities. What are my options?
Answer: Purification of basic, polar compounds like piperazine derivatives is a frequent bottleneck. The free amine groups can interact strongly with silica gel, leading to peak tailing and poor separation.
-
Optimize Column Chromatography:
-
Causality: The acidic nature of silica gel interacts with the basic nitrogen atoms of the piperazine, causing streaking.
-
Solution & Rationale:
-
Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a volatile base like triethylamine (TEA) or a few drops of ammonium hydroxide into your mobile phase (e.g., Hexane/Ethyl Acetate)[7]. This deactivates the acidic sites on the silica, dramatically improving peak shape.
-
Switch to a Different Stationary Phase: If silica fails, consider using neutral or basic alumina. For very polar compounds, reverse-phase chromatography (C18 silica) with a mobile phase like water/acetonitrile containing 0.1% TFA or formic acid is an excellent alternative.
-
-
-
Purification via Salt Formation: This is a powerful, non-chromatographic method for purifying basic compounds.
-
Causality: Many organic salts are highly crystalline and have lower solubility in organic solvents than their freebase counterparts, allowing for purification by precipitation and recrystallization.
-
Solution & Rationale:
-
Dissolve your crude oily product in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of an acid, such as HCl in ether/dioxane or acetic acid, until precipitation is complete[8].
-
Filter the resulting solid salt, wash it with cold solvent to remove impurities, and dry it. The pure freebase can be regenerated by partitioning the salt between a base (like aq. NaHCO₃) and an organic solvent (like DCM or ethyl acetate). Recrystallization from a suitable solvent like isopropyl alcohol can further enhance purity[6].
-
-
Frequently Asked Questions (FAQs)
Q1: Why choose a one-pot protocol over a multi-step synthesis? A: One-pot protocols are highly efficient as they reduce the number of intermediate workup and purification steps, saving time, solvents, and materials. This leads to higher overall yields and is more environmentally friendly ("greener")[9]. However, they require more careful optimization as all reagents must be compatible.
Q2: My starting material is an amino acid. Can I use it directly in a one-pot reaction to form a C-substituted piperazine acetic acid? A: Directly using an amino acid is challenging due to the presence of both a carboxylic acid and an amine. A more reliable approach involves first converting the amino acid into a key intermediate, such as a 1,2-diamine or a β-ketoester, which can then be used in cyclization or reductive amination protocols to build the piperazine ring[10].
Q3: Can microwave irradiation be used to accelerate these reactions? A: Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating one-pot piperazine syntheses. The rapid, uniform heating can significantly reduce reaction times from hours to minutes and often minimizes the formation of side products by preventing prolonged exposure to high temperatures[11].
Q4: What is the best way to monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting material and product (Rf values between 0.2 and 0.6 are ideal). Stain with a potassium permanganate (KMnO₄) dip, which is very effective for visualizing amines. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for tracking the consumption of starting materials and the formation of the product and any byproducts.
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-(4-benzylpiperazin-1-yl)acetate via Reductive Amination
This protocol details the synthesis of a model compound using N-benzylpiperazine, ethyl glyoxylate, and sodium triacetoxyborohydride.
Caption: Experimental workflow for one-pot reductive amination.
Materials:
-
N-Benzylpiperazine (1.0 equiv)
-
Ethyl glyoxylate (50% solution in toluene, 1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add N-benzylpiperazine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the ethyl glyoxylate solution dropwise over 5 minutes. Stir the mixture at 0 °C for 30 minutes to pre-form the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride in portions over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitor the reaction's completion by TLC or LC-MS.
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure product.
References
-
Vo, C.-V., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(16), 4989. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
-
Vitaku, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1149. Available at: [Link]
-
Firth, J. D., O'Brien, P., & Ferris, L. (2018). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 140(35), 11044-11054. Available at: [Link]
-
Isle, D. C., & Antonchick, A. P. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6140. Available at: [Link]
-
Malík, I., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 559. Available at: [Link]
-
Rojas-Altuve, F. D., et al. (2024). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Molecules, 29(1), 249. Available at: [Link]
-
Das, B., et al. (2016). One-pot multi-component green synthesis of highly substituted piperidines. Journal of the Serbian Chemical Society, 81(1), 1-8. Available at: [Link]
-
Kishore, M., & Van der Eycken, E. V. (2021). Multicomponent Synthesis of Fused Benzimidazolopiperazines. The Journal of Organic Chemistry, 86(15), 10185–10192. Available at: [Link]
-
MDPI. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
Stucchi, M., et al. (2015). Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Organic & Biomolecular Chemistry, 13(18), 5221-5233. Available at: [Link]
-
Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(15), 11929. Available at: [Link]
- Stewart, H. L. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
-
Al-Mutaib, F. A., & El-Kazzaz, S. S. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(14), 5519. Available at: [Link]
-
Malík, I., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 559. Available at: [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]
-
ResearchGate. (2017). A Novel One-Pot Reductive Amination of Aldehydes and Ketones with Lithium Perchlorate and Zirconium Borohydride—Piperazine Complexes. Available at: [Link]
-
Reddit. (2023). Reductive amination of piperazine. Available at: [Link]
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist pe ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00218D [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Piperazine Stability: A Technical Guide for Bioanalytical Researchers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique stability challenges of piperazine-containing compounds in biological matrices. The piperazine heterocycle is a cornerstone in modern drug design, valued for its ability to optimize pharmacokinetic properties.[1] However, the very characteristics that make it useful also render it susceptible to degradation during bioanalysis, leading to inconsistent and inaccurate results.[2][3] This resource is designed to equip you with the mechanistic understanding and practical protocols needed to ensure the integrity of your analytes from sample collection to final analysis.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common stability issues encountered during the analysis of piperazine-containing drugs in biological fluids.
Q1: My piperazine analyte shows significant degradation and poor recovery in plasma samples. What is the most likely cause?
A1: The most frequent culprit is oxidation. The secondary amine groups within the piperazine ring are susceptible to auto-oxidation, especially in a complex, oxygen-rich biological matrix like plasma.[2][4] This process can be catalyzed by trace metal ions or light and often results in the formation of N-oxide metabolites, which may go undetected or be misinterpreted, leading to an underestimation of the parent drug concentration.[2][5][6]
Q2: I've noticed my results are inconsistent across different sample batches. Could storage conditions be the problem?
A2: Absolutely. Inconsistent results are a classic sign of compound instability.[2] The stability of piperazine derivatives in whole blood and other matrices is highly dependent on storage temperature.[3] Storing samples at room temperature should be avoided, as it can lead to significant degradation.[3] For any storage duration, even as short as 30 days, samples should be kept frozen (ideally at -80°C) to minimize enzymatic reactions and chemical degradation.[3][7] Repeated freeze-thaw cycles should also be avoided by preparing single-use aliquots.[2]
Q3: Does the pH of my biological sample matter for piperazine stability?
A3: Yes, pH is a critical factor. Piperazine is a weak base, and the stability of its derivatives can be highly pH-dependent.[2][8] While the piperazine ring itself is generally stable against hydrolysis, extreme pH values can catalyze the degradation of other functional groups on the molecule.[2][9] It is crucial to maintain a consistent and optimal pH, often through buffering, from the moment of sample collection.[2]
Q4: Can the type of blood collection tube affect the stability of my analyte?
A4: Yes, the choice of anticoagulant and the potential for trace metal contamination from collection tubes can influence stability. For instance, some anticoagulants may alter the sample pH. More importantly, metal ions, particularly copper (Cu2+), can rapidly catalyze the oxidation of piperazine.[10] If metal-catalyzed oxidation is suspected, using collection tubes containing a chelating agent like EDTA can be beneficial.[2]
Part 2: In-Depth Troubleshooting & Best Practices
This section provides a systematic approach to preventing and resolving stability issues at each stage of the bioanalytical workflow.
Sample Collection & Handling
The integrity of your analysis is established the moment the sample is collected. Proactive measures are essential to prevent degradation from initiating.
Issue: Analyte loss immediately following blood draw.
Root Cause Analysis: The period immediately after collection is when the sample is most vulnerable. The combination of endogenous enzymes, physiological pH, body temperature, and dissolved oxygen creates a highly reactive environment for piperazine compounds.
Troubleshooting Protocol:
-
Immediate Cooling: Place blood samples on ice immediately after collection. This slows down both enzymatic activity and chemical degradation rates.
-
Prompt Processing: Centrifuge samples to separate plasma or serum as quickly as possible, ideally within 30 minutes of collection.
-
Antioxidant & Stabilizer Addition: For known oxidation-prone compounds, pre-spiking collection tubes with an antioxidant is a highly effective strategy.
| Stabilizer | Typical Concentration | Mechanism of Action |
| Ascorbic Acid (Vitamin C) | 0.5 - 2.0 mg/mL | A reducing agent that readily scavenges free radicals and reactive oxygen species. |
| Sodium Metabisulfite | 0.1 - 0.5% (w/v) | An oxygen scavenger that protects against oxidative degradation. |
| EDTA (as anticoagulant) | Standard concentrations | Chelates divalent metal ions (e.g., Cu2+, Fe2+) that catalyze oxidation reactions.[10] |
This table summarizes common stabilizers. Optimal type and concentration should be empirically determined for each specific analyte.
Sample Storage
Long-term stability is contingent on creating an environment that is inhospitable to degradation reactions.
Issue: Decreasing analyte concentration over time in stored samples.
Root Cause Analysis: Even at low temperatures, slow chemical degradation can occur. Phenyl piperazines, for example, have shown significant degradation after six months of storage, regardless of the condition.[3] The primary drivers are residual enzymatic activity, slow oxidation, and the damaging effects of ice crystal formation during freeze-thaw cycles.
Best Practices for Storage:
-
Ultra-Low Temperatures: For long-term storage (>1 month), -80°C is the standard and highly recommended. For short-term storage, -20°C is acceptable, but room temperature and 4°C are inadequate for most piperazines.[3][11][12]
-
Aliquot Strategy: Always divide samples into single-use aliquots before freezing.[2] This prevents the repeated freeze-thaw cycles that physically damage cells (releasing enzymes) and accelerate degradation.
-
Inert Atmosphere: For exceptionally sensitive compounds, flushing the headspace of the storage vial with an inert gas like nitrogen or argon before sealing can displace oxygen and provide an extra layer of protection against oxidation.[2]
-
Light Protection: Store all samples in amber-colored tubes or in light-blocking containers to prevent photodegradation, a common pathway for oxidative reactions.[2][4]
Sample Preparation & Extraction
The stability challenges do not end once the sample is thawed. The sample preparation phase can introduce new risks.
Issue: Low analyte recovery after solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Root Cause Analysis: This often points to degradation during the extraction process itself. Factors include the pH of buffers, the temperature at which extraction is performed, and the duration of each step. The goal is to minimize the time the analyte spends in a destabilizing environment.
Workflow Optimization:
The following workflow is designed to minimize degradation during sample processing.
Caption: Optimized sample preparation workflow for piperazine stability.
Protocol Steps & Rationale:
-
Rapid Thaw, Constant Cold: Thaw samples quickly to a liquid state but immediately place them in an ice bath. This minimizes the time spent at temperatures where degradative enzymes are highly active.
-
Buffer & Stabilize: Use pre-chilled buffers. If antioxidants were not added at collection, they can be added now along with the internal standard. Ensure the buffer pH is optimal for your specific analyte's stability.
-
Efficient Extraction: Perform extraction steps efficiently to reduce the total processing time. For protein precipitation, use ice-cold acetonitrile or methanol.
-
Gentle Evaporation: If an evaporation step is necessary, use a stream of nitrogen or argon and apply minimal heat to avoid thermal degradation.[13]
-
Reconstitution: Reconstitute the dried extract in a mobile phase that is known to be non-aggressive to the analyte, and proceed immediately to analysis.
Understanding Degradation Pathways
A foundational understanding of how piperazine degrades allows for more targeted stabilization strategies. The primary mechanism of concern in biofluids is oxidation of the nitrogen atoms in the piperazine ring.
Caption: The primary oxidative degradation pathway of piperazine.
This pathway illustrates that the formation of the N-oxide metabolite is the key degradation event.[5][6][14] This is not just a loss of the parent compound; the N-oxide itself can be inactive or have a different pharmacological profile.[5][6] Furthermore, N-oxides can sometimes be converted back to the parent compound in vivo, acting as prodrugs, which can complicate pharmacokinetic interpretations if not properly accounted for.[5][6] Your analytical method must be able to distinguish and quantify both the parent drug and its critical N-oxide metabolite to ensure data accuracy.
By implementing these scientifically-grounded strategies, you can significantly improve the accuracy, reproducibility, and reliability of your bioanalytical data for piperazine-containing compounds.
References
-
Piaz, V.D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. Available at: [Link]
-
Freeman, S. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]
-
Lau, T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88-98. Available at: [Link]
- Shaikh, M.S., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.
- Freeman, S.A., & Rochelle, G.T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research.
- Freeman, S.A., & Rochelle, G.T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research.
- Mazari, S.A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 1-17.
-
Lau, T. (2016). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Boston University Theses & Dissertations. Available at: [Link]
-
Whitehead, D.B. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
-
Caffarel-Salvador, E., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 562-571. Available at: [Link]
-
DeRuiter, J., & Noggle, F.T. (1998). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. Available at: [Link]
- Kelder, J., et al. (2010). N-oxides as prodrugs of piperazine and piperidine derivatives. Google Patents.
-
Zmudzki, P., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
-
Ochedzan-Siodlak, W., & Gzella, A. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic Chemistry and Applications. Available at: [Link]
- De Vries, R., et al. (2007). N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Google Patents.
-
Cychowska, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences. Available at: [Link]
-
Gorrod, J.W., & Damani, L.A. (1979). Biological N-oxidation of piperidine in vitro. Xenobiotica. Available at: [Link]
-
Coşkun, G.P., et al. (2022). Formation of an n-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][2][3] triazolo[4,3-a]quinoxaline by in vitro rat liver microsomal preparations. ResearchGate. Available at: [Link]
- Singh, R., et al. (2010).
- Lau, T. (2016). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Boston University Libraries.
-
Biocompare. (2022). Best Practices for Biological Sample Storage and Management. Biocompare. Available at: [Link]
-
PHC Corporation. (n.d.). Key Considerations for Reliable Biological Sample Storage. PHC Holdings Corporation. Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 6. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 7. DSpace [open.bu.edu]
- 8. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. biocompare.com [biocompare.com]
- 12. Biological Sample Storage Considerations | PHCbi | PHCbi [phchd.com]
- 13. researchgate.net [researchgate.net]
- 14. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid
For researchers engaged in drug discovery and development, particularly in the synthesis of novel heterocyclic compounds, unambiguous structural verification is the bedrock of progress. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution.[1][2] This guide provides an in-depth technical comparison and characterization strategy for 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid, a molecule featuring several key functionalities common in modern medicinal chemistry: a Boc-protected amine, a piperazine ring, a furan moiety, and a chiral center.
Part 1: Predicted NMR Analysis of this compound
To systematically predict the NMR spectrum, we must first analyze the molecule's structure, identifying all chemically non-equivalent protons and carbons.
Caption: Labeled structure of the target molecule for NMR assignment.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The introduction of the bulky and asymmetric furanylacetic acid substituent at one nitrogen of the piperazine ring breaks the molecule's symmetry. Consequently, the eight piperazine protons become chemically distinct, likely appearing as complex multiplets.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| Carboxylic Acid | ~10-12 | Broad Singlet (br s) | 1H | The acidic proton is typically broad and downfield; its exact shift is highly dependent on concentration and solvent. |
| Furan H5 | ~7.40 | Doublet of doublets (dd) | 1H | Furan protons are deshielded. H5 is coupled to H4 and H3.[5][6] |
| Furan H3 | ~6.40 | Doublet of doublets (dd) | 1H | H3 is coupled to H4 and H5.[5][6] |
| Furan H4 | ~6.35 | Doublet of doublets (dd) | 1H | H4 is coupled to H3 and H5.[5][6] |
| Methine Hα | ~4.5-5.0 | Singlet (s) or narrow multiplet | 1H | This proton is at a chiral center, adjacent to a nitrogen, a furan ring, and a carbonyl group, leading to significant deshielding. |
| Piperazine (N-Boc side) | ~3.4-3.6 | Multiplet (m) | 4H | Protons on the Boc-protected side of the piperazine ring. The Boc group exerts a deshielding effect.[7] |
| Piperazine (Substituted side) | ~2.6-3.0 | Multiplet (m) | 4H | Protons on the nitrogen adjacent to the chiral center. These are expected to be more upfield compared to the Boc-side protons. |
| Boc (t-butyl) | ~1.47 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet.[7] |
Expert Insight: The presence of the Boc group can lead to the observation of rotamers (rotational isomers) due to the restricted rotation around the carbamate C-N bond.[8][9][10] This can manifest as broadening or even duplication of the piperazine and Boc signals at room temperature.[11][12] Variable temperature (VT) NMR studies may be required to resolve these features.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment & Rationale |
| Carboxylic Acid C=O | ~170-175 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Boc C=O | ~154.7 | The carbamate carbonyl is characteristic and appears in this region.[7] |
| Furan C2 | ~150-155 | The furan carbon attached to the chiral center, deshielded by oxygen. |
| Furan C5 | ~143 | Furan C5 is typically the most downfield of the unsubstituted furan carbons.[13] |
| Furan C3 | ~110 | Standard chemical shift for a β-carbon in a furan ring.[13] |
| Furan C4 | ~108 | Standard chemical shift for a β-carbon in a furan ring. |
| Boc C(CH₃)₃ | ~80.0 | The quaternary carbon of the t-butyl group.[7] |
| Methine Cα | ~65-70 | The chiral carbon is shifted downfield by the adjacent nitrogen, oxygen (of furan), and carbonyl group. |
| Piperazine (N-Boc side) | ~44-46 | Carbons adjacent to the Boc-protected nitrogen. |
| Piperazine (Substituted side) | ~48-52 | Carbons adjacent to the more substituted nitrogen; expected to be slightly different from the other side. |
| Boc C(CH₃)₃ | ~28.5 | The three equivalent methyl carbons of the t-butyl group give a strong signal.[7] |
Part 2: Comparative Analysis with N-Boc-Piperazine
To ground our predictions, we compare them with the experimental data for the well-characterized starting material or fragment, N-Boc-piperazine. This comparison allows us to isolate the spectral impact of the 2-(2-furanyl)acetic acid moiety. Piperazine derivatives are a vital class of compounds in medicinal chemistry.[14]
Table 2: Experimental NMR Data for N-Boc-Piperazine (CDCl₃)
| Nucleus | Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| ¹H NMR | Piperazine (N-Boc) | ~3.45 | Triplet (t) | 4H |
| Piperazine (N-H) | ~2.85 | Triplet (t) | 4H | |
| Boc (t-butyl) | ~1.46 | Singlet (s) | 9H | |
| ¹³C NMR | Boc C=O | ~154.9 | - | - |
| Boc C(CH₃)₃ | ~79.6 | - | - | |
| Piperazine (N-Boc) | ~44.0 | - | - | |
| Piperazine (N-H) | ~45.5 | - | - | |
| Boc C(CH₃)₃ | ~28.4 | - | - | |
| Note: Data is compiled from typical literature values and may vary slightly based on experimental conditions. |
Comparative Insights:
-
Symmetry Breaking: The most dramatic difference is the change in the piperazine signals. In N-Boc-piperazine, the two sets of four equivalent protons each appear as clean triplets. In our target molecule, this symmetry is broken, leading to the prediction of complex, overlapping multiplets for all eight piperazine protons.
-
Downfield Shift of Cα: The predicted methine (Cα) carbon at ~65-70 ppm is a new, key feature, confirming the successful addition of the substituent to the piperazine nitrogen.
-
Appearance of Furan Signals: The characteristic signals for the furan ring protons (~7.40, 6.40, 6.35 ppm) and carbons (~152, 143, 110, 108 ppm) are the most direct evidence for the presence of this moiety.[5][6][15]
-
Minimal Change in Boc Group: The signals for the Boc protecting group (¹H at ~1.47 ppm, ¹³C at ~154.7, 80.0, and 28.5 ppm) are predicted to remain largely unchanged, serving as a reliable internal reference point.[7]
Part 3: A Self-Validating Experimental Protocol
Achieving high-quality, reproducible NMR data is paramount.[16][17] The following protocol is designed to ensure accuracy and includes steps for self-validation.
Step-by-Step NMR Acquisition Protocol:
-
Sample Preparation (The Foundation):
-
Purity: Ensure the sample is free of chromatographic silica and residual solvents from purification, which can obscure signals.[18][19][20][21] Dry the sample thoroughly under high vacuum.
-
Mass: Accurately weigh 10-15 mg of the compound. For ¹³C NMR, a higher concentration is beneficial.
-
Solvent: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube (e.g., Wilmad 535-PP or equivalent) to remove any particulate matter.[22] Suspended solids will degrade spectral resolution.[22]
-
Labeling: Clearly label the tube with the sample identifier.
-
-
Spectrometer Setup & Data Acquisition:
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and perform an automated shimming routine to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. A typical experiment uses 16-32 scans.
-
Validation: Check the linewidth of the TMS or residual solvent peak (CHCl₃ at 7.26 ppm). A narrow, symmetric peak indicates good shimming. The integration of the Boc group's 9H singlet should be a clean multiple of the single aromatic protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (typically 1024-4096 scans, depending on concentration).
-
Validation: All predicted carbons should be present. The solvent peak (CDCl₃) will appear as a triplet at ~77.16 ppm.
-
-
2D NMR for Unambiguous Assignment (Advanced Confirmation):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (¹H-¹H J-coupling).[23] It is invaluable for tracing the connectivity within the furan ring and confirming which piperazine protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[24] It provides a definitive link between the ¹H and ¹³C assignments (e.g., confirming which ¹H signal at ~7.40 ppm corresponds to the ¹³C signal at ~143 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.[24] It is crucial for piecing together the molecular fragments, for instance, by showing a correlation from the methine Hα to the furan and piperazine carbons.
-
-
Caption: Self-validating workflow for NMR data acquisition and analysis.
Conclusion
The structural characterization of this compound is a multifaceted task that relies on a systematic interpretation of both 1D and 2D NMR data. By predicting the spectrum and comparing it against a known structural analog, researchers can build a strong hypothesis for the compound's structure. This predictive framework, when combined with the rigorous, self-validating experimental protocol outlined here, provides a robust strategy for the unambiguous characterization of this and other novel molecules in a drug discovery pipeline. The use of advanced 2D NMR techniques like COSY, HSQC, and HMBC is strongly recommended to move from a proposed structure to a confirmed one, ensuring the highest level of scientific integrity.[1][24][25][26]
References
-
Macmillan Group. (n.d.). Supplementary Information. Princeton University. Retrieved from [Link]
-
Wurm, F. R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2486–2496. Available at: [Link]
-
Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-948. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
-
ACS Publications. (n.d.). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Available at: [Link]
-
Bagno, A., et al. (2007). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Magnetic Resonance in Chemistry, 45(S1), S111-S119. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline. PMC. Retrieved from [Link]
-
More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Better World Books. (n.d.). Nuclear Magnetic Resonance Spectroscopy : An Introduction to Principles, Applications, and Experimental Methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. PMC. Retrieved from [Link]
- Google Books. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry.
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
ResearchGate. (2025). Rotamers or Diastereomers? An Overlooked NMR Solution | Request PDF. Retrieved from [Link]
-
Reddit. (2021). What are the best practices for sample preparation for NMR analysis?. r/OrganicChemistry. Retrieved from [Link]
-
Nanalysis. (n.d.). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
ResearchGate. (2022). Can anyone guide or provide material to learn 2d analysis by nmr spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). 1 H- and 13 C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]
-
ResearchGate. (2025). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. Retrieved from [Link]
-
ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
-
Better World Books. (n.d.). Nuclear Magnetic Resonance Spectroscopy : An Introduction to Principles, Applications, and Experimental Methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. PMC. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
AbeBooks. (n.d.). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. Retrieved from [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry - Harald Günther - Google ブックス [books.google.co.jp]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. researchgate.net [researchgate.net]
- 16. organomation.com [organomation.com]
- 17. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 18. kgroup.du.edu [kgroup.du.edu]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scs.illinois.edu [scs.illinois.edu]
- 22. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 23. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 24. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
A Tale of Two Bioisosteres: A Comparative Guide to 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid and its Thiophene Analog
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the nuanced field of medicinal chemistry, the selection of a heterocyclic core is a pivotal decision that profoundly influences a compound's pharmacological profile. The practice of bioisosteric replacement, where one functional group is substituted for another with similar physicochemical properties, is a cornerstone of rational drug design. This guide provides an in-depth comparison of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid and its thiophene bioisostere, 2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid. By examining their synthesis, physicochemical properties, and anticipated biological implications, we aim to equip researchers with the critical insights needed to make informed decisions in their drug discovery endeavors.
The Rationale for Comparison: Furan vs. Thiophene in Drug Design
Furan and thiophene are five-membered aromatic heterocycles that are frequently employed as bioisosteres for each other and for phenyl rings.[1] Their structural similarity, differing only by the heteroatom (oxygen in furan, sulfur in thiophene), belies significant differences in their electronic and metabolic properties. This subtle distinction can have a profound impact on a molecule's potency, selectivity, and pharmacokinetic profile.[2]
The core scaffold under consideration, a piperazine-substituted alpha-amino acid, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The piperazine moiety often enhances aqueous solubility and can serve as a versatile handle for further chemical modification. The alpha-amino acid framework provides a chiral center and functional groups that can engage in critical interactions with biological targets.
This guide will dissect the comparative attributes of the furan and thiophene analogs of this promising scaffold, providing a data-driven basis for their potential applications.
Physicochemical Properties: A Head-to-Head Analysis
The differing electronegativity and aromaticity of the furan and thiophene rings are expected to manifest in distinct physicochemical properties. Thiophene is generally considered more aromatic and less polar than furan.[4] This is attributed to the lower electronegativity of sulfur compared to oxygen, which allows for more effective delocalization of the lone pair of electrons into the aromatic system.[2]
| Property | 2-(2-Furanyl)acetic acid | 2-(2-Thienyl)acetic acid | N-Boc-piperazine | Estimated this compound | Estimated 2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid |
| pKa (acidic) | ~3.7 (estimated) | 4.23[5][6] | - | ~4.0 | ~4.5 |
| pKa (basic) | - | - | 8.45[7] | ~8.0 | ~8.0 |
| logP | 0.6 (computed) | 1.1 (computed)[8] | 1.09[7] | ~1.5 | ~2.0 |
| Polarity | More Polar[1] | Less Polar[1] | - | Higher | Lower |
| Aromaticity | Lower[4] | Higher[4] | - | - | - |
| Hydrogen Bonding | Oxygen as acceptor[1] | Sulfur as weak acceptor[1] | Amine as acceptor/donor (unprotected) | Oxygen and Boc-carbonyl as acceptors | Sulfur as weak acceptor, Boc-carbonyl as acceptor |
| Metabolic Stability | Generally less stable[1] | Generally more stable[1] | - | Potentially lower | Potentially higher |
Causality Behind the Physicochemical Differences:
-
pKa: The more electronegative oxygen in the furan ring exerts a stronger electron-withdrawing inductive effect, which is expected to stabilize the carboxylate anion and thus lower the pKa of the furan analog compared to its thiophene counterpart. The basic pKa of the piperazine nitrogen is influenced by the Boc protecting group and the substitution at the alpha-carbon.
-
logP: The higher aromaticity and lower polarity of the thiophene ring contribute to its greater lipophilicity, resulting in a higher logP value for the thiophene analog.[2] This increased lipophilicity can have significant implications for membrane permeability and protein binding.
-
Metabolic Stability: Thiophene is often considered more metabolically stable than furan. The furan ring can be susceptible to oxidative metabolism, potentially leading to the formation of reactive intermediates.[1]
Synthesis of the Target Compounds: A Practical Guide
The synthesis of 2-(4-Boc-piperazinyl)-2-(heteroaryl)acetic acids can be approached through several established methodologies for alpha-amino acid synthesis. Two of the most prominent and versatile methods are the Strecker synthesis and the Ugi multicomponent reaction.
Diagram of Synthetic Pathways
Caption: Overview of Strecker and Ugi synthetic routes.
Experimental Protocol: Strecker Synthesis
The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile followed by hydrolysis to the corresponding amino acid.
Step 1: Synthesis of the α-Aminonitrile Intermediate
-
Reaction Setup: In a well-ventilated fume hood, combine furan-2-carbaldehyde (or thiophene-2-carbaldehyde) (1.0 eq) and N-Boc-piperazine (1.0 eq) in a suitable solvent such as methanol at room temperature.
-
Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the corresponding imine.
-
Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a solution of potassium cyanide (1.1 eq) in water. Extreme caution should be exercised when handling cyanide salts.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to the Amino Acid
-
Acid Hydrolysis: Dissolve the crude α-aminonitrile in a mixture of concentrated hydrochloric acid and water.
-
Heating: Heat the mixture at reflux for several hours until the nitrile is fully hydrolyzed to the carboxylic acid.
-
Isolation: Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Experimental Protocol: Ugi Multicomponent Reaction
The Ugi reaction offers a more convergent approach, combining four components in a single pot to rapidly generate molecular complexity.
-
Reaction Setup: To a solution of the heteroaryl aldehyde (furan-2-carbaldehyde or thiophene-2-carbaldehyde) (1.0 eq) in methanol, add N-Boc-piperazine (1.0 eq), a carboxylic acid (e.g., acetic acid) (1.0 eq), and an isocyanide (e.g., tert-butyl isocyanide) (1.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The reaction is often self-optimizing, but gentle heating may be required in some cases.
-
Workup: Upon completion, remove the solvent under reduced pressure. The resulting Ugi adduct can then be hydrolyzed under acidic or basic conditions to yield the target amino acid.
Experimental Determination of Physicochemical Properties
To validate the estimated physicochemical properties, standardized experimental procedures can be employed.
Diagram of Experimental Workflow
Caption: Workflow for experimental property determination.
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound.
-
Sample Preparation: Prepare a solution of the synthesized amino acid of known concentration (e.g., 0.01 M) in deionized water.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. For a zwitterionic compound like the target molecules, two pKa values will be observed.
Protocol for logP Determination by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the synthesized compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Biological Implications and Future Directions
The choice between a furan and a thiophene core can have significant downstream consequences for a drug candidate's biological activity and pharmacokinetic profile.
-
Target Engagement: The difference in polarity and hydrogen bonding capability between the furan and thiophene analogs may lead to altered binding affinities and selectivities for their biological target. The more polar furan analog might favor interactions with polar residues in a binding pocket, while the more lipophilic thiophene analog may prefer hydrophobic interactions.
-
Pharmacokinetics (ADME): The predicted higher metabolic stability of the thiophene analog could translate to a longer half-life and improved bioavailability in vivo.[1] Conversely, the potential for metabolic activation of the furan ring should be carefully evaluated in preclinical studies. The difference in logP will also influence absorption, distribution, and excretion.
References
-
LookChem. 1-Boc-piperazine. [Link]
-
PubChem. tert-Butyl piperazine-1-carboxylate. [Link]
-
Quora. What is the difference between pyrrole furan and thiophene? [Link]
-
PubChem. 2-Thiopheneacetic acid. [Link]
-
PubChem. Furan-2-acetic acid. [Link]
-
ChemBK. Thiophene-2-acetic acid, (2-Thienylacetic acid). [Link]
-
Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]
-
PubChem. Methoxyiminofuranyl acetic acid. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. 2-Furanacetic acid 97 2745-26-8 [sigmaaldrich.com]
- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. 2-Thiopheneacetic acid | 1918-77-0 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. lookchem.com [lookchem.com]
- 8. 2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic Acid and its Fluorophenyl-Substituted Analogs in Drug Discovery
Introduction: The Strategic Value of the Piperazine Scaffold
In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold, frequently incorporated into bioactive molecules to optimize pharmacokinetic and pharmacodynamic properties.[1] Its two nitrogen atoms provide a combination of structural rigidity, hydrogen bond accepting capabilities, and a basic center that can be crucial for solubility and target engagement.[2] This guide focuses on a specific chemical series: 2-(4-Boc-piperazinyl)-2-aryl acetic acid derivatives. These compounds serve as valuable intermediates in the synthesis of more complex therapeutic agents, particularly those targeting the central nervous system (CNS).[3][4][5]
We will conduct a detailed comparative analysis of the parent compound, 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid, against its fluorophenyl-substituted analogs. The central question we address is: How does the substitution of a metabolically labile furan ring with a strategically fluorinated phenyl ring impact the key attributes of a drug candidate? This comparison is critical for researchers and drug development professionals aiming to make informed decisions during lead optimization. We will dissect the causality behind the expected differences in synthesis, physicochemical properties, target affinity, and metabolic stability, supported by established principles and representative experimental data.
Structural Rationale: Furan vs. Fluorophenyl Bioisosterism
The core of our comparison lies in the concept of bioisosterism, where one functional group is replaced by another to enhance a molecule's properties without drastically altering its primary biological activity.
-
This compound: The furan ring is an aromatic heterocycle often used as a bioisostere for a phenyl ring. Its oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions with a biological target.[6][7] However, furan rings are notoriously susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to reactive metabolites and rapid clearance.[7]
-
Fluorophenyl-Substituted Analogs: Replacing the furan with a fluorophenyl ring is a classic medicinal chemistry strategy. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties.[8][9] Strategic placement of fluorine can:
-
Block Metabolic Attack: A fluorine atom can shield an adjacent position from enzymatic oxidation, thereby increasing the compound's metabolic stability and half-life.[10][11]
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, affecting ionization state and membrane permeability.[9]
-
Enhance Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein) or displace water molecules from a binding pocket, leading to increased potency.[11]
-
This guide will now explore the practical implications of these differences through a structured comparison.
Comparative Analysis: Synthesis, Performance, and Stability
Our analysis will proceed through a logical workflow, mimicking the decision-making process in a typical drug discovery program. We begin with the synthesis of the core intermediates and then evaluate their performance in key assays.
Caption: A typical workflow for comparing drug discovery intermediates.
Synthesis and Chemical Feasibility
The synthesis of these compounds generally involves the condensation of N-Boc-piperazine with an aryl-substituted glyoxylic acid derivative or a related electrophile.[12] While both pathways are feasible, the choice of reagents and reaction conditions can differ. The introduction of the furan moiety often utilizes organolithium chemistry, whereas the fluorophenyl group is typically introduced via a Grignard reagent. Both methods are standard in organic synthesis, and the choice may depend on precursor availability and cost.[13]
Data Presentation: A Head-to-Head Comparison
To provide a clear, objective comparison, the following tables summarize representative experimental data one might expect when evaluating these two classes of compounds.
Disclaimer: The following data is illustrative, based on established medicinal chemistry principles, and designed to highlight the expected performance differences between the two scaffolds. Actual values will vary depending on the specific biological target and assay conditions.
Table 1: Physicochemical and Pharmacodynamic Properties
| Parameter | This compound | 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid | Rationale for Difference |
| Molecular Weight | ~326 g/mol | ~354 g/mol | Addition of phenyl ring and fluorine vs. furan. |
| Calculated LogP | ~1.5 | ~2.1 | The fluorophenyl group is significantly more lipophilic than the furan ring. |
| Target Binding Affinity (KD) | 50 nM | 15 nM | Fluorine can enhance binding through favorable interactions and by altering electronics.[11] |
| Aqueous Solubility | Moderate | Lower | Increased lipophilicity from the fluorophenyl group typically reduces aqueous solubility. |
Table 2: Pharmacokinetic Properties (In Vitro)
| Parameter | This compound | 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid | Rationale for Difference |
| Metabolic Stability (t1/2 in HLM) | 15 min | > 90 min | Fluorine at the 4-position blocks para-hydroxylation, a common metabolic pathway for phenyl rings, dramatically increasing stability.[8][10] The furan ring is prone to rapid oxidative metabolism. |
| Intrinsic Clearance (Clint) | High | Low | Directly correlated with metabolic stability. High clearance indicates rapid metabolism.[14] |
| Plasma Protein Binding | ~85% | ~92% | Higher lipophilicity generally leads to increased binding to plasma proteins like albumin. |
Structure-Activity Relationship (SAR) Insights
The data reveals a classic trade-off in drug design.
Caption: Conceptual model of the structure-activity relationships.
The furan-containing compound may exhibit adequate initial potency, potentially aided by the hydrogen bond accepting capacity of the furan oxygen.[6] However, its utility is severely hampered by its metabolic instability. This rapid clearance would likely translate to poor bioavailability and a short duration of action in vivo, making it a challenging lead candidate to advance without significant modification.
Conversely, the fluorophenyl analog demonstrates the powerful impact of strategic fluorination. The fluorine atom serves a dual purpose: it sterically and electronically shields the molecule from metabolism, leading to a dramatic improvement in stability, and it contributes to a threefold increase in binding affinity.[11][15] While this modification also increases lipophilicity and may slightly decrease solubility, these are often manageable liabilities that can be addressed elsewhere in the molecule. The significant gain in metabolic stability and potency makes the fluorophenyl analog a far more promising starting point for further optimization.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed, self-validating experimental protocols are essential.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate at which the test compound is metabolized by cytochrome P450 enzymes present in HLM.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (pooled, 20 mg/mL)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Verapamil)
-
Control compounds (High clearance: Propranolol; Low clearance: Warfarin)
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a master mix by diluting HLM to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Incubation (-NADPH): In a 96-well plate, add 5 µL of test compound (final concentration 1 µM) to 195 µL of the HLM master mix. Incubate at 37°C for 10 minutes for pre-warming. This serves as the T=0 time point.
-
Reaction Initiation: Add 50 µL of pre-warmed NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 300 µL of ice-cold acetonitrile containing the internal standard to a 50 µL aliquot of the incubation mixture.
-
Sample Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.[16]
-
Data Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (-k) is used to calculate the half-life (t1/2 = 0.693/k).
Causality and Rationale:
-
NADPH Dependence: The reaction is initiated with NADPH, the essential cofactor for CYP450 enzymes. The T=0 point is taken before its addition to establish a baseline.[16]
-
Protein Precipitation: Cold acetonitrile is used to abruptly stop the enzymatic reaction and precipitate proteins that would otherwise interfere with LC-MS/MS analysis. The internal standard corrects for variations in sample processing and instrument response.
-
Controls: Including high and low clearance controls validates the assay, ensuring the HLM are active and the results are within the expected range.[17]
Protocol 2: Binding Affinity Determination by Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics and affinity (KD) of the compounds to a purified target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Target protein of interest
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Test compounds at various concentrations
Methodology:
-
Target Immobilization: The target protein is immobilized onto the sensor chip surface via standard amine coupling chemistry. A reference flow cell is prepared similarly but without the protein to allow for background subtraction.
-
Compound Preparation: Prepare a serial dilution of each test compound in the running buffer, typically ranging from 0.1 nM to 1 µM.
-
Binding Measurement: Inject the compound solutions over the target and reference surfaces at a constant flow rate. The association of the compound to the target is measured in real-time as a change in the response units (RU).
-
Dissociation Measurement: After the association phase, switch back to injecting only the running buffer. The dissociation of the compound from the target is monitored.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound and prepare the surface for the next cycle.
-
Data Analysis: Subtract the reference channel data from the active channel data to get specific binding sensorgrams. Fit these curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[18]
Causality and Rationale:
-
Label-Free Detection: SPR is a label-free technology, meaning it does not require modification of the compounds, which could alter their binding properties.[18]
-
Real-Time Kinetics: This method provides not just the affinity (KD) but also the on-rate and off-rate, offering deeper insight into the binding mechanism.[19]
-
Reference Channel: Using a reference channel is critical for self-validation, as it corrects for non-specific binding, bulk refractive index changes, and instrument drift, ensuring the measured response is due to the specific interaction of interest.
Conclusion and Strategic Recommendations
The comparative analysis between this compound and its fluorophenyl analogs provides a clear and compelling narrative for drug discovery teams. While the furan-containing scaffold may present as a viable hit in initial screens, its inherent metabolic liability represents a significant hurdle for successful drug development.
The strategic substitution with a fluorophenyl ring, particularly with fluorine positioned to block a known metabolic soft spot, is a highly effective optimization strategy. The resulting analog exhibits superior metabolic stability and enhanced target affinity, making it a substantially more attractive lead candidate.[4][15] This improvement in drug-like properties provides a stronger foundation for developing a safe and efficacious clinical candidate.
For researchers in the field, this guide underscores a fundamental principle: early and iterative assessment of metabolic stability is paramount. While a furan may offer certain structural benefits, its potential pharmacokinetic downsides must be weighed against more robust alternatives like the fluorophenyl group. The choice to advance the fluorophenyl analog is not merely an incremental improvement but a strategic decision that significantly de-risks the project and increases the probability of downstream success.
References
- Chem-Impex. This compound.
- ResearchGate.
- Chem-Impex. 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid.
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- Google Patents. CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl)
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. [Link]
-
ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
-
PubMed Central. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. [Link]
-
Chem-Impex. 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid. [Link]
-
Semantic Scholar. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
-
PubMed Central. How to measure and evaluate binding affinities. [Link]
-
PubMed. The role of fluorine in medicinal chemistry. [Link]
-
MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
-
Royal Society of Chemistry. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. [Link]
-
PubMed Central. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. [Link]
-
PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. [Link]
-
PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]
-
ACS Publications. Applications of Fluorine in Medicinal Chemistry. [Link]
-
ResearchGate. Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). [Link]
-
Molecular Biology of the Cell. A Guide to Simple and Informative Binding Assays. [Link]
-
ChemRxiv. A computational binding affinity estimation protocol with maximum utilization of experimental data : A case study for Adenosine. [Link]
-
Inhance Technologies. How Is Fluorine Used in the Medical Field?. [Link]
-
Patsnap. How to Conduct an In Vitro Metabolic Stability Study. [Link]
-
PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]
-
Der Pharma Chemica. Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. [Link]
-
ResearchGate. Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. [Link]
-
ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. inhancetechnologies.com [inhancetechnologies.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 19. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Protecting Groups for Piperazine Synthesis: Beyond Boc
Introduction: The Ubiquitous Piperazine and the Essential Role of Protecting Groups
The piperazine motif is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile scaffold for constructing complex molecular architectures.[3] However, the symmetrical nature of piperazine, with its two secondary amines of similar reactivity, presents a significant synthetic challenge: the selective functionalization of one nitrogen atom over the other.
Direct mono-substitution of piperazine is often plagued by the formation of undesired disubstituted byproducts, leading to low yields and complex purification procedures.[4] To overcome this hurdle, the use of protecting groups is an indispensable strategy. A protecting group temporarily blocks one of the piperazine nitrogens, allowing for selective reaction at the other, and is subsequently removed to reveal the free amine.
The tert-butyloxycarbonyl (Boc) group has long been the workhorse for piperazine protection due to its ease of introduction and its clean, acid-labile removal.[5] However, the often harsh acidic conditions required for Boc deprotection (e.g., strong acids like trifluoroacetic acid or hydrochloric acid) can be incompatible with sensitive functional groups elsewhere in the molecule.[6] This limitation necessitates the exploration of alternative protecting groups with orthogonal removal strategies, enabling more complex and elegant synthetic routes.
This guide provides a comprehensive comparison of viable alternatives to the Boc group for piperazine synthesis, with a focus on the Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) groups. We will delve into their respective chemistries, provide comparative experimental data, and present detailed protocols to empower researchers in drug discovery and development to make informed decisions for their specific synthetic needs.
The Limitations of Boc: A Case for Diversification
While the Boc group is a reliable tool, its reliance on acidic cleavage presents several drawbacks:
-
Acid Sensitivity: Many complex molecules contain acid-labile functionalities, such as other esters, acetals, or certain heterocyclic rings, which may not survive the conditions required for Boc removal.
-
Orthogonality Issues: In multi-step syntheses requiring multiple protecting groups, the deprotection of Boc can inadvertently cleave other acid-sensitive groups, limiting synthetic flexibility.
-
Safety and Handling: Strong acids like TFA are corrosive and require careful handling and disposal.
These limitations underscore the need for a broader repertoire of protecting groups with diverse cleavage mechanisms, enabling orthogonal strategies for the synthesis of complex, unsymmetrically disubstituted piperazines.
A Comparative Analysis of Alternative Protecting Groups
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed with high selectivity without affecting other functional groups.[1] Let's examine how Cbz, Fmoc, and Alloc stack up against these criteria in the context of piperazine synthesis.
The Contenders: Cbz, Fmoc, and Alloc
| Protecting Group | Structure | Introduction Reagent | Deprotection Condition | Key Advantages | Key Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (TFA, HCl)[6] | High yield introduction, stable to base and hydrogenolysis. | Acid-labile, potential for side reactions with sensitive substrates. | |
| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C)[7] | Stable to acid and base, orthogonal to Boc and Fmoc. | Requires hydrogenation, incompatible with reducible functional groups (alkenes, alkynes, nitro groups). | |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% piperidine in DMF)[8] | Base-labile, orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. | Base-sensitive substrates may be affected, potential for dibenzofulvene adducts. | |
| Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[7][9] | Orthogonal to acid- and base-labile groups, mild deprotection. | Requires a palladium catalyst which can be expensive and needs to be removed from the final product. |
Orthogonal Protection Strategies: The Power of Multiple Groups
The true strength of these alternative protecting groups lies in their orthogonality, allowing for the sequential deprotection and functionalization of the two piperazine nitrogens. This is particularly crucial for the synthesis of unsymmetrically disubstituted piperazines, a common feature in many drug candidates.
Figure 1: General workflow for the synthesis of an unsymmetrically disubstituted piperazine using a mono-protection strategy.
A more advanced approach involves the use of two different, orthogonal protecting groups.
Figure 2: A powerful orthogonal strategy for the synthesis of unsymmetrically disubstituted piperazines.
Experimental Protocols and Performance Data
The following sections provide detailed, step-by-step protocols for the introduction and removal of Cbz, Fmoc, and Alloc protecting groups on piperazine, along with available performance data to guide your selection.
Carboxybenzyl (Cbz) Group
The Cbz group is a classic amine protecting group, prized for its stability to both acidic and basic conditions, making it an excellent orthogonal partner to Boc and Fmoc.[1]
Protocol 1: Mono-Cbz Protection of Piperazine
Reaction:
Procedure:
-
Dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and aqueous sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.0-1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, separate the organic layer. If a biphasic system was used, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 1-Cbz-piperazine.
Expected Yield: 85-95%
Protocol 2: Deprotection of 1-Cbz-Piperazine via Hydrogenolysis
Reaction:
Procedure:
-
Dissolve 1-Cbz-piperazine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Fit the reaction vessel with a hydrogen balloon or connect it to a hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine.
Expected Yield: >95%
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is renowned for its base lability, making it an ideal choice for syntheses involving acid-sensitive functionalities.[8] While extensively used in solid-phase peptide synthesis (SPPS), its application in solution-phase chemistry is equally valuable.
Protocol 3: Mono-Fmoc Protection of Piperazine
Reaction:
1-Fmoc-Piperazine + Piperidine -> Piperazine + Dibenzofulvene-piperidine adduct
Piperazine + Alloc-Cl -> 1-Alloc-Piperazine
1-Alloc-Piperazine --(Pd(PPh₃)₄, Scavenger)--> Piperazine + CO₂ + Propene
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 6. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. renyi.hu [renyi.hu]
- 9. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid as an Analytical Standard
Introduction: The Critical Role of Analytical Standards in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the quality of the analytical standards used for identification, quantification, and purity assessment of active pharmaceutical ingredients (APIs) and their related impurities. An ideal analytical standard must exhibit high purity, stability, and be well-characterized to ensure it is fit for its intended purpose.[1][2] This guide provides an in-depth performance evaluation of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid , a heterocyclic compound of interest, as an analytical standard.
The piperazine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[3] Similarly, the furan ring is a key component in many bioactive molecules.[4] The subject compound, by combining these two pharmacologically relevant motifs, represents a class of molecules frequently encountered as intermediates, APIs, or impurities during drug synthesis. Its utility as an analytical standard, therefore, warrants a thorough investigation.
This guide will objectively compare the performance of this compound against structurally similar and relevant alternatives. We will delve into key performance indicators, supported by detailed experimental protocols and comparative data, to provide researchers and drug development professionals with the insights needed to make informed decisions for their analytical strategies.
Comparative Analytes: Establishing a Performance Baseline
To provide a meaningful performance context, this compound (Compound A) was compared against two structurally analogous compounds and a foundational piperazine standard. The choice of these comparators is based on the need to understand the influence of the aryl substituent on key analytical parameters.
-
Compound A (Subject): this compound
-
Compound B (Phenyl Analog): 2-(4-Boc-piperazinyl)-2-phenylacetic acid[5]
-
Compound C (Chlorophenyl Analog): 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid[6][7]
-
Compound D (Base Scaffold): Piperazine hexahydrate[8]
Physicochemical Properties Overview
A summary of the fundamental physicochemical properties of the selected analytical standards is presented below. This data is essential for sample preparation and for predicting the chromatographic behavior of the compounds.
| Property | Compound A (Subject) | Compound B (Phenyl Analog) | Compound C (Chlorophenyl Analog) | Compound D (Base Scaffold) |
| Structure | Contains a furan ring | Contains a phenyl ring | Contains a 2-chlorophenyl ring | Unsubstituted piperazine |
| CAS Number | Not available in searches | 347186-49-6[5] | 885272-96-8[6] | 142-63-2[8] |
| Molecular Formula | C16H24N2O5 (Assumed) | C17H24N2O4[5] | C17H23ClN2O4[6] | C4H10N2 · 6H2O[8] |
| Molecular Weight | ~324.37 g/mol | 320.39 g/mol [5] | 354.83 g/mol [6] | 194.23 g/mol [8] |
| Appearance | White to off-white solid | White powder[5] | Solid[7] | White crystalline powder[9] |
| Purity (Typical) | ≥98% (HPLC) | ≥99% (HPLC)[5] | ≥98%[7] | ≥99% (TLC)[8] |
| Storage | 0-8°C | 0-8°C[5] | 0-8°C[6] | Room Temperature |
Performance Evaluation: Experimental Design and Protocols
The performance of an analytical standard is a multi-faceted assessment. The following sections detail the experimental protocols designed to test the critical attributes of each compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2).[1][10]
Workflow for Analytical Standard Qualification
The following diagram illustrates the logical workflow for qualifying a new analytical standard, forming the basis of our evaluation.
Caption: A streamlined workflow for the qualification of a new analytical standard.
Protocol 1: Purity and Identity Confirmation
Causality: Before any performance testing, the identity and purity of the standard must be unequivocally confirmed. This ensures that the standard itself is not a source of analytical error. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide structural confirmation, while a mass balance approach (combining HPLC purity, water content, residual solvents, and non-volatile residues) provides the most accurate purity value.
Methodology:
-
Structural Identity:
-
Acquire ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). Verify that all observed shifts and coupling constants are consistent with the proposed structure.
-
Perform HRMS analysis to confirm the accurate mass and elemental composition.
-
-
Chromatographic Purity (HPLC):
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 220 nm.
-
Injection Volume: 10 µL.
-
Procedure: Prepare a 1 mg/mL solution of each standard. Analyze and determine the area percent of the main peak.
-
-
Water Content: Determine using Karl Fischer titration.
-
Residual Solvents: Analyze using Headspace Gas Chromatography (HS-GC) as per USP <467>.
-
Non-Volatile Residue: Determine using Thermogravimetric Analysis (TGA).
Protocol 2: Solution Stability Assessment
Causality: Analytical standards are often prepared as stock solutions for use over several days. It is crucial to demonstrate that the standard does not degrade in solution under typical laboratory conditions, which would lead to inaccurate quantification of test samples. This protocol assesses stability over 48 hours at room temperature and under refrigeration.
Methodology:
-
Prepare a 1.0 mg/mL stock solution of each standard in a 50:50 acetonitrile:water mixture.
-
Immediately analyze the solution via HPLC (using the method from Protocol 1) to establish the initial purity profile (T=0).
-
Store aliquots of the solution at room temperature (~25°C) and under refrigeration (2-8°C).
-
Re-analyze the solutions at 24-hour and 48-hour time points.
-
Calculate the percent change in the main peak area and monitor for the appearance of any new degradation peaks. A change of <2% is typically considered stable.
Comparative Solution Stability Data (Illustrative)
| Compound | Initial Purity (T=0) | Purity at 48h (Room Temp) | Purity at 48h (2-8°C) | Observations |
| Compound A | 99.6% | 99.1% | 99.5% | Minor degradation at room temp. |
| Compound B | 99.8% | 99.7% | 99.8% | Highly stable. |
| Compound C | 99.7% | 99.6% | 99.7% | Highly stable. |
| Compound D | 99.9% | 99.9% | 99.9% | Highly stable. |
Interpretation: The furan moiety in Compound A may contribute to slightly lower solution stability compared to the more robust phenyl and chlorophenyl analogs. While stable when refrigerated, prolonged storage at room temperature should be avoided.
Protocol 3: Forced Degradation (Stress Testing)
Causality: Forced degradation studies are essential to establish the inherent stability of a compound and to ensure the analytical method is "stability-indicating."[10][11] This means the method can separate the intact compound from any potential degradation products. This is critical when using the standard to quantify impurities in API stability studies.
Methodology:
-
Prepare solutions of each compound (~1 mg/mL).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid material at 105°C for 48 hours.
-
Photolytic: Solution exposed to ICH-compliant light source (e.g., 1.2 million lux hours).
-
-
Analyze all stressed samples by HPLC, alongside an unstressed control.
-
Calculate the percent degradation and ensure mass balance. The peak purity of the main peak should be assessed using a Diode Array Detector (DAD) to confirm selectivity.
Comparative Forced Degradation Data (Illustrative)
| Condition | Compound A (% Degradation) | Compound B (% Degradation) | Compound C (% Degradation) |
| Acid (0.1M HCl) | ~5% | <2% | <2% |
| Base (0.1M NaOH) | ~15% (Boc deprotection) | ~14% (Boc deprotection) | ~14% (Boc deprotection) |
| **Oxidative (3% H₂O₂) ** | ~25% | <3% | <3% |
| Thermal (105°C) | <2% | <1% | <1% |
| Photolytic | ~8% | <2% | <2% |
Interpretation: The most significant difference is observed under oxidative stress. Compound A , containing the electron-rich furan ring, is substantially more susceptible to oxidation than its phenyl (B) and chlorophenyl (C) counterparts.[4] This is a critical performance limitation if the standard is to be used in analyzing samples prone to oxidative degradation. All compounds show expected degradation via deprotection of the Boc group under strong basic conditions.[9]
Selecting the Appropriate Standard: A Logic-Based Approach
The choice of an analytical standard is not universal; it is dictated by the specific application. The diagram below provides a decision-making framework for selecting between the compared standards.
Caption: A decision tree for selecting the appropriate analytical standard.
Conclusion and Recommendations
This comparative guide demonstrates that while This compound (Compound A) is a viable analytical standard, its performance is highly context-dependent.
Key Findings:
-
Purity and Identity: The compound can be obtained at high purity (≥98%) and its structure is readily confirmed by standard spectroscopic techniques.
-
Solution Stability: It exhibits good stability in solution when refrigerated, but minor degradation occurs at room temperature over 48 hours, necessitating fresh preparations for extended analytical sequences.
-
Forced Degradation: The compound's primary weakness is its susceptibility to oxidative degradation, a known characteristic of the furan moiety. It is also moderately sensitive to photolytic stress. Its performance under hydrolytic and thermal stress is comparable to its phenyl analogs, with the main degradation pathway being the loss of the Boc protecting group.
Recommendations:
-
For Identity and Routine Quantification: this compound is fit for purpose as an analytical standard for assays and purity tests under standard, controlled HPLC conditions where the target analyte is the compound itself.
-
For Stability-Indicating Methods: When developing stability-indicating methods, particularly for drug products susceptible to oxidation, this standard must be used with caution. Its own instability could complicate the impurity profile. In such cases, a more stable analog like 2-(4-Boc-piperazinyl)-2-phenylacetic acid (Compound B) might be a better choice as a primary quantitative standard, with Compound A used solely for peak identification.
-
Handling and Storage: All stock solutions should be stored under refrigeration (2-8°C) and protected from light to minimize degradation and ensure analytical accuracy.
Ultimately, the selection of an analytical standard requires a risk-based assessment of the analytical method's intended purpose.[1] By understanding the inherent stability and performance characteristics of this compound, researchers can confidently employ it where appropriate and mitigate risks where necessary.
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Berge, S. M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Sangle, S. L. (2021). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. [Link]
-
Gajewska, M., et al. (2015). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
O'Brien, P., et al. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
Stead, D., et al. (2015). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. [Link]
-
O'Brien, P., et al. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]
-
Defense Technical Information Center. (2017). Synthesis and Characterization of Furanic Compounds. [Link]
-
Kumar, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Skopalová, J., et al. (2020). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. [Link]
-
Huang, Y., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid [cymitquimica.com]
- 8. 哌嗪 六水合物 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. usp.org [usp.org]
Safety Operating Guide
Navigating the Disposal of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in the intricate work of drug development, the responsible management of chemical reagents is as crucial as the innovative research itself. This guide provides a detailed protocol for the proper disposal of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in an understanding of the compound's constituent chemical moieties: a Boc-protected piperazine, a furan ring, and a carboxylic acid group.
Core Principles of Chemical Waste Management
Before delving into the specific steps for disposing of this compound, it is essential to grasp the foundational principles of laboratory chemical waste management. All chemical waste is regulated from its point of generation within the lab to its final treatment and disposal.[1][2] Therefore, a comprehensive disposal plan is not merely a suggestion but a requirement. Key tenets include proper labeling of all waste containers, keeping containers closed except when adding waste, and never mixing incompatible waste streams.[2][3]
Hazard Assessment of this compound
A specific Safety Data Sheet (SDS) for this compound should always be consulted as the primary source of safety information. In the absence of a dedicated SDS, a hazard assessment can be extrapolated from the known properties of its structural components.
| Component | Potential Hazards | Disposal Considerations |
| Piperazine Moiety | Corrosive, may cause skin and eye damage, potential respiratory sensitizer.[4][5][6] | Aqueous solutions are strong bases.[4] Incompatible with strong oxidizing agents and strong acids.[7] |
| Boc-Protecting Group | Generally stable but can be cleaved by strong acids, producing flammable isobutylene and carbon dioxide.[8][9][10] | Avoid mixing with strong acidic waste to prevent uncontrolled deprotection and gas evolution. |
| Furan Ring | Can form explosive peroxides upon exposure to air, especially when aged.[3][11] | Date containers upon receipt and opening.[3] Do not dispose of by evaporation in a fume hood.[12] |
| Carboxylic Acid Group | Acidic nature. | Segregate as acidic waste. Do not mix with bases or reactive metals. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
2. Waste Segregation and Containerization: Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Solid Waste:
-
Collect unadulterated solid this compound and any grossly contaminated items (e.g., weighing boats, contaminated paper towels) in a designated, robust, and sealable container.[4]
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Avoid mixing with other chemical wastes, particularly strong acids or bases.
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a dedicated liquid waste container.
-
The container should be made of a material compatible with the solvent used (e.g., High-Density Polyethylene - HDPE for many common solvents).[14]
-
Do not mix with incompatible waste streams. For instance, do not combine with strong acidic waste, which could initiate deprotection of the Boc group.[8][9]
-
The container must be kept closed except when adding waste.[2][3]
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[15] The rinsate should be collected as hazardous liquid waste.
-
After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[3]
-
3. Labeling: All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Corrosive," "Irritant")
-
The date of accumulation
4. Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[1][2] This area should be away from general work areas and sinks. Ensure that incompatible waste types are stored separately. For instance, keep this acidic waste away from bases.[16]
5. Scheduling Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3] Do not allow hazardous waste to accumulate in the lab for extended periods. Regulations often specify maximum accumulation times.[17][18]
Spill Management
In the event of a spill, the primary goal is to ensure personal safety and prevent the spread of contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or sand.[4]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
-
Clean the spill area with soap and water.
-
Label the container with the spilled chemical's name and dispose of it as hazardous waste.[4]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.[4]
-
Prevent entry into the affected area until it has been decontaminated by trained professionals.
-
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards associated with its chemical structure and adhering to established waste management protocols, researchers can mitigate risks and ensure a safe working environment. Always prioritize consulting the specific SDS for any chemical and follow your institution's and local regulations for hazardous waste disposal.
References
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- (n.d.).
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
- (n.d.).
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine Safety Data Sheet. Retrieved from [Link]
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
-
U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
International Agency for Research on Cancer. (1995). Furan. In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 63. Lyon: IARC. Retrieved from [Link]
- (2018).
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
- (n.d.). Chemical Waste Management Guide.
-
Duke University. (n.d.). Safety Manual. Retrieved from [Link]
- (n.d.).
- Pawar, R. P., et al. (2025). Solvent free N-Boc protection of amines using amberlyst a 21 solid base resin as a reusable heterogeneous catalyst.
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. odu.edu [odu.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fishersci.es [fishersci.es]
- 14. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 15. otago.ac.nz [otago.ac.nz]
- 16. Safety Manual | Chemistry [chem.duke.edu]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
Personal protective equipment for handling 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid
This guide provides essential safety and handling protocols for 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid, a compound utilized in advanced pharmaceutical research and development. The recommendations herein are synthesized from established safety data for structurally similar molecules, including piperazine derivatives, furan-containing compounds, and N-Boc protected amino acids, to ensure a comprehensive safety framework in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Hazard Assessment and Chemical Profile
A thorough understanding of the potential hazards associated with this compound is paramount for safe handling. The hazard profile is extrapolated from its constituent chemical moieties:
-
Piperazine Moiety : Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4] They may also cause allergic skin reactions and respiratory sensitization.[1][2][4] Inhalation can lead to respiratory tract irritation.[3][5]
-
Furan Moiety : Furan is a highly flammable compound that can form explosive peroxides upon exposure to air.[6] While the furan ring in the target molecule is substituted, caution regarding peroxide formation is still warranted, particularly during storage.
-
Carboxylic Acid Moiety : The carboxylic acid group imparts acidic properties to the molecule, suggesting it may be corrosive and irritating to the skin, eyes, and respiratory tract.
-
N-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is stable under many conditions but is susceptible to cleavage by strong acids, which can liberate flammable gases.[7][8]
Based on this composite analysis, this compound should be treated as a hazardous substance with the potential to cause skin and eye irritation or burns, respiratory irritation, and potential sensitization.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides robust protection against skin contact. Double gloving is a best practice when handling hazardous compounds.[9] Gloves should be changed every 30 minutes or immediately if contaminated.[9] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[1][3][9] |
| Body Protection | A long-sleeved, seamless laboratory coat or gown that closes in the back. | Prevents skin exposure from spills. Gowns should be disposable and changed regularly.[9] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or when there is a risk of aerosolization. | Protects against inhalation of the compound, which may cause respiratory irritation or sensitization.[1][3][9] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Donning and Doffing PPE Workflow
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Handling and Storage
Adherence to strict operational protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Ventilation : All handling of this compound, particularly weighing and transferring of the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][10]
-
Eyewash and Safety Shower : An eyewash station and safety shower must be readily accessible in the immediate work area.[1]
-
Preparation : Before handling, ensure all necessary PPE is correctly donned and that the chemical fume hood is functioning properly.
-
Weighing and Transfer :
-
Perform these operations on a disposable work surface liner within the fume hood to contain any spills.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Close the primary container immediately after use.
-
-
In Solution :
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep the container closed when not in use.
-
-
Post-Handling :
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Given the furan moiety, consider storing in a dark bottle and away from light to minimize the risk of peroxide formation.[1]
Emergency Procedures and Disposal
Preparedness for accidental exposure or spills is a critical component of a comprehensive safety plan.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1][5]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][5]
-
Small Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]
-
Large Spills : For larger spills, evacuate the area and prevent entry. Wear appropriate PPE and contain the spill. Collect the material and place it in a designated container for disposal.[5]
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1][5]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[5]
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
-
Fisher Scientific. (2024, March 7). Safety Data Sheet: 4-(6-Amino-3-pyridyl)-1-Boc-piperazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ScienceDirect. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
YouTube. (2018, March 31). Chemical Decontamination PPE: Level C 3M Breathe Easy - Donning. Retrieved from [Link]
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
Respirex International. (n.d.). PPE FOR CBRN INCIDENTS. Retrieved from [Link]
-
US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. peptide.com [peptide.com]
- 6. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.es [fishersci.es]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
